Product packaging for Fmoc-3-iodo-D-Tyr-OH(Cat. No.:CAS No. 244028-70-4)

Fmoc-3-iodo-D-Tyr-OH

Cat. No.: B1442744
CAS No.: 244028-70-4
M. Wt: 529.3 g/mol
InChI Key: ZRJAMVZQFHAZAE-OAQYLSRUSA-N
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Description

Fmoc-3-iodo-D-Tyr-OH is a useful research compound. Its molecular formula is C24H20INO5 and its molecular weight is 529.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20INO5 B1442744 Fmoc-3-iodo-D-Tyr-OH CAS No. 244028-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJAMVZQFHAZAE-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Specialized Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-3-iodo-D-Tyr-OH: Properties, Applications, and Methodologies

This compound is a specialized amino acid derivative that serves as a critical building block for researchers and scientists in peptide chemistry, drug development, and molecular imaging.[1][2] Its unique trifunctional structure, comprising a base-labile N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, the unnatural D-enantiomer configuration, and a strategically placed iodine atom on the tyrosine ring, offers distinct advantages for creating sophisticated peptide-based molecules.[2]

The Fmoc group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The D-configuration imparts resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptides. Most significantly, the iodine atom provides a versatile functional handle for a range of applications, from influencing peptide conformation to serving as a site for radiolabeling and cross-coupling reactions.[1][3] This guide provides a comprehensive overview of its chemical properties, core applications, and field-proven experimental protocols.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for proper handling, storage, and application in synthesis.

PropertyValueSource(s)
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid[4]
CAS Number 244028-70-4[1][4][5][6]
Molecular Formula C₂₄H₂₀INO₅[1][4][5]
Molecular Weight 529.3 g/mol [1][4]
Appearance White to off-white powder[1][5]
Melting Point 134 - 157 °C (range varies by source)[1][5]
Optical Rotation [a]D²⁰ = +10 ± 4º (c=1 in DMF)[1]
Purity Typically ≥98% (by HPLC)[1][2]
Storage Conditions 2-8°C, keep in a dark place, sealed in dry conditions[1][5]
Solubility Soluble in DMF; DMSO[1][7][8]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this compound is as a building block in Fmoc-based SPPS. The Fmoc group provides temporary protection of the alpha-amino group, preventing unwanted polymerization during the coupling of the subsequent amino acid. This group is readily cleaved under mild basic conditions (e.g., with piperidine), which do not affect the acid-labile linkers anchoring the peptide to the solid support.

Causality in the SPPS Workflow

The choice to use this compound is driven by the desired final properties of the peptide. The D-amino acid is incorporated to increase the peptide's half-life by making it less susceptible to proteases, which typically recognize L-amino acids. The iodine is introduced to serve as a reactive site for further modification or as a precursor for radiolabeling.[1][9]

Generalized Experimental Protocol: Coupling Reaction

This protocol outlines a standard, self-validating system for incorporating this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide).

1. Resin Swelling:

  • Place the resin in a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes to ensure optimal accessibility of reactive sites.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes to cleave the Fmoc group from the N-terminus of the resin-bound peptide.

  • Drain the piperidine solution and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

  • Add a coupling agent, such as HBTU (0.95 eq. relative to the amino acid), and a base, such as DIPEA (2 eq. relative to the amino acid).

  • Allow the activation to proceed for 2-5 minutes. The solution will typically change color. This pre-activation step is critical to form the reactive ester, minimizing side reactions.

4. Coupling to Resin:

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Self-Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive, the coupling step should be repeated.

5. Capping (Optional):

  • If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

6. Final Wash:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to prepare for the next cycle of deprotection and coupling.

SPPS Workflow Diagram

SPPS_Workflow cluster_cycle SPPS Cycle for this compound cluster_activation Activation Resin Resin with N-terminal Fmoc Deprotection 1. Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 2. DMF Wash Deprotection->Washing1 Coupling 4. Coupling (Activated AA) Washing1->Coupling Washing2 5. DMF/DCM Wash Coupling->Washing2 Final_Peptide Resin with extended peptide + Fmoc-I-D-Tyr Washing2->Final_Peptide AA This compound Activated_AA 3. Activated AA (Reactive Ester) AA->Activated_AA 2-5 min Reagents HBTU/DIPEA in DMF Reagents->Activated_AA Activated_AA->Coupling

Caption: Workflow for incorporating this compound in SPPS.

The Pivotal Role of the Iodine Moiety

The iodine atom at the 3-position of the tyrosine ring is the molecule's most distinguishing feature, enabling unique applications beyond that of a standard amino acid.

Structural Influence and Enhanced Bioactivity

The incorporation of 3-iodotyrosine can significantly alter the resulting peptide's structure and function. The large, electronegative iodine atom can introduce halogen bonding, a non-covalent interaction that influences intramolecular folding and reduces intermolecular aggregation by disrupting aromatic stacking.[3] This can lead to better-structured peptides that are more accessible to enzymes. For instance, studies have shown that iodinating specific peptide sequences enhances their hydrolysis by matrix metalloproteinase-9 (MMP-9), making them more efficient substrates.[3]

Precursor for Radiolabeling in Molecular Imaging and Therapy

A primary application of iodinated tyrosine residues is in the synthesis of radiopharmaceuticals.[1][10][11] The non-radioactive ("cold") iodine atom serves as a direct precursor for introducing radioactive iodine isotopes, such as:

  • Iodine-125 (¹²⁵I): Used extensively for in vitro assays (e.g., radioimmunoassays) and preclinical biodistribution studies due to its long half-life (60 days) and gamma emission.[12][13]

  • Iodine-123 (¹²³I): Used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT).

  • Iodine-124 (¹²⁴I): A positron emitter used for Positron Emission Tomography (PET) imaging, which offers high resolution and quantitative imaging capabilities.[3]

  • Iodine-131 (¹³¹I): A beta and gamma emitter used for targeted radionuclide therapy (theranostics), where the peptide delivers a cytotoxic radiation dose directly to target cells, such as tumors.[13][14]

The process typically involves an electrophilic substitution reaction where the "cold" iodine is replaced by a radioactive isotope using an oxidizing agent like Chloramine-T or Iodo-Gen®.[13][14]

Radiolabeling Application Workflow

Radiolabeling_Workflow Peptide Peptide containing 3-iodo-D-tyrosine Reaction Electrophilic Radioiodination Peptide->Reaction Radioiodine Radioactive Iodide (e.g., Na¹²⁵I) Radioiodine->Reaction Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Radiolabeled_Peptide Radiolabeled Peptide for Imaging/Therapy Purification->Radiolabeled_Peptide

Caption: Conceptual workflow for radioiodinating a peptide.

Platform for Post-Synthetical Chemical Modification

The carbon-iodine bond on the aromatic ring is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings. This allows for the late-stage introduction of diverse functional groups (e.g., aryl groups, alkynes) after the peptide has been synthesized and cleaved from the resin. This strategy dramatically expands the chemical diversity accessible from a single iodinated peptide precursor.

Biochemical Context and Safety

While this compound is a synthetic reagent, its core structure relates to naturally occurring iodotyrosines. In biology, monoiodotyrosine (MIT) and diiodotyrosine (DIT) are crucial precursors in the biosynthesis of thyroid hormones (T3 and T4).[15][16][17][18] This biological precedent underscores the general compatibility of iodinated tyrosine residues in physiological systems. The enzyme iodotyrosine deiodinase is responsible for recycling iodine from MIT and DIT within the thyroid, highlighting a natural mechanism for handling such compounds.[16][19]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4] Users must exercise appropriate caution.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a fume hood.

Conclusion

This compound stands out as a highly valuable and versatile reagent in modern peptide science. Its carefully designed structure provides a powerful toolkit for addressing key challenges in drug discovery and diagnostics. By enabling the synthesis of enzymatically stable peptides, providing a platform for radiolabeling, and allowing for complex post-synthetic modifications, it empowers researchers to create novel peptide-based therapeutics, diagnostic imaging agents, and advanced biochemical probes. A thorough understanding of its chemical properties and reaction methodologies is paramount to unlocking its full potential in the laboratory.

References

An In-Depth Technical Guide to Fmoc-3-iodo-D-Tyr-OH: A Specialized Amino Acid for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of modified amino acids is a cornerstone of modern peptide science. Among these, Fmoc-3-iodo-D-Tyr-OH, with CAS number 244028-70-4, stands out as a versatile building block.[1][2][3] This guide provides a comprehensive technical overview of its properties, applications, and the nuanced methodologies required for its successful implementation in solid-phase peptide synthesis (SPPS).

Core Molecular Profile and Physicochemical Properties

This compound is a derivative of the amino acid tyrosine, distinguished by three key modifications: an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, an iodine atom at the 3-position of the tyrosine ring, and a D-enantiomeric configuration.[4] Each of these features imparts specific functionalities crucial for its application in peptide chemistry.

The Fmoc group provides a base-labile protecting shield for the alpha-amino group, a central tenet of the widely used Fmoc-based SPPS strategy.[1][4] The iodine atom, a bulky and lipophilic halogen, not only influences the conformational properties of the resulting peptide but also serves as a versatile handle for subsequent chemical modifications, most notably radiolabeling.[1][5] The D-configuration offers a strategic advantage in designing peptides with enhanced stability against enzymatic degradation, a critical factor in the development of therapeutic peptides.

A summary of its key physicochemical properties is presented below:

PropertyValueReference(s)
CAS Number 244028-70-4[1][2][3]
Molecular Formula C24H20INO5[1][2][3][6]
Molecular Weight 529.32 g/mol [1][3][6]
Appearance White to off-white powder[1]
Purity (typical) ≥ 98% (HPLC)[1]
Melting Point 147 - 157 °C[1]
Optical Rotation [a]D20 = 10 ± 4 º (C=1 in DMF)[1]
Storage Conditions 0 - 8 °C[1]

Strategic Applications in Research and Drug Development

The unique structural attributes of this compound make it a valuable reagent in several advanced research areas:

  • Radiolabeling and Molecular Imaging: The presence of a stable iodine atom allows for the straightforward introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, or ¹³¹I).[7][8][9] This is a fundamental technique for developing peptide-based radiopharmaceuticals for diagnostic imaging (e.g., SPECT or PET) and targeted radionuclide therapy.[7][10] The ability to label a peptide at a specific site is crucial for in vitro and in vivo studies, including receptor binding assays, biodistribution analysis, and metabolic profiling.[9]

  • Enhanced Biological Stability: Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in vivo. The incorporation of D-amino acids, such as 3-iodo-D-tyrosine, can significantly increase the peptide's half-life by rendering it resistant to enzymatic cleavage. This is a key strategy in the design of peptide drugs with improved pharmacokinetic profiles.

  • Structural Biology and Mechanistic Studies: The iodine atom can act as a heavy-atom derivative for X-ray crystallography, aiding in the phase determination and structure elucidation of peptide-protein complexes. Furthermore, the altered electronic and steric properties of the iodinated tyrosine residue can be used to probe the specific interactions between a peptide and its biological target.[11] The introduction of iodine has been shown to impact peptide aggregation and secondary structure, providing a tool to study these phenomena.[5]

  • Drug Design and Medicinal Chemistry: The iodinated phenyl ring can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target binding.[11] This provides medicinal chemists with an additional tool to fine-tune the affinity and selectivity of peptide-based drug candidates.[1][12]

Methodologies for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of this compound into a peptide sequence requires careful consideration of the standard Fmoc-SPPS workflow. The following section provides a detailed, step-by-step protocol.

General SPPS Workflow Overview

The core of SPPS is a cyclical process of deprotection, coupling, and washing, performed on a solid resin support.

SPPS_Workflow Start Start: Resin Support (e.g., Rink Amide, Wang) Swell 1. Resin Swelling (DMF or DCM) Start->Swell Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (this compound + Activator) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes FinalDeprotection 6. Final Fmoc Deprotection Repeat->FinalDeprotection No Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) FinalDeprotection->Cleavage Purification 8. Purification & Analysis (RP-HPLC, Mass Spectrometry) Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard laboratory equipment.

Materials and Reagents:

  • This compound (CAS 244028-70-4)

  • SPPS Resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, reagent grade

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a fritted reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[13]

    • Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the swelled resin.

    • Agitate for 3-5 minutes and drain.

    • Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[13][14]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU or HATU (2.9-4.5 equivalents), in DMF. Add DIPEA (6-10 equivalents) to the solution and mix well.[14] This pre-activation step should be brief (1-2 minutes).

    • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.[13] Due to the steric bulk of the iodinated tyrosine, a longer coupling time or double coupling may be necessary for difficult sequences.

    • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • Once the sequence is complete, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

    • Add the freshly prepared cleavage cocktail to the dry resin in a fume hood.[13]

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Add the TFA filtrate dropwise to a centrifuge tube containing a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[13][14]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Analytical Characterization of Iodinated Peptides

The successful synthesis and purification of a peptide containing 3-iodo-tyrosine must be verified through rigorous analytical techniques.

Analytical_Workflow cluster_purification Purification cluster_characterization Characterization Crude Crude Peptide Product RP_HPLC Reverse-Phase HPLC Crude->RP_HPLC Mass_Spec Mass Spectrometry (ESI or MALDI) RP_HPLC->Mass_Spec Purified Purified Iodinated Peptide Mass_Spec->Purified

Post-synthesis workflow for iodinated peptides.
  • RP-HPLC: Reversed-phase HPLC is the primary method for both purification and purity assessment. Iodinated peptides are generally more lipophilic than their non-iodinated counterparts, resulting in longer retention times on C18 columns.[7][15] A gradient of water and acetonitrile with an acid modifier (e.g., 0.1% TFA) is typically used.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is essential to confirm the molecular weight of the final product. The incorporation of one iodine atom will result in a mass shift of approximately +125.9 Da compared to the native tyrosine-containing peptide.[15]

Conclusion and Future Perspectives

This compound is more than just a modified amino acid; it is a strategic tool that empowers scientists to design and synthesize peptides with tailored properties for advanced applications in pharmacology, molecular imaging, and structural biology. Its successful use hinges on a solid understanding of its chemical characteristics and the nuances of its incorporation via SPPS. As the field of peptide therapeutics continues to expand, the demand for specialized building blocks like this compound is poised to grow, driving further innovation in drug discovery and development.[4]

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-3-iodo-D-Tyr-OH: Structure, Synthesis, and Advanced Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N-α-Fmoc-3-iodo-D-tyrosine (this compound). We will delve into its core chemical identity, its pivotal role as a specialized building block in Solid-Phase Peptide Synthesis (SPPS), and its applications in creating sophisticated peptide-based therapeutics and diagnostics.

Core Chemical Identity and Physicochemical Properties

This compound is a synthetic amino acid derivative meticulously designed for peptide chemistry. Its structure incorporates three key functional components: the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, the D-enantiomer of the tyrosine amino acid, and an iodine atom at the 3-position of the phenol ring.

The IUPAC name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid[1].

Molecular Structure

The unique architecture of this compound is fundamental to its utility in peptide synthesis.

Caption: Chemical structure of this compound.

Chemical and Physical Data

Quantitative data for this compound are summarized below. These parameters are critical for experimental design, including dissolution, reaction monitoring, and storage.

IdentifierValueSource(s)
Molecular Formula C₂₄H₂₀INO₅[1][2][3][4]
Molecular Weight 529.3 g/mol [1][2][5]
CAS Number 244028-70-4[1][2][5][6][7]
Appearance White to off-white powder[2][6]
Purity ≥ 98% (by HPLC)[2]
Melting Point 147 - 157 °C[2]
Optical Rotation [a]D²⁰ = +10 ± 4º (c=1 in DMF)[2]
Storage Conditions 0 - 8 °C, Keep in dark place, Sealed in dry[2][6]

The Strategic Role in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is a deliberate choice driven by specific strategic goals. Each component of the molecule serves a distinct purpose within the Fmoc-SPPS workflow.

The Fmoc Group: A Base-Labile Gatekeeper

The Fmoc group is the cornerstone of modern orthogonal peptide synthesis strategy.[8][9] Its primary function is to protect the α-amino group of the tyrosine from participating in unwanted side reactions during the coupling of the subsequent amino acid in the sequence.

  • Causality: The key advantage of the Fmoc group is its lability to basic conditions (typically a solution of piperidine in DMF), while remaining stable to the acidic conditions used for final cleavage from the resin.[8] This orthogonality is what allows for the stepwise, controlled elongation of the peptide chain with high fidelity. The deprotection reaction proceeds via a β-elimination mechanism, which can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct byproduct.[8]

The D-Enantiomer: Engineering for Stability

The use of a D-amino acid, as opposed to the naturally occurring L-amino acid, is a critical strategy in drug design.

  • Causality: Peptides constructed from L-amino acids are susceptible to rapid degradation by proteases in biological systems, leading to a short half-life and limited therapeutic efficacy. By introducing a D-amino acid, the resulting peptide becomes resistant to these proteolytic enzymes. This significantly enhances the peptide's metabolic stability and bioavailability, making it a more viable drug candidate.

The 3-Iodo Moiety: A Hub for Innovation

The iodine atom on the phenol ring is not merely a structural quirk; it is a versatile chemical handle that opens avenues for advanced applications.

  • Enhanced Reactivity & Labeling: The iodine atom makes the tyrosine residue a prime candidate for radioiodination, allowing for the straightforward introduction of isotopes like ¹²³I, ¹²⁵I, or ¹³¹I.[2][10] This is invaluable for developing radiopharmaceuticals for imaging (e.g., SPECT or PET) or targeted radionuclide therapy.[11]

  • Cross-Coupling Chemistry: The carbon-iodine bond is a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[12] This allows for the post-synthetic modification of the peptide, enabling the attachment of novel functional groups, fluorescent probes, or other moieties to create highly specialized bioconjugates and peptidomimetics.[2][12]

Experimental Protocol: Incorporation via Fmoc-SPPS

This section provides a validated, step-by-step methodology for the incorporation of this compound into a growing peptide chain on a solid support.

Workflow Overview

The process is cyclical, involving the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow start Start: Resin with N-terminal Fmoc-protected peptide deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Step 2: DMF Wash (Multiple cycles) deprotection->wash1 coupling Step 3: Coupling (this compound, Activator, Base in DMF) wash1->coupling wash2 Step 4: DMF Wash (Multiple cycles) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) repeat->final_cleavage No (Final AA)

Caption: Cyclical workflow for Fmoc Solid-Phase Peptide Synthesis.

Detailed Methodology

Prerequisite: A resin-bound peptide with a free N-terminal amine is required. If starting from the first amino acid, a pre-loaded Wang or Rink Amide resin is used. For this protocol, we assume the peptide chain is already initiated and the N-terminus is currently protected with an Fmoc group.

  • Resin Swelling:

    • Place the peptide-resin in a suitable reaction vessel.

    • Add sufficient N,N-Dimethylformamide (DMF) to swell the resin beads for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. Drain and repeat once.

    • Causality: Piperidine, a secondary amine, is the standard reagent for efficient cleavage of the Fmoc group via β-elimination without damaging acid-labile side-chain protecting groups.[8]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 cycles) to completely remove residual piperidine and the dibenzofulvene byproduct.

    • Causality: Incomplete washing can lead to neutralization of the subsequent activated amino acid and unwanted side reactions, compromising coupling efficiency.

  • Coupling Reaction:

    • In a separate vial, prepare the coupling solution:

      • Dissolve this compound (3-5 equivalents relative to resin loading).

      • Add an activating agent, such as HBTU (0.95 eq. relative to the amino acid) or HATU.

      • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the activator).

      • Dissolve all components in a minimal amount of DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Causality: Acyluronium/aminium reagents like HBTU and HATU are highly efficient activators that convert the carboxylic acid into a reactive ester in situ, promoting rapid and complete amide bond formation with minimal racemization.[13]

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents.

    • A Kaiser test can be performed on a small sample of beads to confirm the absence of free primary amines, indicating a complete reaction.

  • Chain Elongation:

    • To add the next amino acid, return to Step 2.

  • Final Cleavage and Side-Chain Deprotection:

    • Once the full peptide sequence is assembled, wash the resin with Dichloromethane (DCM) and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

    • Agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide using cold diethyl ether.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14] When handling the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[15]

  • Storage: Store in a tightly sealed container in a refrigerator (0-8°C) away from light and moisture to ensure long-term stability.[2][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a standard amino acid derivative. It is a specialized tool that empowers chemists and drug developers to build peptides with enhanced stability and to install a versatile chemical handle for advanced modifications. Its judicious use in SPPS allows for the creation of novel radiopharmaceuticals, complex bioconjugates, and metabolically robust therapeutic peptides. A thorough understanding of its properties and the causality behind its synthetic application is paramount for leveraging its full potential in cutting-edge research.

References

A Comprehensive Technical Guide to Sourcing and Utilizing Fmoc-3-iodo-D-Tyr-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fmoc-3-iodo-D-Tyr-OH in Peptide Design

This compound is a specialized amino acid derivative that offers unique advantages in the design and synthesis of complex peptides. The incorporation of a D-amino acid at specific positions can significantly enhance peptide stability against enzymatic degradation, a crucial factor in improving the pharmacokinetic profile of peptide drugs. Furthermore, the iodine atom on the tyrosine ring serves as a versatile functional handle for a variety of applications, including:

  • Radiolabeling: The iodine atom provides a site for the introduction of radioisotopes (e.g., ¹²⁵I, ¹³¹I) for use in radioimmunoassays, in vivo imaging, and targeted radiotherapy.

  • Bioconjugation: The iodo- group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the attachment of other molecules to the peptide.

  • Structural Probes: The heavy iodine atom can serve as a useful probe in X-ray crystallography and other structural biology techniques.

This guide will navigate the critical considerations for sourcing this reagent and provide a robust framework for its successful application in the laboratory.

Sourcing this compound: A Guide to Supplier Selection

The quality of the starting materials is paramount to the success of any peptide synthesis. When selecting a supplier for this compound, it is essential to look beyond price and consider the following factors:

  • Purity: A purity of ≥98% as determined by HPLC is highly recommended to minimize the introduction of deletion or modified sequences in the final peptide.

  • Analytical Data: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) with each batch. This should include, at a minimum, HPLC and mass spectrometry data. The availability of NMR data is a strong indicator of a high-quality product.

  • Consistency: Batch-to-batch consistency is crucial for reproducible research. Inquire about the supplier's quality control processes and their ability to provide data from multiple batches.

  • Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for troubleshooting any issues that may arise during synthesis.

Below is a comparative table of prominent suppliers of this compound. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierProduct Number (Example)Purity (Typical)Analytical Data Provided (Typical)
Chem-Impex 06634≥98% (HPLC)HPLC, ¹H NMR, Mass Spec
Bachem F-4135Custom SynthesisCoA with HPLC and Mass Spec
Aralez Bio ALZ-00430-F≥95%Not specified on product page
P&S Chemicals PS-6327Not specifiedInquire for details

Scientific Integrity & Logic: Understanding the Reagent

A thorough understanding of the synthesis and characterization of this compound is essential for its effective use.

Synthesis of this compound

The synthesis of this compound typically involves the direct iodination of a suitably protected D-tyrosine derivative. A common strategy is the iodination of Fmoc-D-Tyr-OH using an electrophilic iodine source.

A representative synthetic workflow is illustrated below:

G cluster_synthesis Synthesis of this compound Fmoc-D-Tyr-OH Fmoc-D-Tyr-OH Reaction Electrophilic Aromatic Substitution Fmoc-D-Tyr-OH->Reaction Iodinating_Reagent Iodinating Reagent (e.g., I₂, Ag₂SO₄) Iodinating_Reagent->Reaction This compound This compound Reaction->this compound Purification Purification (e.g., Recrystallization) This compound->Purification Final_Product High-Purity This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Iodination of Fmoc-D-Tyr-OH (Illustrative)

This protocol is based on established methods for the iodination of tyrosine derivatives.[1]

  • Dissolution: Dissolve Fmoc-D-Tyr-OH (1.0 eq) in a suitable solvent such as methanol.

  • Addition of Reagents: Add iodine (I₂) (1.2 eq) and silver sulfate (Ag₂SO₄) (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1.5 hours. The reaction should be protected from light.

  • Work-up: Filter the reaction mixture to remove insoluble silver salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the high-purity this compound.

Quality Control and Characterization

A self-validating system of protocols relies on the rigorous characterization of all starting materials. The following analytical techniques are essential for confirming the identity and purity of this compound.

TechniquePurposeExpected Results
HPLC Purity assessmentA single major peak with a purity of ≥98%.
Mass Spectrometry Molecular weight confirmationA peak corresponding to the expected mass [M+H]⁺ or [M-H]⁻.
¹H NMR Structural confirmationCharacteristic peaks for the Fmoc group, the tyrosine aromatic protons (with splitting patterns indicative of 3-substitution), and the alpha- and beta-protons of the amino acid backbone.
Optical Rotation Enantiomeric purityA specific optical rotation value confirming the D-configuration.

Application in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of this compound into a peptide sequence requires careful consideration of the coupling conditions and potential side reactions.

General SPPS Workflow

The iterative nature of SPPS involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

G cluster_spps Fmoc-SPPS Cycle Start Resin-Bound Peptide (with N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing_1 Washing (DMF) Deprotection->Washing_1 Coupling Coupling of This compound Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Elongated_Peptide Elongated Peptide (with N-terminal Fmoc) Washing_2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Caption: The iterative cycle of Fmoc-SPPS.

Experimental Protocol: Coupling of this compound

This protocol provides a general guideline for the coupling of this compound. Optimization may be required depending on the specific peptide sequence.

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF.

Causality Behind Experimental Choices and Potential Challenges
  • Steric Hindrance: The bulky iodine atom at the 3-position of the tyrosine ring may cause steric hindrance, potentially slowing down the coupling reaction. It is advisable to use a slightly longer coupling time or a more potent activating agent like HATU if incomplete coupling is observed.

  • Stability of the C-I Bond: The carbon-iodine bond is generally stable to the basic conditions of Fmoc deprotection (piperidine in DMF). However, prolonged exposure to strong bases or nucleophiles should be avoided.

  • Final Cleavage: The 3-iodotyrosine residue is stable to standard trifluoroacetic acid (TFA) cleavage cocktails used in Fmoc-SPPS. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Peptide Aggregation: The introduction of iodotyrosine can sometimes increase the propensity for peptide aggregation.[2] Careful selection of solvents and the use of aggregation-disrupting additives may be necessary for difficult sequences.

Conclusion

This compound is a powerful tool for the synthesis of modified peptides with enhanced stability and functionality. By carefully selecting a high-quality reagent from a reputable supplier and by understanding the nuances of its application in SPPS, researchers can confidently incorporate this valuable building block into their synthetic strategies. The protocols and insights provided in this guide are intended to serve as a foundation for the successful and reproducible synthesis of novel peptide-based molecules for a wide range of research and therapeutic applications.

References

Part 1: Core Properties and Specifications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-3-iodo-D-Tyr-OH: Sourcing, Synthesis, and Application

For researchers, medicinal chemists, and professionals in drug development, the incorporation of unnatural amino acids into peptides is a cornerstone of modern therapeutic and diagnostic design. Among these, this compound stands out as a versatile building block. The strategic placement of an iodine atom on the D-enantiomer of tyrosine opens up a wealth of possibilities, from enhancing biological activity to enabling sophisticated analytical and imaging techniques.

This guide provides a comprehensive overview of this compound, moving beyond a simple datasheet to offer practical insights into its procurement, application in peptide synthesis, and the underlying chemical principles that make it a valuable tool in the laboratory.

N-α-(9-Fluorenylmethoxycarbonyl)-3-iodo-D-tyrosine, or this compound, is a derivative of the amino acid D-tyrosine. The Fmoc protecting group on the alpha-amino function makes it perfectly suited for use in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The iodine atom at the 3-position of the phenyl ring is the key feature, providing a reactive handle for various chemical modifications and applications.[3]

A summary of its key chemical and physical properties is presented below.

Identifier Value
CAS Number 244028-70-4[3][4][5][6]
Molecular Formula C₂₄H₂₀INO₅[3][4][6]
Molecular Weight ~529.3 g/mol [4][6]
IUPAC Name (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(4-hydroxy-3-iodophenyl)propanoic acid[6]
Appearance White to off-white powder or solid[3][4]
Purity Typically ≥98% (HPLC)[3][4]
Melting Point 134-137 °C or 147-157 °C (Varies by supplier)[3][4]
Solubility Soluble in DMF and DMSO
Storage 2-8°C, Keep in dark place, Sealed in dry[3][4]

Part 2: Sourcing, Pricing, and Quality Control

Procuring high-quality reagents is the foundation of reproducible scientific research. This compound is a specialized reagent available from a number of reputable chemical suppliers. When selecting a supplier, researchers should consider not only price but also purity, availability of technical documentation (like Certificates of Analysis), and lead times.

Supplier Product Name/Synonym Purity Pricing/Availability
Chem-Impex Fmoc-3-iodo-D-tyrosine≥98% (HPLC)[3]Inquire for pricing; listed as unavailable at times.[3]
Chongqing Chemdad This compound≥98% (HPLC)[4]Inquire for quotation.[4]
Aralez Bio Fmoc-3-iodo-D-tyrosine95% purity, 99% ee$400.00 for 0.1 unit, $500.00 for 1 unit (shipping calculated at checkout).[5]
Bachem Fmoc-3-iodo-Tyr-OH (L-form)Not specifiedCHF 360.60 (1g) – CHF 1,416.70 (5g). Note: This is for the L-enantiomer.[7]
AK Scientific This compoundNot specifiedA market report mentions a new synthesis route from this company promising improved purity.[1]

Expert Insight: Always request a lot-specific Certificate of Analysis (CoA) before purchase. The CoA provides critical data on purity (typically determined by HPLC), identity (confirmed by NMR or MS), and optical rotation, ensuring the material meets the stringent requirements for peptide synthesis.

Part 3: Core Applications in Peptide Science

The utility of this compound stems from the unique properties conferred by the iodine atom. It serves as more than just a bulky side chain; it is a functional handle for a variety of advanced applications.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this reagent is as a building block in Fmoc-SPPS.[3] The Fmoc group provides a base-labile protecting group, allowing for its selective removal under mild conditions that do not affect most acid-labile side-chain protecting groups, a core principle of Fmoc SPPS orthogonality.[2][8][9] The incorporation of an iodinated tyrosine allows for the precise placement of this modified residue within a peptide sequence.

G cluster_cycle Fmoc-SPPS Cycle Resin Resin-AA(sidechain) Deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Cycle Washing1 Washing Step (DMF) Deprotection->Washing1 Coupling 2. Coupling Fmoc-AA-OH + Activator (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing Step (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next AA Final Final Cleavage (e.g., TFA Cocktail) Washing2->Final After Last AA PurifiedPeptide Purified Peptide Final->PurifiedPeptide Purification (HPLC) caption General workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle. G cluster_coupling Coupling Workflow AA This compound (4 eq.) Activation Pre-activation (5 min) AA->Activation HBTU HBTU (3.9 eq.) HBTU->Activation DMF DMF DMF->Activation DIPEA DIPEA (8 eq.) Coupling Coupling Reaction (1-2 hours) Activation->Coupling Resin Deprotected Peptide-Resin Resin->Coupling CoupledResin Fmoc-Protected Peptide-Resin Coupling->CoupledResin caption Workflow for the activation and coupling of this compound in SPPS.

References

An In-depth Technical Guide to the Storage and Stability of Fmoc-3-iodo-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the critical parameters governing the storage and stability of Nα-(9-Fluorenylmethoxycarbonyl)-3-iodo-D-tyrosine (Fmoc-3-iodo-D-Tyr-OH). As a specialized amino acid derivative integral to modern peptide synthesis, particularly for the development of peptide-based therapeutics and diagnostic agents, its chemical integrity is paramount.[1] This document delineates the optimal storage conditions, elucidates potential degradation pathways, and furnishes detailed methodologies for stability assessment. The insights and protocols herein are curated to empower researchers to maintain the purity and reactivity of this vital reagent, thereby ensuring the fidelity and success of their synthetic endeavors.

Introduction: The Significance of this compound in Peptide Chemistry

This compound is a cornerstone building block in solid-phase peptide synthesis (SPPS), especially valued for its unique structural attributes. The incorporation of a D-enantiomer can confer increased proteolytic resistance to the resulting peptide, a desirable trait for therapeutic candidates. The iodine atom on the tyrosine ring serves multiple purposes: it can act as a heavy atom for crystallographic studies, a site for radiolabeling in imaging applications, or a precursor for further chemical modifications through cross-coupling reactions.[1] The N-terminal Fmoc protecting group facilitates a base-labile deprotection strategy, which is orthogonal to the acid-labile side-chain protecting groups commonly employed in SPPS, allowing for the precise and sequential assembly of complex peptide chains.[2]

Given its specialized nature and the sensitivity of both the Fmoc group and the iodinated aromatic ring, a thorough understanding of its stability profile is not merely academic but a prerequisite for reproducible and high-quality peptide synthesis. Impurities arising from the degradation of this building block can lead to the formation of truncated or modified peptides, complicating purification and potentially compromising the biological activity of the final product.[3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₂₄H₂₀INO₅[4]
Molecular Weight 529.32 g/mol [4][5]
Appearance White to off-white solid/powder
CAS Number 244028-70-4[4]
Purity (Typical) ≥97.0% (HPLC)
Storage Temperature 2-8°C[6]

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, adherence to stringent storage and handling protocols is critical. The primary environmental factors that can compromise its stability are temperature, moisture, light, and atmospheric oxygen.

Long-Term and Short-Term Storage

Long-Term Storage: For extended periods, this compound should be stored at -20°C in a tightly sealed, opaque container. The low temperature minimizes the rate of potential degradation reactions.

Short-Term Storage: For routine laboratory use, storage at 2-8°C is acceptable.[6] It is imperative that the container is well-sealed to prevent moisture ingress.

Best Practices for Handling
  • Moisture Prevention: Before opening a refrigerated or frozen container of this compound, it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which can initiate hydrolytic degradation.

  • Inert Atmosphere: After dispensing the required amount, it is good practice to purge the container with an inert gas such as argon or nitrogen before resealing. This displaces oxygen and moisture, mitigating oxidative and hydrolytic degradation.

  • Light Protection: The fluorenyl moiety of the Fmoc group is known to be photosensitive. Therefore, the compound should be stored in an amber vial or other opaque container to protect it from light.

  • Dissolution: When preparing solutions, use high-purity, peptide-synthesis-grade solvents such as N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP). If solubility is an issue, gentle warming (to approximately 37-40°C) can be employed, but prolonged heating should be avoided to prevent thermal degradation.[7] Sonication can also aid in dissolution.[7]

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, leading to distinct degradation pathways. Understanding these pathways is key to troubleshooting synthetic issues and implementing appropriate control measures.

Caption: Potential degradation pathways of this compound under various stress conditions.

Hydrolytic Degradation
  • Basic Conditions: The most significant instability of this compound is the lability of the Fmoc group to basic conditions. This is the intended mechanism for its removal during SPPS, typically using a solution of piperidine in DMF. The degradation proceeds via a β-elimination mechanism to yield dibenzofulvene and the free amino acid.[2][8]

  • Acidic Conditions: While the Fmoc group is generally stable to acidic conditions, the C-I bond on the tyrosine ring can be susceptible to cleavage under strong acidic conditions, potentially leading to the formation of Fmoc-D-Tyr-OH.

Oxidative Degradation

The phenolic side chain of tyrosine is susceptible to oxidation, which can be exacerbated by the presence of the electron-withdrawing iodine substituent. Oxidizing agents, including atmospheric oxygen over prolonged periods, can lead to the formation of various oxidized byproducts. This is a critical consideration during both storage and synthesis.

Photodegradation

The fluorenyl system of the Fmoc group is a known chromophore that can absorb UV light. This can lead to photochemical reactions, resulting in the cleavage of the Fmoc group or other undesired modifications. Therefore, protection from light is essential.

Thermal Degradation

Elevated temperatures can accelerate all degradation pathways. Studies have shown that thermal cleavage of the Fmoc group can occur at temperatures as low as 120°C in the absence of a base.[9] While such extreme temperatures are not typical in storage or synthesis, it highlights the importance of maintaining recommended storage temperatures.

Racemization

During the activation of the carboxylic acid for peptide bond formation in SPPS, there is a risk of racemization at the α-carbon, converting the D-amino acid to its L-enantiomer.[10][11] This is a critical concern as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.[10] The choice of coupling reagents and additives, as well as the reaction conditions, plays a crucial role in minimizing racemization.[11][12]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for GMP applications, a robust stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[3][13]

Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.

Instrumentation:

  • HPLC system with a UV detector (or photodiode array detector)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution:

  • A linear gradient from a low to a high percentage of Mobile Phase B is typically effective. For example, 5% to 95% B over 20 minutes.

Detection:

  • UV detection at 265 nm and 280 nm. The fluorenyl group of Fmoc has a strong absorbance around 265 nm, while the tyrosine side chain absorbs at approximately 280 nm.

Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Caption: General workflow for the HPLC analysis of this compound.

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method and to identify potential degradation products, forced degradation studies should be performed. This involves subjecting the this compound to various stress conditions more severe than those it would typically encounter.

Stress ConditionTypical ProtocolPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursDeiodination, Fmoc cleavage
Basic Hydrolysis 0.1 M NaOH at room temperature for 1 hourFmoc cleavage
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidized side-chain products
Thermal Degradation Dry heat at 80°C for 48 hoursVarious degradation products
Photodegradation Exposure to UV light (e.g., 254 nm) for 24 hoursFmoc cleavage, other photoproducts

The degradation samples should be analyzed by the developed HPLC method. The appearance of new peaks and a decrease in the main peak area confirm the method's ability to detect degradation. LC-MS/MS can be used to identify the structure of the degradation products.[14]

Assessment of Racemization

The enantiomeric purity of this compound can be assessed using chiral HPLC or by derivatization followed by standard HPLC or GC analysis. To assess the potential for racemization during peptide synthesis, a model dipeptide can be synthesized and the crude product analyzed for the presence of the diastereomeric impurity.[10]

Protocol for Racemization Assessment:

  • Couple this compound to a resin-bound amino acid (e.g., Glycine-resin).

  • Cleave the resulting dipeptide from the resin.

  • Analyze the crude dipeptide by HPLC using a method capable of separating the D-L and L-L diastereomers.

  • Quantify the percentage of the L-L diastereomer to determine the extent of racemization.

Conclusion

The chemical stability of this compound is a critical factor for its successful application in peptide synthesis. By adhering to the recommended storage and handling protocols, researchers can significantly mitigate the risk of degradation. The primary instabilities of this compound are the base-lability of the Fmoc group and the potential for deiodination, oxidation, and racemization. A validated stability-indicating HPLC method is an indispensable tool for monitoring the purity of this reagent and for ensuring the quality of the resulting synthetic peptides. The comprehensive understanding and proactive management of the stability of this compound will undoubtedly contribute to the advancement of peptide-based research and drug development.

References

Introduction: The Significance of Iodinated Tyrosine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Solubility Properties of Fmoc-3-iodo-D-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

This compound is a critical building block in modern peptide synthesis, particularly for the development of novel peptide-based therapeutics and diagnostic agents.[1] The incorporation of an iodine atom onto the tyrosine side chain offers several strategic advantages:

  • Structural Probing: The bulky iodine atom can be used to probe steric and electronic interactions within peptide-receptor binding pockets.

  • Radio-labeling: The iodine atom can be a site for radio-iodination (e.g., with ¹²⁵I or ¹³¹I), enabling applications in radiopharmaceuticals for imaging and targeted radiotherapy.[1]

  • Cross-linking: The iodinated phenyl ring can participate in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex cyclic peptides or bioconjugates.

The use of the D-enantiomer provides resistance to enzymatic degradation, a crucial feature for enhancing the in vivo stability and bioavailability of peptide drugs. This guide focuses on the fundamental physicochemical properties of this reagent—its physical appearance and solubility—which are foundational to its effective application in Solid-Phase Peptide Synthesis (SPPS) and other synthetic methodologies.

Physical and Chemical Properties

This compound is typically supplied as a solid. A clear understanding of its physical and chemical properties is essential for proper storage, handling, and accurate preparation of solutions for synthesis.

Physical Appearance

This compound is a white to off-white powder .[1][2] Visual inspection for color consistency and the absence of clumps or discoloration is the first step in quality assessment upon receiving the reagent.

Core Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These values are critical for calculating molar quantities and for understanding the compound's general behavior.

PropertyValueSource(s)
Molecular Formula C₂₄H₂₀INO₅[1][3]
Molecular Weight 529.3 g/mol [3][4]
Melting Point 147 - 157 °C[1]
Purity (Typical) ≥ 98% (by HPLC)[1]
Optical Rotation [α]D²⁰ = +10 ± 4º (c=1 in DMF)[1]
CAS Number 244028-70-4[1][3]

Author's Note: The melting point can sometimes vary slightly between batches and suppliers due to differences in crystalline form or residual solvent. The provided range is a typical specification.

Solubility Profile: A Critical Parameter for Synthetic Success

The solubility of Fmoc-amino acids is governed by the interplay between the large, hydrophobic Fmoc group and the specific amino acid side chain.[5] For this compound, the iodinated phenolic side chain adds to the overall hydrophobicity.

General Solubility Characteristics

Like most Fmoc-protected amino acids, this compound is sparingly soluble in water but exhibits good solubility in polar aprotic organic solvents commonly used in peptide synthesis.[5][6]

The expected solubility in common laboratory solvents is outlined below. It is important to note that quantitative solubility data for this specific derivative is not extensively published; therefore, these classifications are based on established principles for this class of compounds and practical laboratory experience.[5][7]

SolventSolvent TypeExpected SolubilityRationale & Expert Insights
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleThis is the most common and effective solvent for SPPS.[5][8] Fmoc-amino acids are generally very soluble in high-purity, peptide-synthesis-grade DMF.
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly SolubleNMP is an excellent alternative to DMF and sometimes offers superior solvating power for difficult sequences or aggregated peptides.[8][9]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleDMSO is a powerful solvent that can be used alone or as a co-solvent to dissolve particularly challenging Fmoc-amino acids.[8][9]
Dichloromethane (DCM) Nonpolar AproticLimited to ModerateWhile used for resin washing, DCM is generally a poorer solvent for Fmoc-amino acids compared to DMF or NMP.[7]
Acetonitrile (ACN) Polar AproticLimited SolubilityOften used in HPLC, but not a primary solvent for coupling due to lower solubility for many Fmoc derivatives.[5]
Water Polar ProticSparingly SolubleThe hydrophobic nature of the Fmoc group and the iodinated side chain leads to very poor water solubility.[6]
Causality of Solubility Issues

Difficulties in dissolving this compound can derail a synthesis. Understanding the root cause is key to effective troubleshooting.

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols for Solubilization

The following protocols provide step-by-step methodologies for both determining solubility and preparing solutions for synthesis.

Protocol 1: Standard Method for Preparing a Solution for Peptide Synthesis

This protocol describes the standard, validated procedure for dissolving this compound for use in an automated or manual peptide synthesizer.

Objective: To prepare a 0.5 M solution in DMF.

Materials:

  • This compound

  • High-purity, peptide-synthesis-grade DMF

  • Calibrated balance

  • Appropriate volumetric flask or graduated vial

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Calculation: Calculate the mass of this compound required. For 10 mL of a 0.5 M solution:

    • Mass (g) = 0.5 mol/L * 0.010 L * 529.3 g/mol = 2.647 g

  • Weighing: Accurately weigh the calculated mass of the solid into the volumetric vessel.

  • Solvent Addition: Add approximately 80% of the final required volume of DMF to the vessel.

  • Dissolution:

    • Seal the vessel and vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect for undissolved particles.

    • If particles remain, place the vessel in an ultrasonic bath for 5-15 minutes.[9][10]

    • Expert Tip: For persistently difficult lots, gentle warming of the solution to 30-40°C can be employed, but avoid prolonged heating to prevent potential degradation.[9][10]

  • Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMF to reach the final target volume.

  • Mixing: Invert the sealed flask several times to ensure a homogenous solution before transferring to the synthesizer.

Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination

For applications requiring precise solubility data, the shake-flask method is the gold standard.[5]

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a specific temperature.

Procedure:

  • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent of interest (e.g., DMF). The excess solid should be clearly visible.

  • Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the sample for 24-48 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling & Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Analyze the concentration of the dissolved this compound using a calibrated analytical technique, such as HPLC with a UV detector, against a prepared standard curve.

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Storage: The compound should be stored refrigerated at 2-8°C .[1][2] It should be kept in a tightly sealed container in a dry, dark place to protect it from moisture and light.[2]

  • Safety: this compound is classified with the following hazards:

    • H302: Harmful if swallowed[3]

    • H315: Causes skin irritation[3]

    • H319: Causes serious eye irritation[3]

    • H335: May cause respiratory irritation[3]

    • Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

Conclusion

This compound is a specialized amino acid derivative whose successful application hinges on a thorough understanding of its fundamental physical and solubility properties. Its white to off-white powdered appearance and high solubility in polar aprotic solvents like DMF and NMP are key characteristics. By following the validated protocols for handling and dissolution presented in this guide, researchers can ensure consistent and reliable results in the synthesis of advanced, high-value peptides for therapeutic and diagnostic development.

References

Methodological & Application

Application Notes & Protocols: Strategic Incorporation and Post-Translational Modification of Fmoc-3-iodo-D-Tyr-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Iodinated Tyrosine in Peptide Synthesis

In the landscape of therapeutic peptide development and chemical biology, the incorporation of non-canonical amino acids is a cornerstone for innovation. Among these, Fmoc-3-iodo-D-Tyr-OH stands out as a uniquely versatile building block. Its strategic placement within a peptide sequence unlocks a vast potential for post-synthetic modifications, including the introduction of radiolabels for imaging and therapy, and the formation of complex biaryl linkages to constrain peptide conformation or to mimic natural post-translational modifications.[1] The presence of the iodine atom on the aromatic ring of D-tyrosine not only provides a handle for transition metal-catalyzed cross-coupling reactions but also introduces unique steric and electronic properties that can influence peptide structure and biological activity.[2] Furthermore, the use of the D-enantiomer can confer increased resistance to proteolytic degradation, a critical attribute for therapeutic peptides.

This guide provides a comprehensive overview of the application of this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It details not only the standard protocols for its incorporation but also the subsequent on-resin and solution-phase modifications that make this amino acid a powerful tool for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in SPPS.

PropertyValue/Procedure
Formal Name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-iodo-D-tyrosine
Molecular Formula C₂₄H₂₀INO₅
Molecular Weight 545.3 g/mol
Appearance White to off-white solid
Side-Chain Functionality Iodinated Phenol
Protecting Groups Fmoc (Nα): Base-labile (e.g., 20% piperidine in DMF)[3][4]
Phenolic Hydroxyl: Typically unprotected; requires consideration during coupling.
Solubility Soluble in DMF, NMP; sparingly soluble in DCM.
Storage Store at 2-8°C, desiccated, and protected from light.

Core Applications of 3-Iodo-D-Tyrosine in Peptides

The primary utility of incorporating 3-iodo-D-tyrosine into a peptide sequence lies in its capacity for subsequent chemical diversification.

  • Precursor for Radiopharmaceuticals: The iodine atom serves as a site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for use in Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as targeted radiotherapy.[5][6][7] Direct radioiodination targets the highly activated phenolic ring of tyrosine residues.[5][6]

  • Handle for Cross-Coupling Reactions: The aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[8][9] This allows for the late-stage functionalization of peptides with a wide array of moieties, including aryl groups, alkynes, and other complex molecules, enabling the synthesis of conformationally constrained cyclic peptides and novel peptide conjugates.[8][10]

  • Modulation of Biological Activity: The introduction of a bulky, lipophilic iodine atom can significantly alter the peptide's interaction with its biological target. This can lead to enhanced binding affinity, altered receptor selectivity, or improved pharmacokinetic properties. Studies have shown that iodination can influence peptide aggregation and enzymatic cleavage kinetics.[2]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual incorporation of this compound into a peptide chain using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

  • This compound

  • Coupling Reagents: HBTU/HATU, HOBt/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Capping Solution (optional): Acetic anhydride/DIPEA/DMF

Workflow Diagram:

SPPS_Cycle Resin Peptide-Resin (Free N-terminus) Coupling Couple This compound Resin->Coupling HBTU/DIPEA in DMF Wash1 Wash (DMF, DCM) Coupling->Wash1 Fmoc_Remove Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Remove Wash2 Wash (DMF, DCM) Fmoc_Remove->Wash2 Elongate Continue Elongation or Final Cleavage Wash2->Elongate

Caption: Iterative cycle for incorporating this compound in SPPS.

Step-by-Step Procedure:

  • Resin Swelling: Place the resin in a suitable reaction vessel and swell in DMF for 30-60 minutes.[11] Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion for 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[3]

  • Washing: Wash the resin thoroughly by alternating between DMF (3x) and DCM (3x), followed by a final DMF wash (2x).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 eq.), HBTU/HATU (2.9-4.9 eq.), and HOBt/HOAt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

    • Rationale: The phenolic hydroxyl of tyrosine is weakly acidic and generally does not require protection in standard Fmoc SPPS. However, to prevent potential side reactions like O-acylation, especially during difficult couplings, using a milder base like collidine or ensuring shorter activation times is recommended. For critical applications, protection of the hydroxyl group with a 2-chlorotrityl or similar acid-labile group could be considered.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines. If the test is positive, the coupling is incomplete. In such cases, the coupling step can be repeated, or a capping step can be performed.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x).

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the diversification of a peptide containing 3-iodo-D-tyrosine while it is still attached to the solid support.

Materials:

  • Peptidyl-resin containing 3-iodo-D-tyrosine

  • Arylboronic acid (3-10 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.1-0.3 eq.)

  • Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (3-10 eq.)

  • Solvent system (e.g., DMF/H₂O, Toluene/EtOH/H₂O)[8]

Workflow Diagram:

Suzuki_Coupling Start Peptidyl-Resin with Iodo-Tyr Reagents Add: Arylboronic Acid Pd Catalyst Base Start->Reagents Reaction Reaction (e.g., 60-80°C, 2-12h) under Inert Gas Reagents->Reaction Wash Wash (DMF, H₂O, DCM) Reaction->Wash Cleavage Cleavage from Resin Wash->Cleavage

Caption: Workflow for on-resin Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptidyl-resin in the chosen reaction solvent (e.g., DMF).

  • Degassing: Thoroughly degas the solvent and the reaction vessel by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

    • Rationale: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Removing oxygen is critical to prevent catalyst deactivation and ensure high coupling efficiency.

  • Reagent Addition: To the resin, add the arylboronic acid, the base, and finally the palladium catalyst. Seal the vessel under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80°C) and agitate for 2-12 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Washing: After the reaction is complete, cool the vessel to room temperature. Drain the reaction mixture and wash the resin extensively with DMF, water, DMF, and DCM to remove residual catalyst and reagents.

  • Final Cleavage: The modified peptide can now be cleaved from the resin using standard cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Protocol 3: Radioiodination via Electrophilic Substitution

This protocol provides a general method for the direct radioiodination of a purified peptide containing a tyrosine residue. This method is applicable for labeling with isotopes like ¹²⁵I.

Materials:

  • Purified peptide containing a tyrosine or 3-iodo-tyrosine residue

  • Sodium [¹²⁵I]iodide

  • Oxidizing Agent: Chloramine-T solution or Iodogen-coated tubes[5][6]

  • Quenching Solution: Sodium metabisulfite solution

  • Phosphate Buffer (pH 7.0-7.5)

  • Purification system (e.g., HPLC, Sep-Pak cartridge)

Step-by-Step Procedure:

  • Preparation: In a shielded fume hood, dissolve the peptide in phosphate buffer. If using Iodogen, the reaction is performed in a pre-coated vial.

  • Reaction Initiation: Add the Sodium [¹²⁵I]iodide solution to the peptide. To initiate the oxidation of iodide to the reactive electrophilic species (I⁺), add the Chloramine-T solution.[5]

    • Rationale: Chloramine-T is a potent oxidizing agent that converts iodide to a more reactive form, enabling electrophilic attack on the electron-rich ortho positions of the tyrosine's phenolic ring.[5][6]

  • Reaction Time: Allow the reaction to proceed for 1-5 minutes at room temperature.

  • Quenching: Terminate the reaction by adding the sodium metabisulfite solution. This reduces any unreacted oxidizing agent and excess electrophilic iodine.

  • Purification: Purify the radiolabeled peptide from unreacted [¹²⁵I]iodide and other reactants immediately using reverse-phase HPLC or a suitable solid-phase extraction cartridge.

  • Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC.[12]

Troubleshooting and Expert Insights

  • Incomplete Coupling of this compound: Due to the steric bulk of the iodine atom, coupling may be sluggish. Using a more potent coupling reagent like HATU or extending the coupling time can improve efficiency.[3] Ensuring the use of high-quality, amine-free DMF is crucial to prevent premature Fmoc deprotection.[13]

  • Low Yield in Suzuki Coupling: Catalyst poisoning can be an issue, especially with sulfur-containing peptides (Cys, Met). Using specialized ligands or performing the coupling in solution after cleavage may be necessary. Ensure rigorous exclusion of oxygen.

  • Peptide Oxidation during Radioiodination: Harsh oxidizing agents like Chloramine-T can oxidize sensitive residues such as Met, Cys, or Trp.[6] For sensitive peptides, using a milder oxidant like Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated on the reaction vessel or the lactoperoxidase enzyme system is recommended.[5]

Conclusion

This compound is more than just a modified amino acid; it is a strategic tool that opens a gateway to a vast array of peptide modifications. Its successful incorporation and subsequent functionalization empower researchers to create novel peptide-based therapeutics, diagnostic agents, and biological probes. By understanding the principles behind the protocols and anticipating potential challenges, scientists can fully leverage the power of this versatile building block to advance their research and development goals.

References

Protocol for the Strategic Incorporation of Fmoc-3-iodo-D-Tyr-OH into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Iodinated Tyrosine in Peptide Therapeutics and Research

The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Among these, 3-iodo-D-tyrosine stands out for its unique properties and versatile applications. The presence of an iodine atom on the aromatic ring of tyrosine can significantly influence peptide conformation, receptor binding affinity, and metabolic stability. Furthermore, the iodine atom serves as a versatile handle for post-synthetic modifications, including the introduction of radiolabels (e.g., ¹²⁵I, ¹²³I) for imaging and therapeutic applications, or as a reactive site for cross-coupling reactions to generate novel peptide architectures. The D-configuration of the amino acid is often employed to enhance proteolytic stability.

This guide provides a comprehensive protocol for the efficient incorporation of Fmoc-3-iodo-D-Tyr-OH into peptides using solid-phase peptide synthesis (SPPS). We will delve into the critical considerations for handling this sterically hindered and side-chain-unprotected amino acid, offering detailed experimental procedures and troubleshooting strategies to ensure successful synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in peptide synthesis.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₀INO₅[1]
Molecular Weight 529.3 g/mol [1]
Appearance White to off-white solid
Fmoc Group Lability Base-labile (e.g., 20% piperidine in DMF)[2]
Side-Chain 3-iodo-4-hydroxyphenyl[1]
Side-Chain Protection None
Storage Conditions 2-8°C, protect from light

Core Challenges and Strategic Solutions

The incorporation of this compound presents two primary challenges that necessitate a carefully considered synthetic strategy:

  • Steric Hindrance: The bulky iodine atom at the 3-position of the tyrosine ring can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to incomplete coupling reactions and the formation of deletion sequences.

  • Unprotected Phenolic Hydroxyl Group: The nucleophilic hydroxyl group on the tyrosine side chain is susceptible to O-acylation during the coupling of subsequent amino acids. This side reaction can lead to the formation of branched peptide impurities, reducing the yield of the desired product.[3]

Our protocol is designed to directly address these challenges through the optimization of coupling conditions and careful monitoring of the synthesis progress.

Experimental Workflow for SPPS Incorporation

The following diagram outlines the key steps in the solid-phase synthesis workflow for incorporating this compound.

SPPS_Workflow Start Start: Resin Support (e.g., Rink Amide) Resin_Swelling 1. Resin Swelling (DMF or NMP) Start->Resin_Swelling Fmoc_Deprotection 2. Nα-Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling 4. Coupling of this compound (Optimized Conditions) Washing_1->Coupling Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Monitoring 6. In-Process Monitoring (Kaiser Test) Washing_2->Monitoring Monitoring->Coupling If incomplete: Double Couple Repeat_Cycle 7. Repeat Cycle for Subsequent Amino Acids Monitoring->Repeat_Cycle If coupling complete Repeat_Cycle->Fmoc_Deprotection Next AA Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Repeat_Cycle->Cleavage Precipitation 9. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification & Analysis (RP-HPLC, Mass Spectrometry) Precipitation->Purification End End: Purified Peptide Purification->End

Caption: Iterative workflow for incorporating this compound via SPPS.

Detailed Protocols

These protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Protocol 1: Materials and Reagent Preparation
  • Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade (optional, for difficult sequences).

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

  • Coupling Reagents:

    • Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Alternatives: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5 v/v]) is recommended to scavenge reactive species and protect the iodinated tyrosine. A simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v) may be sufficient for peptides lacking other sensitive residues.[4] Caution: Always handle TFA in a well-ventilated fume hood.

  • Precipitation Solvent: Cold diethyl ether.

Protocol 2: Step-by-Step Synthesis Cycle

1. Resin Swelling:

  • Place the resin in a fritted reaction vessel.

  • Add DMF to cover the resin and agitate for at least 30-60 minutes at room temperature.

  • Drain the solvent.

2. Nα-Fmoc Deprotection:

  • Add the 20% piperidine in DMF solution to the swelled resin.

  • Agitate for 3-5 minutes, then drain.

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

3. Coupling of this compound (and other hindered amino acids):

  • Rationale: Due to steric hindrance, a potent coupling reagent and potentially a double coupling strategy are recommended to ensure complete reaction.[2] HATU is often the reagent of choice for such challenging couplings.[5]

  • Procedure (Single Coupling):

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • In-Process Monitoring (Kaiser Test):

    • Take a small sample of resin beads and wash them thoroughly with ethanol.

    • Perform a Kaiser test to detect the presence of free primary amines.

    • Interpretation:

      • Yellow/Colorless beads: Negative result, indicating complete coupling. Proceed to the next deprotection step.

      • Blue/Purple beads: Positive result, indicating incomplete coupling. A second coupling is necessary.

  • Procedure (Double Coupling - if required):

    • If the Kaiser test is positive, repeat the coupling procedure with a fresh solution of activated this compound for another 2-4 hours.

    • After the second coupling, wash the resin and perform another Kaiser test. If the test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

4. Coupling of Subsequent Amino Acids and Management of the Unprotected Hydroxyl Group:

  • Rationale: The unprotected phenolic hydroxyl group of the newly incorporated 3-iodo-D-tyrosine is nucleophilic and can be acylated during the subsequent coupling step. While protection is ideal, careful selection of coupling conditions can minimize this side reaction. Using a slight excess of the activated amino acid can help drive the desired N-acylation to completion before significant O-acylation occurs.[6]

  • Procedure:

    • Follow the standard coupling protocol for the next Fmoc-amino acid, using a potent coupling reagent like HATU.

    • It is advisable to use a slightly higher excess of the activated amino acid (e.g., 4-5 equivalents) to favor N-acylation.

    • Monitor the coupling reaction carefully using the Kaiser test.

5. Final Cleavage and Deprotection:

  • Rationale: The stability of the carbon-iodine bond during the final TFA cleavage is a critical consideration. Aryl iodides can be susceptible to degradation under strongly acidic conditions, especially in the presence of carbocations generated from protecting groups. The use of a scavenger cocktail is essential to protect the iodinated tyrosine.

  • Procedure:

    • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

    • In a fume hood, add the freshly prepared cleavage cocktail (e.g., Reagent K or TFA/TIS/Water) to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

6. Peptide Precipitation and Isolation:

  • Concentrate the TFA filtrate if necessary using a gentle stream of nitrogen.

  • Add the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Dry the peptide pellet under vacuum.

Characterization and Quality Control

The purity and identity of the final peptide must be confirmed using analytical techniques.

TechniquePurposeExpected Outcome
Reverse-Phase HPLC (RP-HPLC) Assess purity and quantify the target peptide.A major peak corresponding to the desired peptide, with purity typically >95% after purification.
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) Confirm the molecular weight of the synthesized peptide.The observed mass should match the calculated mass of the peptide containing 3-iodo-D-tyrosine. The isotopic pattern of iodine may be observable.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Coupling Efficiency (Positive Kaiser Test) Steric hindrance from the iodine atom.Perform a double coupling. Increase the coupling time. Switch to a more potent coupling reagent (e.g., COMU). Consider using NMP as a solvent to reduce peptide aggregation.
Presence of Deletion Sequences Incomplete coupling of this compound.Implement the double coupling strategy. Ensure high-quality coupling reagents and solvents.
Presence of Side Products with +[Mass of Acyl Group] O-acylation of the unprotected tyrosine side chain.Use a slight excess of the activated amino acid during the subsequent coupling step. Ensure rapid and efficient coupling to favor N-acylation.
Loss of Iodine during Cleavage Degradation of the 3-iodotyrosine residue by reactive cations.Use a comprehensive scavenger cocktail such as Reagent K. Minimize cleavage time. Protect the reaction from light.

Logical Framework for Troubleshooting

Troubleshooting_Logic Start Analysis Shows Impurity Check_MW Check Mass Spectrum Start->Check_MW Check_HPLC Analyze HPLC Chromatogram Start->Check_HPLC MW_Correct Mass is Correct Check_MW->MW_Correct MW_Low Mass is Low (Deletion Sequence) Check_MW->MW_Low Deletion Detected MW_High Mass is High (e.g., O-acylation) Check_MW->MW_High Addition Detected MW_Deiodinated Mass -126 Da (De-iodination) Check_MW->MW_Deiodinated Modification Detected HPLC_Shoulder Shoulder Peaks or Closely Eluting Impurities Check_HPLC->HPLC_Shoulder MW_Correct->Check_HPLC Purity Issue Solution_Coupling Solution: - Double couple 3-iodo-D-Tyr - Use HATU/COMU - Increase coupling time MW_Low->Solution_Coupling Solution_O_Acylation Solution: - Use slight excess of subsequent activated AA - Ensure rapid coupling MW_High->Solution_O_Acylation Solution_Cleavage Solution: - Use Reagent K or scavenger-rich cocktail - Minimize cleavage time - Protect from light MW_Deiodinated->Solution_Cleavage Solution_Purification Solution: - Optimize HPLC gradient - Check for epimerization HPLC_Shoulder->Solution_Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis of 3-iodo-D-tyrosine containing peptides.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with a strategic approach that directly addresses the inherent challenges of steric hindrance and the presence of an unprotected side-chain. By employing potent coupling reagents, implementing a double coupling strategy when necessary, and utilizing appropriate scavenger cocktails during cleavage, researchers can efficiently synthesize these valuable modified peptides. The protocols and troubleshooting guide provided herein serve as a robust framework for scientists and drug development professionals to leverage the unique properties of 3-iodo-D-tyrosine in their research and development endeavors.

References

Application Note & Protocols: Leveraging Fmoc-3-iodo-D-Tyr-OH for Advanced Radiolabeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fmoc-3-iodo-D-Tyr-OH in Radiopharmaceutical Development

In the landscape of modern drug discovery and molecular imaging, the precise installation of a radionuclide onto a biologically active molecule is of paramount importance. Radiolabeled peptides, in particular, have emerged as powerful tools for diagnostic imaging and targeted radionuclide therapy.[1][2] The choice of the precursor amino acid for radiolabeling is a critical determinant of the final radiopharmaceutical's stability, biological activity, and imaging characteristics. This compound is a specialized amino acid derivative that offers significant advantages for the synthesis of radiolabeled peptides.[3][4]

This versatile building block features a fluorenylmethoxycarbonyl (Fmoc) protecting group for seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[3][5] The presence of a stable iodine atom at the 3-position of the tyrosine ring provides a specific site for radioiodine exchange or serves as a precursor for transition metal-catalyzed radiolabeling reactions.[3] The use of the D-enantiomer can confer increased resistance to enzymatic degradation in vivo, a desirable property for imaging agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in radiolabeling studies, complete with detailed protocols and expert insights.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to its successful application.

PropertyValueReference
Synonyms Fmoc-m-iodo-D-Tyr-OH[3]
CAS Number 244028-70-4[3]
Molecular Formula C₂₄H₂₀INO₅[3][6]
Molecular Weight 529.3 g/mol [3][6]
Appearance White to off-white powder[3]
Purity ≥ 98% (HPLC)[3]
Storage Conditions 0 - 8 °C[3]

Strategic Incorporation of this compound into Peptides

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc protecting group is readily cleaved by a mild base, typically piperidine in DMF, allowing for the sequential addition of amino acids to construct the desired peptide sequence.[5]

Workflow for Peptide Synthesis using this compound

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Fmoc_AA1 Couple first Fmoc-amino acid Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (Piperidine/DMF) Fmoc_AA1->Deprotection1 Wash1 Wash Deprotection1->Wash1 Fmoc_Iodo_Tyr Couple This compound Wash1->Fmoc_Iodo_Tyr Deprotection2 Fmoc Deprotection (Piperidine/DMF) Fmoc_Iodo_Tyr->Deprotection2 Wash2 Wash Deprotection2->Wash2 Fmoc_AA_n Couple subsequent Fmoc-amino acids Wash2->Fmoc_AA_n Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Fmoc_AA_n->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Peptide Iodinated Peptide Precursor Purification->Peptide

Caption: General workflow for incorporating this compound into a peptide sequence via SPPS.

Radiolabeling Strategies Utilizing Peptides Containing 3-iodo-D-Tyrosine

Peptides containing the 3-iodo-D-tyrosine residue are versatile precursors for the introduction of various radioiodine isotopes, including those used for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

IsotopeHalf-lifePrimary EmissionImaging Modality
¹²³I 13.2 hoursGamma (159 keV)SPECT
¹²⁴I 4.2 daysPositron (β+)PET
¹²⁵I 59.9 daysGamma (35.5 keV), X-ray (27 keV)Autoradiography, in vitro assays
¹³¹I 8.02 daysBeta (β-), Gamma (364 keV)Therapy & SPECT
Protocol 1: Direct Radioiodination via Electrophilic Substitution

This is the most common method for labeling tyrosine residues.[7][8] The stable iodine on the 3-iodo-D-tyrosine residue can be exchanged with a radioactive isotope, or a non-iodinated tyrosine can be directly labeled. The presence of the iodo-tyrosine precursor can facilitate regioselective labeling.

Principle: An oxidizing agent is used to convert the radioiodide (e.g., Na[¹²⁵I]) into a more electrophilic species (I⁺), which then attacks the electron-rich aromatic ring of the tyrosine residue.[7]

Electrophilic_Iodination cluster_reactants Reactants cluster_products Products Peptide-Tyr Peptide-Tyr-OH Reaction_Vessel Reaction_Vessel Peptide-Tyr->Reaction_Vessel Add NaI Na[*I] NaI->Reaction_Vessel Add Oxidant Oxidizing Agent (e.g., Chloramine-T, Iodogen) Oxidant->Reaction_Vessel Initiate reaction Radiolabeled_Peptide Peptide-[I]Tyr-OH Byproducts Reduced Oxidant + Unreacted Na[I] Quench Quench Reaction_Vessel->Quench Stop reaction (e.g., Sodium metabisulfite) Purification Purification Quench->Purification Purify Purification->Radiolabeled_Peptide Purification->Byproducts

Caption: Workflow for direct radioiodination of a tyrosine-containing peptide.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Dissolve the peptide precursor containing the 3-iodo-D-tyrosine residue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[9]

    • Prepare a fresh solution of the oxidizing agent (e.g., Chloramine-T at 1 mg/mL in water).

    • Prepare a quenching solution (e.g., sodium metabisulfite at 2 mg/mL in water).

  • Radiolabeling Reaction:

    • To a reaction vial, add the peptide solution (e.g., 10-50 µg).

    • Add the radioiodide solution (e.g., Na[¹²⁵I], 1-10 mCi).

    • Initiate the reaction by adding the oxidizing agent (e.g., 10 µL of Chloramine-T solution).[10]

    • Incubate at room temperature for 1-2 minutes with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching solution (e.g., 20 µL of sodium metabisulfite solution).[11]

  • Purification:

    • Purify the radiolabeled peptide from unreacted radioiodide and other reactants using reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

    • Monitor the elution profile using a UV detector and a radioactivity detector.

    • Collect the fraction corresponding to the radiolabeled peptide.

  • Quality Control:

    • Determine the radiochemical purity of the final product using analytical RP-HPLC.

    • Calculate the radiochemical yield.

Causality Behind Experimental Choices:

  • pH 7.4: This pH is a compromise to ensure the reactivity of the tyrosine residue while maintaining the stability of most peptides.[9] At pH values above 8.5, iodination of histidine residues can also occur.[8][9]

  • Chloramine-T as Oxidant: Chloramine-T is a strong oxidizing agent that provides high radiochemical yields.[12] However, it can also cause oxidation of sensitive amino acid residues (e.g., methionine, cysteine). For sensitive peptides, milder oxidizing agents like Iodogen or lactoperoxidase are recommended.[12][13]

  • Quenching: The addition of a reducing agent like sodium metabisulfite is crucial to stop the reaction and prevent further oxidation of the peptide.[11]

  • RP-HPLC Purification: This technique is essential for separating the desired radiolabeled peptide from unreacted radioiodide, which can interfere with subsequent in vitro or in vivo studies.[7]

Protocol 2: Indirect Radiolabeling via Palladium-Catalyzed Cross-Coupling Reactions

For peptides that are sensitive to the oxidizing conditions of direct radioiodination, or when a more stable carbon-iodine bond is desired, indirect methods using the 3-iodo-D-tyrosine residue as a handle are highly advantageous. The Suzuki-Miyaura and Stille cross-coupling reactions are powerful tools for this purpose.[14][15]

Principle: A palladium catalyst facilitates the coupling of the aryl iodide on the peptide with an organoboron (Suzuki) or organotin (Stille) reagent that carries the radioiodine.

Suzuki_Coupling cluster_reactants Reactants cluster_products Products Peptide-IodoTyr Peptide-3-iodo-D-Tyr Reaction_Vessel Reaction_Vessel Peptide-IodoTyr->Reaction_Vessel Add Boronic_Acid Radioiodinated Aryl Boronic Acid/Ester Boronic_Acid->Reaction_Vessel Add Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Add Base Base (e.g., K₃PO₄, Na₂CO₃) Base->Reaction_Vessel Add Radiolabeled_Peptide Radiolabeled Peptide Purification Purification Reaction_Vessel->Purification Heat & Purify Purification->Radiolabeled_Peptide

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction for peptide radiolabeling.

Detailed Step-by-Step Methodology:

  • Preparation of the Radioiodinated Boronic Acid Precursor: Synthesize the desired radioiodinated aryl boronic acid or ester. This is a separate radiochemical synthesis step.

  • Peptide Preparation: The peptide containing the 3-iodo-D-tyrosine residue can be used directly on the solid support or after cleavage and purification.[16]

  • Coupling Reaction:

    • In a reaction vial, combine the iodinated peptide, the radioiodinated aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄ or Na₂CO₃) in a suitable solvent like DMF.[16]

    • Heat the reaction mixture at a temperature ranging from 50 to 80 °C for several hours.[16]

  • Purification and Analysis: Purify the resulting radiolabeled peptide by RP-HPLC and confirm its identity and radiochemical purity.

Principle: Similar to the Suzuki coupling, a palladium catalyst is used to couple the aryl iodide on the peptide with a radioiodinated organostannane reagent.[15]

Causality Behind Experimental Choices:

  • Palladium Catalysis: These reactions proceed under mild conditions that are generally compatible with complex biomolecules like peptides.[14][17]

  • Choice of Coupling Partner: The Suzuki-Miyaura reaction is often preferred due to the lower toxicity of organoboron reagents compared to the organotin reagents used in the Stille reaction.[18][19]

  • Solid-Phase vs. Solution-Phase: Performing the coupling reaction while the peptide is still attached to the solid support can simplify purification by allowing for easy removal of excess reagents and byproducts through washing.[16]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of radiolabeled peptides. Its compatibility with standard SPPS and its utility in both direct and indirect radiolabeling methods provide researchers with a robust platform for developing novel radiopharmaceuticals for a wide range of applications in oncology, neurology, and cardiology.[1][2] The ability to precisely install a radioiodine atom onto a peptide backbone opens up avenues for creating imaging agents with improved in vivo stability and targeting capabilities. Future advancements may focus on the development of new palladium catalysts that operate under even milder, fully aqueous conditions, further expanding the scope of these powerful radiolabeling techniques.

References

Unlocking New Therapeutic Frontiers: Fmoc-3-iodo-D-Tyr-OH in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemist's Guide to a Unique Building Block

In the landscape of peptide-based drug discovery, the quest for enhanced stability, novel functionality, and improved therapeutic profiles is relentless. The incorporation of unnatural amino acids is a cornerstone of this endeavor, and among these, Fmoc-3-iodo-D-Tyr-OH stands out as a uniquely versatile building block. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic applications and practical protocols involving this powerful reagent.

This compound combines three key features that make it a valuable asset in peptide chemistry:

  • The D-Configuration: The use of a D-amino acid instead of its natural L-enantiomer provides inherent resistance to proteolytic degradation by endogenous proteases.[1] This significantly enhances the in-vivo half-life and bioavailability of peptide therapeutics.[2]

  • The Iodo-Functionalization: The iodine atom on the tyrosine ring is not merely a steric modification. It serves as a versatile chemical handle for a variety of powerful post-synthesis modifications, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities, the creation of cyclic peptides, and the development of complex peptidomimetics.[3][4]

  • A Precursor for Radiolabeling: The presence of iodine makes it an ideal precursor for the introduction of radioisotopes, such as ¹²³I, ¹²⁴I, and ¹³¹I, which are crucial for in-vivo imaging (SPECT/PET) and targeted radionuclide therapy.[5]

This guide will provide an in-depth exploration of these applications, complete with detailed experimental protocols and the scientific rationale behind them, empowering you to leverage the full potential of this compound in your drug design and discovery programs.

Part 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). However, due to its modified nature, certain considerations are warranted to ensure optimal coupling efficiency and yield.

Core Principles & Rationale

The Fmoc/tBu strategy is the most widely used methodology for SPPS, offering mild reaction conditions.[6] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The cycle of deprotection of the Fmoc group with a base (typically piperidine) and subsequent coupling of the next amino acid is repeated until the desired sequence is assembled.[6]

When incorporating this compound, the key is to achieve efficient activation of its carboxylic acid group to facilitate amide bond formation with the free amine of the resin-bound peptide. Due to the potential for steric hindrance from the iodine atom, the choice of coupling reagents is critical.

Experimental Protocol: Incorporation of this compound

This protocol outlines the manual synthesis steps for coupling this compound to a growing peptide chain on a resin.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a fritted syringe reaction vessel.

    • Drain the DMF.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. Rationale: HBTU and HATU are highly efficient coupling reagents that form activated esters, minimizing the risk of racemization and driving the reaction to completion, which is especially important for sterically hindered amino acids.[4]

  • Coupling Reaction:

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL). The peptide-resin is now ready for the next coupling cycle.

Workflow Diagram:

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 H2N_Peptide H2N-Peptide-Resin Washing1->H2N_Peptide Coupling Coupling: This compound HATU/DIPEA H2N_Peptide->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

Caption: Iterative cycle for incorporating this compound in SPPS.

Part 2: Post-Synthetic Modifications - A Gateway to Chemical Diversity

The true power of incorporating 3-iodo-D-tyrosine lies in its ability to serve as a versatile handle for post-synthetic modifications, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the site-specific introduction of a wide array of chemical moieties, enabling the synthesis of novel peptide analogues with tailored properties.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an aryl halide. In the context of a 3-iodo-D-tyrosine containing peptide, this allows for the introduction of various aryl or heteroaryl groups.

Protocol: On-Resin Suzuki-Miyaura Coupling

Materials:

  • Peptide-resin containing a 3-iodo-D-tyrosine residue

  • Arylboronic acid or ester (5-10 equivalents)

  • Palladium catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos) (0.1-0.2 equivalents)

  • Base: Aqueous Na₂CO₃ or K₂CO₃ (10-20 equivalents)

  • Solvent: A mixture of DMF and water (e.g., 3:1)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in the DMF/water solvent mixture.

  • Reaction Setup:

    • In a reaction vessel, combine the swelled resin, arylboronic acid, palladium catalyst, and base.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Rationale: Palladium catalysts are sensitive to oxygen, so an inert atmosphere is crucial for catalytic activity.

  • Reaction:

    • Heat the reaction mixture to 50-80°C and agitate for 4-12 hours.

    • Monitor the reaction progress by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing:

    • Cool the reaction to room temperature.

    • Wash the resin extensively with DMF, water, and DCM to remove all traces of the catalyst and excess reagents.

Data Presentation: Representative Suzuki Couplings

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acidPhenyl-functionalized peptide70-85
23-Pyridylboronic acidPyridyl-functionalized peptide65-80
34-Methoxyphenylboronic acidMethoxy-phenyl peptide75-90
Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a straightforward route to alkyne-functionalized peptides. These can be further modified using "click" chemistry.

Protocol: Solution-Phase Sonogashira Coupling

Materials:

  • Cleaved and purified peptide containing 3-iodo-D-tyrosine

  • Terminal alkyne (1.5-2 equivalents)

  • Palladium catalyst: Pd(PPh₃)₂Cl₂ (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Base: Triethylamine (TEA) or DIPEA (5-10 equivalents)

  • Solvent: Anhydrous DMF or a mixture of DMF and water

Procedure:

  • Reaction Setup:

    • Dissolve the peptide in the chosen solvent in a reaction flask.

    • Add the terminal alkyne, CuI, and the base.

    • Degas the solution with argon or nitrogen.

    • Add the palladium catalyst.

  • Reaction:

    • Stir the reaction at room temperature to 50°C for 2-6 hours.

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with water and purify the product by preparative RP-HPLC.

Logical Relationship Diagram:

CrossCoupling Peptide Peptide with 3-iodo-D-Tyr Suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) Peptide->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) Peptide->Sonogashira Aryl_Peptide Aryl-Functionalized Peptide Suzuki->Aryl_Peptide Alkyne_Peptide Alkyne-Functionalized Peptide Sonogashira->Alkyne_Peptide Click_Chem Click Chemistry (e.g., with Azides) Alkyne_Peptide->Click_Chem Diverse_Conj Diverse Conjugates Click_Chem->Diverse_Conj

Caption: Cross-coupling reactions on 3-iodo-D-Tyr containing peptides.

Part 3: Radiolabeling for In-Vivo Imaging and Therapy

The presence of a stable iodine atom in 3-iodo-D-tyrosine makes it an excellent substrate for direct electrophilic radioiodination. This allows for the efficient preparation of radiolabeled peptides for diagnostic imaging (SPECT with ¹²³I, PET with ¹²⁴I) and targeted radiotherapy (with ¹³¹I).

Protocol: Direct Radioiodination using the Iodogen Method

The Iodogen method is a mild and efficient technique for radioiodination that minimizes damage to the peptide.[3]

Materials:

  • Purified peptide containing 3-iodo-D-tyrosine

  • Iodogen-coated tubes

  • Radioactive sodium iodide (e.g., Na¹²⁵I)

  • Phosphate buffer (pH 7.2-7.5)

  • Quenching solution: Sodium metabisulfite or sodium thiosulfate

  • Purification system: RP-HPLC or size exclusion chromatography

Procedure:

  • Preparation:

    • Reconstitute the peptide in phosphate buffer.

    • Prepare an Iodogen-coated tube.

  • Radioiodination Reaction:

    • Add the radioactive sodium iodide solution to the Iodogen-coated tube.

    • Add the peptide solution to the tube and gently agitate for 5-15 minutes at room temperature. Rationale: Iodogen, a mild oxidizing agent, converts iodide to a more reactive electrophilic species that substitutes onto the tyrosine ring.[3]

  • Quenching:

    • Transfer the reaction mixture to a new tube containing the quenching solution to stop the reaction.

  • Purification:

    • Purify the radiolabeled peptide from unreacted iodide and other impurities using RP-HPLC.

    • Collect the fraction corresponding to the radiolabeled peptide and determine the radiochemical purity and specific activity.

Part 4: Impact on Drug Design - A Case Study

The strategic placement of 3-iodo-D-tyrosine can have a profound impact on the pharmacological properties of a peptide. A striking example is the conversion of a peptide antagonist into an agonist.

In a study on the delta-opioid receptor antagonist TIPP (H-Tyr-Tic-Phe-Phe-OH), the replacement of the N-terminal L-tyrosine with 3-iodo-L-tyrosine resulted in a peptide, [Tyr(3'-I)¹]TIPP, that acted as a full agonist at the delta-opioid receptor.[7] This dramatic switch in activity highlights how the electronic and steric properties of the iodine atom can alter the peptide's conformation and its interaction with the receptor binding pocket.

While this study used the L-enantiomer, the principle remains a powerful illustration for drug designers. The incorporation of 3-iodo-D-tyrosine can be explored to:

  • Modulate Receptor Binding Affinity and Selectivity: The bulky and lipophilic nature of iodine can lead to new, favorable interactions within a receptor's binding site.

  • Induce Specific Peptide Conformations: The presence of the iodo group can influence intramolecular hydrogen bonding and dihedral angles, leading to a more constrained and bioactive conformation.[8]

  • Enhance Metabolic Stability: As a D-amino acid, it provides inherent resistance to enzymatic degradation.

Comparative Data: Predicted Impact of 3-iodo-D-Tyr Incorporation

PropertyPeptide with L-TyrPeptide with 3-iodo-D-TyrRationale
Proteolytic Stability LowHighD-amino acids are not recognized by most proteases.[1]
Receptor Binding VariesPotentially altered (increased or decreased)Iodination can change the conformation and binding mode.[7]
Hydrophobicity ModerateIncreasedThe iodine atom increases the lipophilicity of the side chain.
Chemical Reactivity Phenolic hydroxyl reactionsPalladium cross-coupling, radiolabelingThe C-I bond is a versatile chemical handle.[3][4]

Conclusion: A Multifaceted Tool for Modern Drug Discovery

This compound is more than just a protected amino acid; it is a strategic tool that empowers medicinal chemists to address key challenges in peptide drug development. Its ability to enhance proteolytic stability, serve as a versatile handle for chemical diversification, and act as a precursor for radiolabeling makes it an invaluable component in the design of next-generation peptide therapeutics. The protocols and insights provided in this guide are intended to facilitate the seamless integration of this powerful building block into your research and development workflows, ultimately accelerating the discovery of novel and effective peptide-based drugs.

References

Application Note: Fmoc-3-iodo-D-Tyr-OH as a Versatile Building Block for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview of Fmoc-3-iodo-D-Tyr-OH, a uniquely functionalized amino acid derivative for solid-phase peptide synthesis (SPPS). We detail its application in designing sophisticated enzyme inhibitors, leveraging the dual-purpose nature of the iodine moiety. This atom not only enhances binding affinity through specific non-covalent interactions like halogen bonding but also serves as a versatile chemical handle for late-stage functionalization via cross-coupling chemistry. This document offers detailed, field-proven protocols for its incorporation into peptide sequences and subsequent on-resin modification, providing researchers with the tools to accelerate the discovery of novel peptide-based therapeutics.

Introduction: The Strategic Advantage of Iodinated Tyrosine

In modern drug discovery, the use of unnatural amino acids is a cornerstone strategy for developing peptides with enhanced stability, novel functionality, and improved therapeutic profiles. This compound is a premier building block in this arena, offering two distinct advantages for the synthesis of enzyme inhibitors[1].

First, the iodine atom at the 3-position of the tyrosine ring acts as a powerful halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on the halogen (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or a side-chain heteroatom in a protein's active site[2][3][4][5]. The strength of this interaction follows the trend I > Br > Cl > F, making iodine an optimal choice for maximizing binding affinity and specificity[5][6]. Studies have shown that introducing 3-iodotyrosine can induce a more favorable peptide structure for enzyme recognition and increase hydrolytic activity, suggesting its profound impact on molecular interactions[7].

Second, the carbon-iodine bond provides a robust and reactive handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[8][9]. This allows for the late-stage diversification of a peptide sequence while it is still attached to the solid support, enabling the rapid generation of a library of inhibitor analogs from a single iodinated precursor[9][10].

This guide provides the necessary protocols and scientific rationale for leveraging this compound in your research.

Physicochemical Properties & Handling

Proper handling and storage are critical to maintaining the integrity of this compound. The compound is a white to off-white powder and should be stored under controlled conditions to prevent degradation.

PropertyValueSource
CAS Number 244028-70-4[1][11][12]
Molecular Formula C₂₄H₂₀INO₅[1][11]
Molecular Weight 529.3 g/mol [11]
Appearance White to off-white powder[1][12]
Purity (HPLC) ≥ 98%[1]
Storage Conditions 2-8°C, Keep in dark place, Sealed in dry[12]
Solubility Soluble in DMF (Dimethylformamide)[1]

Safety Note: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE) should be worn during handling[11].

Experimental Protocols & Workflows

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc/tBu strategy for coupling this compound onto a resin-bound peptide chain. The workflow is iterative, involving deprotection of the N-terminal Fmoc group followed by coupling of the next amino acid[13][14][15].

Materials:

  • Resin (e.g., Rink Amide or Wang resin, pre-loaded with the first amino acid)

  • This compound

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF, DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Isopropanol

Step-by-Step Methodology:

  • Resin Swelling: Place the peptide-resin (0.1 mmol scale) in a fritted reaction vessel. Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.

  • Fmoc Deprotection:

    • Add 3 mL of Deprotection Solution to the resin and agitate for 5 minutes. Drain.

    • Add a fresh 3 mL of Deprotection Solution and agitate for 15-20 minutes to ensure complete removal of the Fmoc group[16].

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Self-Validation: Perform a Kaiser test. A negative result (yellow/clear beads) indicates successful and complete coupling. If the test is positive, a second coupling may be required.

  • Iteration: Repeat steps 2-4 for each subsequent amino acid in the sequence.

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-AA-Resin) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Step 2: Coupling (this compound + HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End Elongated Peptide (Fmoc-Tyr(I)-...-AA-Resin) Wash2->End Cycle Repeat Cycle for next AA End->Deprotection Next Cycle

Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the late-stage functionalization of the resin-bound iodotyrosine-containing peptide. It uses a palladium catalyst to couple a boronic acid or ester to the aryl iodide[8][10][17].

Materials:

  • Iodinated peptide-resin from Protocol 1

  • Boronic Acid/Ester: Aryl- or heteroaryl-boronic acid (e.g., 4-methoxyphenylboronic acid, 5 eq.)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.1 eq.)

  • Ligand: sSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.25 eq.)

  • Base: K₃PO₄ (Potassium phosphate, 10 eq.)

  • Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v)

Step-by-Step Methodology:

  • Resin Preparation: Swell the dried iodinated peptide-resin in the reaction solvent system for 30 minutes.

  • Reagent Preparation: In a separate, oxygen-free vial, mix the boronic acid, Pd₂(dba)₃, sSPhos, and K₃PO₄.

  • Degassing: Degas the reaction solvent by bubbling with argon or nitrogen for 15-20 minutes. Add the degassed solvent to the reagent mixture and then to the reaction vessel containing the resin.

  • Coupling Reaction:

    • Seal the reaction vessel under an inert atmosphere (Argon or Nitrogen).

    • Heat the reaction mixture at 60-80°C for 4-12 hours with gentle agitation. Reaction progress can be monitored by taking a small resin sample, cleaving the peptide, and analyzing via LC-MS.

  • Washing:

    • After the reaction is complete, cool the vessel to room temperature.

    • Drain the reaction mixture and wash the resin extensively with the reaction solvent, followed by DMF (3x), water (3x), DMF (3x), and DCM (3x) to remove all traces of catalyst and reagents.

  • Final Steps: The modified peptide-resin is now ready for further SPPS cycles or for final cleavage.

Suzuki_Coupling cluster_workflow On-Resin Suzuki-Miyaura Workflow Resin Iodinated Peptide-Resin Reaction Combine & Heat (60-80°C, Inert Atm.) Resin->Reaction Reagents Prepare Reagents: Ar-B(OH)₂ Pd₂(dba)₃ / sSPhos K₃PO₄ Reagents->Reaction Wash Extensive Washing Reaction->Wash Product Functionalized Peptide-Resin Wash->Product

Caption: Workflow for on-resin Suzuki-Miyaura cross-coupling.

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups.

Materials:

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

  • Cold diethyl ether

Step-by-Step Methodology:

  • Preparation: Dry the final peptide-resin thoroughly under vacuum.

  • Cleavage Reaction:

    • In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 5 mL for a 0.1 mmol scale).

    • Agitate at room temperature for 2-3 hours[14][18].

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing a 10-fold volume of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Drying: Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Authoritative Grounding: The Role of Halogen Bonding

The strategic placement of an iodine atom on the tyrosine ring is a deliberate choice rooted in physical organic chemistry. The iodine atom possesses an anisotropic distribution of electron density, leading to a region of positive electrostatic potential known as a σ-hole opposite the C-I covalent bond[3][5]. This σ-hole can interact favorably with electron-rich atoms (Lewis bases) like oxygen, nitrogen, or sulfur in a protein target[2][4].

Key characteristics of halogen bonds involving iodine in protein-ligand complexes include:

  • Strength: They are comparable in strength to a moderate hydrogen bond and are highly directional, which imparts specificity to the binding interaction[5].

  • Geometry: The ideal geometry involves a near-linear arrangement of C-I···Acceptor, with the angle (θ1) being close to 180°[3].

  • Contribution: Halogenation of ligands can enhance binding affinity, selectivity, and overall efficacy by combining specific, directional interactions with favorable hydrophobic effects[5][6].

By incorporating 3-iodo-D-tyrosine, medicinal chemists can systematically probe active sites for halogen bond acceptors, turning a seemingly simple modification into a potent tool for rational drug design.

References

The Strategic Incorporation of Fmoc-3-iodo-D-Tyr-OH in Structural Biology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty – The Power of Unnatural Amino Acids

In the quest to decipher the intricate three-dimensional structures of proteins and peptides, the limitations of the 20 canonical amino acids often necessitate the introduction of unique chemical functionalities. Unnatural amino acids (UAAs) have emerged as powerful tools, enabling researchers to probe biological systems with unprecedented precision. Among these, Fmoc-3-iodo-D-Tyr-OH stands out as a versatile building block with significant applications in structural biology.[1][2] Its unique features—an iodine atom on the tyrosine ring and a D-configuration of the alpha-carbon—provide distinct advantages for X-ray crystallography, cross-linking studies, and the synthesis of conformationally constrained peptides.[1][2]

This technical guide provides a comprehensive overview of the role and applications of this compound for researchers, scientists, and drug development professionals. We will delve into the causality behind its experimental utility, provide detailed protocols for its incorporation and use, and present data in a clear and accessible format.

Part 1: The Multifaceted Utility of this compound in Structural Elucidation

The strategic placement of an iodine atom and the use of a D-amino acid are not arbitrary choices; they are deliberate modifications that unlock powerful experimental avenues.

A Heavyweight Contender for Phasing in X-ray Crystallography

The "phase problem" is a central challenge in X-ray crystallography, where the diffraction pattern provides information about the amplitude of scattered X-rays but not their phase.[3] Heavy atoms, with their large number of electrons, scatter X-rays significantly and can be used to determine these missing phases.[3][4][5] Iodine, with an anomalous signal (f′′) of 6.85 e− at the commonly used Cu Kα wavelength (1.5418 Å), provides a sufficiently strong signal for Single-wavelength Anomalous Dispersion (SAD) phasing.[3][6]

By incorporating 3-iodo-D-tyrosine into a peptide or protein, researchers can introduce a heavy atom at a specific site.[7][8][9] This allows for the collection of diffraction data with significant anomalous scattering, facilitating the solution of the phase problem and the determination of the crystal structure.[6] The D-configuration can also influence crystal packing, sometimes leading to better-diffracting crystals.

Why Iodine?

  • Sufficient Anomalous Signal: As mentioned, iodine's anomalous scattering at common X-ray wavelengths is strong enough for phasing.[3][6]

  • Covalent Incorporation: Unlike soaking crystals in heavy atom solutions, which can lead to non-isomorphism (changes in the crystal lattice), covalent incorporation of iodotyrosine ensures the heavy atom is an integral part of the molecule.[4]

  • Site-Specific Placement: Solid-phase peptide synthesis allows for the precise placement of the iodinated residue within the peptide sequence.[10][11]

A Handle for Probing Molecular Interactions through Cross-Linking

The iodine atom on the tyrosine ring can serve as a precursor for photo-activated cross-linking studies.[12][13] Upon exposure to UV light, the carbon-iodine bond can be homolytically cleaved to generate a highly reactive aryl radical. This radical can then form a covalent bond with a nearby interacting molecule, effectively "trapping" transient interactions for subsequent analysis by techniques like mass spectrometry.[13][14]

Furthermore, the phenolic hydroxyl group of tyrosine can be involved in dityrosine cross-linking, a process that can be initiated photochemically.[15][16][17] While the presence of iodine might influence this reactivity, it adds another dimension to its potential as a cross-linking agent.

Conceptual Workflow for Photo-Cross-Linking

G cluster_0 Peptide Synthesis cluster_1 Interaction Study cluster_2 Cross-Linking cluster_3 Analysis A Incorporate this compound into peptide sequence via SPPS B Incubate iodinated peptide with target protein A->B Purify Peptide C Expose to UV light to generate aryl radical B->C D Covalent bond formation between peptide and protein C->D Proximity-dependent reaction E Isolate cross-linked complex (e.g., SDS-PAGE) D->E F Identify interaction site via Mass Spectrometry E->F

Caption: Workflow for photo-cross-linking using an iodotyrosine-containing peptide.

A Tool for Conformational Constraint in Peptide Design

The incorporation of D-amino acids into a peptide sequence introduces a significant conformational constraint. This is because the D-configuration disrupts the typical right-handed alpha-helical and beta-sheet structures favored by L-amino acids. This disruption can be strategically employed to stabilize specific secondary structures, such as beta-turns, or to create peptides with enhanced resistance to proteolytic degradation. For drug development professionals, this can lead to peptides with improved bioavailability and longer half-lives.

Part 2: Protocols and Methodologies

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows the standard principles of Fmoc-based solid-phase peptide synthesis.[10][11][18][19]

Materials:

  • This compound

  • Rink Amide or Wang resin (depending on desired C-terminus)[19]

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)[19]

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)[19]

  • Washing solvents: DMF, DCM, Methanol

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[20]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[18][20]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base, such as DIPEA (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.[20]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the dry resin and agitate for 2-3 hours.[19]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and purify by reverse-phase HPLC.

SPPS Workflow Diagram

start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA (e.g., this compound) + Coupling Reagent + Base wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle Repeat for all amino acids wash2->end_cycle end_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection end_cycle->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purify Peptide (HPLC) cleavage->purification end End purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.[10]

Protocol for Photo-Cross-Linking

This protocol provides a general framework for an in vitro photo-cross-linking experiment.

Materials:

  • Purified peptide containing 3-iodo-D-tyrosine

  • Purified target protein

  • Cross-linking buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • UV lamp (e.g., 300-320 nm, wavelength may require optimization)

  • SDS-PAGE gels and reagents

  • Coomassie stain or Western blot reagents

  • LC-MS/MS system for analysis

Protocol:

  • Sample Preparation:

    • Prepare reaction mixtures containing the target protein at a fixed concentration and varying concentrations of the iodinated peptide in the cross-linking buffer.

    • Include a "no UV" control for each concentration.

  • UV Irradiation:

    • Place the samples in a suitable container (e.g., quartz cuvette or on a parafilm-covered surface on ice).

    • Irradiate the samples with UV light for a predetermined time (optimization is crucial, typically 5-30 minutes).

  • Analysis of Cross-Linking:

    • Add SDS-PAGE loading buffer to the samples and heat to denature the proteins.

    • Run the samples on an SDS-PAGE gel.

    • Visualize the proteins by Coomassie staining or Western blotting. A new band at a higher molecular weight corresponding to the peptide-protein conjugate should be visible in the UV-treated samples.

  • Identification of Cross-Linking Site (Mass Spectrometry):

    • Excise the band corresponding to the cross-linked product from the Coomassie-stained gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS to identify the cross-linked peptides and pinpoint the site of interaction.[21]

Part 3: Data Interpretation and Considerations

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C24H20INO5[22]
Molecular Weight 529.3 g/mol [22]
Appearance White to off-white solid[23]
Purity ≥ 98% (HPLC)[2]
Solubility Soluble in DMF and DMSO[10]
Storage 2-8°C[10]

Considerations for Experimental Design:

  • Crystallography: When designing a construct for crystallography, consider placing the iodinated tyrosine in a region that is likely to be ordered and exposed to the solvent to maximize its phasing power.

  • Cross-Linking: The efficiency of photo-cross-linking is distance-dependent. A covalent bond will only form if the aryl radical is generated in close proximity to a reactive group on the binding partner.

  • NMR Spectroscopy: While the focus here is on X-ray crystallography and cross-linking, the iodine atom can also be a useful probe in NMR spectroscopy. The large size and quadrupolar nature of the 127I nucleus can lead to significant line broadening of nearby protons, providing distance-dependent information.[24] However, direct detection of 127I is challenging due to its very broad signals.[24]

Conclusion: A Versatile Tool for Advancing Structural Biology

This compound is more than just a modified amino acid; it is a strategic tool that empowers researchers to overcome fundamental challenges in structural biology. Its ability to serve as a heavy atom for phasing, a precursor for photo-cross-linking, and a conformational constraint in peptide design makes it a valuable addition to the molecular biologist's and medicinal chemist's toolkit. By understanding the principles behind its application and following robust experimental protocols, scientists can leverage the unique properties of this compound to gain deeper insights into the structure and function of biological macromolecules.

References

Mastering the Synthesis of Iodinated Peptides: Application Notes for Fmoc-3-iodo-D-Tyr-OH Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodo-D-Tyrosine in Peptide Therapeutics

In the landscape of modern drug discovery and peptide chemistry, the incorporation of modified amino acids is a cornerstone strategy for enhancing the therapeutic properties of peptides. Among these, Fmoc-3-iodo-D-Tyr-OH stands out as a pivotal building block. Its unique structure, featuring an iodine atom on the D-enantiomer of tyrosine, offers a trifecta of advantages: it serves as a handle for radioiodination in diagnostic imaging and radiotherapy, introduces conformational constraints that can enhance biological activity and stability, and the D-configuration provides resistance to enzymatic degradation.[1][2]

This technical guide provides a comprehensive overview of the principles and protocols for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind optimal reaction conditions, provide detailed step-by-step protocols for various coupling reagents, address potential side reactions and their mitigation, and outline robust analytical methods for monitoring and validation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₂₄H₂₀INO₅
Molecular Weight 529.3 g/mol
Appearance White to off-white powder[2]
Purity (HPLC) ≥97.0%
Solubility Soluble in DMF, NMP
Storage Conditions 2-8°C, desiccated

The Coupling Reaction: Mechanistic Considerations and Reagent Selection

The incorporation of this compound into a growing peptide chain follows the standard principles of Fmoc-based SPPS. The process involves the activation of the carboxylic acid moiety of the amino acid, followed by nucleophilic attack from the free N-terminal amine of the resin-bound peptide. However, the presence of the bulky iodine atom on the aromatic ring introduces a degree of steric hindrance that necessitates the use of potent coupling reagents to ensure high reaction efficiency.

Choosing the Right Coupling Reagent

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone may result in sluggish and incomplete couplings. Therefore, the use of aminium/uronium or phosphonium salt-based reagents is highly recommended.

Reagent ClassCoupling ReagentCommon AdditivesBaseKey Characteristics & Recommendations
Aminium/Uronium Salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)NoneDIPEA, 2,4,6-CollidineHighly reactive, excellent for sterically hindered couplings with low racemization risk. The reagent of choice for challenging couplings.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (1-Hydroxybenzotriazole)DIPEAFast and efficient, a cost-effective alternative to HATU for less demanding couplings.
Carbodiimide DIC (N,N'-Diisopropylcarbodiimide)HOBt, OxymaPureNone (for DIC/HOBt)Cost-effective, but generally slower reaction rates. Requires careful monitoring to ensure complete coupling.

Expert Insight: While HATU is the most potent coupling reagent, it is also the most expensive. For routine syntheses, HBTU often provides a good balance of efficiency and cost. The use of 2,4,6-collidine as a base instead of DIPEA is recommended to minimize the risk of racemization, especially during prolonged coupling times.[3]

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound on a 0.1 mmol scale. Adjustments may be necessary for different scales or for use with automated peptide synthesizers.

General Preparatory Steps (Prior to Coupling)
  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide resin) in peptide synthesis grade N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes. Drain the solution.

    • Repeat the treatment with fresh 20% piperidine in DMF for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and its byproducts.

  • Confirmation of Deprotection: Perform a Kaiser test (or other qualitative test) to confirm the presence of free primary amines. A positive result (e.g., blue beads for the Kaiser test) indicates successful deprotection.

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for achieving the highest coupling efficiency, especially when coupling to a sterically hindered N-terminal amino acid.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (0.265 g, 0.5 mmol, 5 eq.) and HATU (0.190 g, 0.5 mmol, 5 eq.) in a minimal amount of DMF (approx. 2 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (0.174 mL, 1.0 mmol, 10 eq.) to the solution and agitate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the reaction time or perform a second coupling (see Troubleshooting).

  • Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Coupling using HBTU/DIPEA

A reliable and more economical alternative to HATU.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (0.265 g, 0.5 mmol, 5 eq.), HBTU (0.190 g, 0.5 mmol, 5 eq.), and HOBt (0.077 g, 0.5 mmol, 5 eq.) in a minimal amount of DMF (approx. 2 mL).

    • Add DIPEA (0.174 mL, 1.0 mmol, 10 eq.) to the solution and agitate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction with a Kaiser test.

  • Washing: Wash the resin as described in Protocol 1.

Protocol 3: Coupling using DIC/HOBt

A cost-effective method, though potentially slower.

  • Solution Preparation:

    • In a separate vessel, dissolve this compound (0.265 g, 0.5 mmol, 5 eq.) and HOBt (0.077 g, 0.5 mmol, 5 eq.) in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the amino acid/HOBt solution to the deprotected peptide-resin.

    • Add DIC (0.078 mL, 0.5 mmol, 5 eq.) to the reaction vessel.

  • Incubation: Agitate the reaction mixture at room temperature for 4-6 hours, or overnight if necessary.

  • Monitoring: Monitor the reaction with a Kaiser test.

  • Washing: Wash the resin as described in Protocol 1.

Visualizing the Workflow

SPPS_Workflow start Start: Resin with N-terminal Amine swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 kaiser1 4. Kaiser Test (Confirm Deprotection) wash1->kaiser1 activate 5. Pre-activate this compound (Coupling Reagent + Base in DMF) kaiser1->activate Positive couple 6. Coupling Reaction activate->couple wash2 7. Wash (DMF, DCM) couple->wash2 kaiser2 8. Kaiser Test (Confirm Coupling) wash2->kaiser2 kaiser2->couple Positive (Double Couple) next_cycle Proceed to Next Cycle kaiser2->next_cycle Negative

References

Application Notes and Protocols for Fmoc Deprotection of 3-Iodo-D-Tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Iodo-D-Tyrosine in Peptide Synthesis

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including receptor affinity, metabolic stability, and pharmacokinetic profiles. Among these, 3-iodo-D-tyrosine stands out as a particularly valuable residue. The iodine atom can serve as a heavy-atom substitute for structural studies, a precursor for radiolabeling in diagnostic imaging and therapeutic applications, and a handle for further chemical modifications.[1][2][3] The D-configuration of the amino acid provides resistance to enzymatic degradation, enhancing the in vivo half-life of the resulting peptide.

The synthesis of peptides containing 3-iodo-D-tyrosine is most commonly achieved via solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy. The Fmoc group, which protects the α-amino group of the incoming amino acid, is lauded for its base-lability, allowing for its removal under mild conditions that are orthogonal to the acid-labile side-chain protecting groups.[4][5][6] However, the presence of the electron-withdrawing iodine atom on the tyrosine ring introduces unique challenges and considerations during the critical Fmoc deprotection step.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful Fmoc deprotection of peptides containing 3-iodo-D-tyrosine. We will delve into the mechanistic considerations, potential side reactions, and provide both standard and optimized protocols to ensure high yield and purity of the target peptide.

Mechanistic Insights and Potential Challenges

The standard Fmoc deprotection is a base-catalyzed β-elimination reaction, most commonly mediated by a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4][7][8] The piperidine abstracts the acidic proton on the C9 position of the fluorene ring, leading to the collapse of the carbamate and the release of the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger for the reactive DBF.[4]

While this process is generally efficient, the presence of 3-iodo-D-tyrosine warrants careful consideration of two primary potential challenges:

  • Deiodination: Aryl iodides can be susceptible to nucleophilic attack, and the basic conditions of Fmoc deprotection could potentially lead to the undesired removal of the iodine atom from the tyrosine ring. While direct evidence for piperidine-induced deiodination of 3-iodotyrosine in SPPS is not extensively documented, it remains a theoretical risk that could compromise the integrity of the final peptide.

  • Side-chain Reactivity: Commercially available Fmoc-3-iodo-D-tyrosine often lacks a protecting group on the phenolic hydroxyl side chain.[1] During subsequent coupling steps, this free hydroxyl group is susceptible to O-acylation, leading to the formation of branched peptide impurities. While this is not a direct consequence of the deprotection step, it is a critical consideration in the overall synthetic strategy.

To mitigate these risks, careful selection of deprotection reagents and reaction conditions is paramount.

Diagram of Fmoc Deprotection and Potential Side Reactions

The following diagram illustrates the intended Fmoc deprotection pathway and highlights the potential, albeit low-probability, side reaction of deiodination.

Fmoc_Deprotection_Iodo_Tyrosine Fmoc_Peptide Fmoc-NH-Peptide-(3-Iodo-D-Tyr) Deprotected_Peptide H2N-Peptide-(3-Iodo-D-Tyr) (Desired Product) Fmoc_Peptide->Deprotected_Peptide 20% Piperidine/DMF (β-elimination) Deiodinated_Peptide H2N-Peptide-(D-Tyr) (Potential Side Product) Fmoc_Peptide->Deiodinated_Peptide Potential Deiodination (Side Reaction) Piperidine Piperidine DBF_Adduct Dibenzofulvene-Piperidine Adduct Deprotected_Peptide->DBF_Adduct + CO2 +

Caption: Fmoc deprotection of a 3-iodo-D-tyrosine peptide and the potential deiodination side reaction.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence, resin, and synthesis instrumentation.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Fmoc-3-iodo-D-tyrosinePeptide Synthesis GradeChem-Impex or equivalent
Rink Amide Resin (or other suitable resin)100-200 mesh, ~0.5 mmol/g loadingStandard SPPS supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeLow water and amine content
PiperidineReagent GradeRedistilled or high purity
Dichloromethane (DCM)ACS Grade---
Diisopropylethylamine (DIEA)Peptide Synthesis Grade---
Coupling Reagents (e.g., HBTU, HATU)Peptide Synthesis Grade---
Additives (e.g., HOBt, Oxyma)Peptide Synthesis Grade---
Acetic AnhydrideReagent Grade---
PyridineReagent Grade---
Trifluoroacetic acid (TFA)Reagent Grade---
Triisopropylsilane (TIS)Reagent Grade---
WaterHPLC Grade---
Protocol 1: Standard Fmoc Deprotection

This protocol utilizes the most common deprotection reagent, piperidine. While generally robust, careful monitoring is advised for peptides containing 3-iodo-D-tyrosine.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 7-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional): Collect the filtrate from the deprotection steps. Dilute an aliquot and measure the UV absorbance at approximately 301 nm to quantify the release of the Fmoc group and ensure the reaction has gone to completion.

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Optimized Fmoc Deprotection for Sensitive Peptides

To minimize the risk of potential deiodination and other base-mediated side reactions, a milder or more rapid deprotection cocktail can be employed. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine offers a faster and efficient alternative.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Solvent Removal: Drain the DMF.

  • Deprotection Cocktail: Prepare a fresh solution of 2% DBU and 5% piperazine in DMF.

  • Deprotection: Add the deprotection cocktail to the resin and agitate for 2 minutes.

  • Reagent Removal: Drain the solution.

  • Second Deprotection: Repeat the treatment with the DBU/piperazine solution for another 2 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 x 1 minute) to ensure complete removal of the deprotection reagents.

  • Proceed to Coupling: The resin is now prepared for the subsequent coupling step.

Data Presentation: Comparison of Deprotection Conditions

ParameterStandard Protocol (20% Piperidine/DMF)Optimized Protocol (2% DBU, 5% Piperazine/DMF)Rationale for 3-Iodo-D-Tyrosine Peptides
Deprotection Time 10-13 minutes4 minutesShorter exposure to basic conditions may reduce the risk of deiodination.[9]
Reagent Basicity Piperidine (pKa of conjugate acid ~11.1)DBU (pKa of conjugate acid ~13.5)DBU is a stronger, non-nucleophilic base, leading to faster deprotection. Piperazine acts as a DBF scavenger.[9]
Potential Side Reactions Low risk of deiodination, potential for aspartimide formation in sensitive sequences.[10]Minimized risk of base-mediated side reactions due to shorter reaction time.The optimized protocol offers a greater margin of safety for the sensitive C-I bond.
Monitoring UV spectroscopy of DBF-piperidine adduct at ~301 nm.[7]UV spectroscopy of DBF-piperazine adduct.Essential for confirming complete deprotection, especially with new protocols.

Workflow for a Single Deprotection-Coupling Cycle

SPPS_Cycle Start Fmoc-AA(n)-Peptide-Resin Wash_DMF1 Wash with DMF Start->Wash_DMF1 Deprotection Fmoc Deprotection (Protocol 1 or 2) Wash_DMF1->Deprotection Wash_DMF2 Wash with DMF Deprotection->Wash_DMF2 Coupling Couple Fmoc-AA(n+1)-OH Wash_DMF2->Coupling Wash_DMF3 Wash with DMF Coupling->Wash_DMF3 End Fmoc-AA(n+1)-AA(n)-Peptide-Resin Wash_DMF3->End

Caption: A single cycle in Fmoc solid-phase peptide synthesis incorporating the deprotection step.

Trustworthiness and Self-Validation

To ensure the integrity of the synthesized peptide, the following self-validating steps should be integrated into the workflow:

  • Qualitative Monitoring: Perform a Kaiser test after the washing step following deprotection. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.

  • Quantitative Monitoring: As mentioned, UV monitoring of the DBF adduct in the collected filtrate provides a quantitative measure of deprotection efficiency. Incomplete deprotection will result in a lower than expected absorbance.[7]

  • Mass Spectrometry: After the synthesis is complete and the peptide is cleaved from the resin, analyze the crude product by mass spectrometry. The presence of a peak corresponding to the mass of the deiodinated peptide is a direct indicator of a side reaction during synthesis.

Conclusion and Recommendations

The Fmoc deprotection of peptides containing 3-iodo-D-tyrosine can be performed successfully with high fidelity. While the standard 20% piperidine in DMF protocol is often adequate, the potential for deiodination, however slight, suggests that an optimized approach using milder or faster-acting reagents is a prudent choice for ensuring the highest purity of the final product.

Key Recommendations:

  • Side-Chain Protection: Whenever possible, utilize a side-chain protected version of Fmoc-3-iodo-D-tyrosine (e.g., with a tert-butyl group) to prevent O-acylation during coupling.[11]

  • Optimized Deprotection: For sensitive sequences or when the highest purity is critical, the use of a 2% DBU/5% piperazine in DMF cocktail is recommended to minimize exposure to basic conditions.

  • Thorough Washing: Regardless of the deprotection method, extensive washing with DMF after the deprotection step is crucial to remove all traces of the basic reagents, which could interfere with subsequent coupling reactions.

  • Vigilant Monitoring: Employ both qualitative (Kaiser test) and quantitative (UV spectroscopy) methods to monitor the completeness of the Fmoc deprotection at each cycle.

  • Final Product Analysis: Always characterize the final cleaved peptide by mass spectrometry to confirm its identity and check for the presence of any deiodinated byproducts.

By adhering to these guidelines, researchers can confidently incorporate 3-iodo-D-tyrosine into their peptide sequences, unlocking its potential for a wide range of applications in chemistry, biology, and medicine.

References

Application Notes and Protocols for Fmoc-3-iodo-D-Tyr-OH in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Iodinated Tyrosine in Bioconjugation

In the landscape of modern drug development and chemical biology, the ability to selectively modify peptides and proteins is paramount. Bioconjugation, the covalent attachment of molecules to biomolecules, has emerged as a critical tool for creating sophisticated therapeutics, diagnostics, and research probes. While traditional methods have often targeted the nucleophilic side chains of lysine and cysteine, these approaches can sometimes lead to heterogeneous products or require disruption of native disulfide bonds.[1]

The incorporation of non-canonical amino acids offers a powerful strategy to overcome these limitations, providing a unique chemical handle for bioorthogonal modifications. Among these, Fmoc-3-iodo-D-tyrosine-OH has garnered significant attention as a versatile building block.[2] The iodine atom, strategically placed on the aromatic ring of the D-tyrosine residue, serves as a highly efficient and versatile linchpin for post-synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions.[2][3] This approach allows for the site-specific installation of a wide array of functionalities onto a peptide backbone under mild, biocompatible conditions. The use of the D-enantiomer can also confer increased proteolytic stability to the resulting peptide.

This technical guide provides a comprehensive overview and detailed protocols for the incorporation of Fmoc-3-iodo-D-Tyr-OH into peptides via Solid-Phase Peptide Synthesis (SPPS) and its subsequent utilization in two of the most powerful cross-coupling reactions for bioconjugation: the Suzuki-Miyaura coupling and the Sonogashira coupling .

Part 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The foundation of any bioconjugation strategy utilizing 3-iodotyrosine is its efficient incorporation into the peptide sequence. This is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Causality Behind Experimental Choices in SPPS

The choice of coupling reagents and conditions is critical, especially for modified amino acids which can present steric challenges.

  • Coupling Reagents : While standard carbodiimide reagents like DIC can be used, for a sterically hindered amino acid like this compound, more potent uronium/aminium or phosphonium salt-based reagents such as HATU or HBTU are recommended. These reagents form highly reactive activated esters, which enhances coupling efficiency and minimizes the risk of deletion sequences.[4][5]

  • Base : The choice of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to prevent racemization and other side reactions.

  • Double Coupling : For particularly difficult couplings, a second coupling step (double coupling) can be employed to ensure the reaction goes to completion. Monitoring the coupling reaction with a qualitative test like the Kaiser test is essential to determine if a double coupling is necessary.

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling of this compound (HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Capping Capping (Optional) (Acetic Anhydride/DIPEA) Kaiser_Test->Capping Positive Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Negative Capping->Repeat

Caption: Iterative cycle for the incorporation of this compound in SPPS.

Protocol 1: SPPS Incorporation of this compound

This protocol is based on a 0.1 mmol synthesis scale.

Materials:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Expected Results: The crude peptide should be obtained as a white to off-white powder. The purity and identity of the peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass spectrum should show a peak corresponding to the calculated molecular weight of the iodinated peptide.

Part 2: Palladium-Catalyzed Bioconjugation of Iodinated Peptides

The iodine atom on the tyrosine residue provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This enables the attachment of a wide range of molecules, including fluorescent probes, cytotoxic drugs, and polyethylene glycol (PEG) chains.

A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a robust method for forming a new carbon-carbon bond between the iodinated tyrosine and a boronic acid or ester.[2][6][7][8][9][10] This reaction is highly valued for its mild conditions and compatibility with aqueous environments, making it ideal for bioconjugation.[2][6]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodotyrosine residue.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Peptide-Aryl-I PdII_Aryl Peptide-Aryl-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Diaryl Peptide-Aryl-Pd(II)L₂-R Transmetalation->PdII_Diaryl Reductive_Elimination Reductive Elimination PdII_Diaryl->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Bioconjugated Peptide Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: On-Resin Suzuki-Miyaura Coupling

Performing the coupling reaction while the peptide is still attached to the solid support can simplify purification.[11]

Materials:

  • Iodinated peptide-on-resin (from Protocol 1)

  • Aryl boronic acid (3-5 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.1 eq.)

  • Sulfonated SPhos (sSPhos) (0.25 eq.)

  • Potassium fluoride (KF) or Potassium carbonate (K₂CO₃) (5-10 eq.)

  • Solvent system: Dimethoxyethane (DME)/Ethanol (EtOH)/Water (H₂O) (9:9:2)

  • Microwave reactor (optional, can accelerate the reaction)

Procedure:

  • Swell the iodinated peptide-on-resin in the DME/EtOH/H₂O solvent mixture.

  • In a separate vial, dissolve the aryl boronic acid, Pd₂(dba)₃, sSPhos, and base in the solvent mixture.

  • Add the solution to the resin and seal the reaction vessel.

  • Heat the reaction mixture at 80-120°C for 30 minutes to 2 hours. If using a microwave reactor, typical conditions are 120°C for 30 minutes.[11]

  • Cool the reaction mixture to room temperature and wash the resin extensively with water, DMF, and DCM.

  • Cleave the peptide from the resin and precipitate as described in Protocol 1.

Protocol 3: Solution-Phase Suzuki-Miyaura Coupling

This approach is suitable for purified iodinated peptides.

Materials:

  • Purified iodinated peptide

  • Aryl boronic acid (1.5-3 eq.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05-0.1 eq.) or other suitable Pd catalyst

  • Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution (2 M)

  • Solvent: DMF/water or TFE/water mixture

Procedure:

  • Dissolve the iodinated peptide in the chosen solvent mixture.

  • Add the aryl boronic acid and the aqueous base.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst under an inert atmosphere.

  • Stir the reaction at room temperature or heat to 40-60°C for 2-12 hours, monitoring the reaction progress by RP-HPLC.

  • Upon completion, dilute the reaction mixture with water and purify the bioconjugate by preparative RP-HPLC.

Quantitative Data Summary for Suzuki-Miyaura Coupling

ParameterOn-Resin ProtocolSolution-Phase Protocol
Peptide Substrate Iodinated peptide on solid supportPurified iodinated peptide
Boronic Acid 3-5 equivalents1.5-3 equivalents
Palladium Catalyst Pd₂(dba)₃ (0.1 eq.)Pd(PPh₃)₄ (0.05-0.1 eq.)
Ligand sSPhos (0.25 eq.)Included in catalyst
Base KF or K₂CO₃ (5-10 eq.)Aq. Na₂CO₃ or K₂CO₃ (2M)
Solvent DME/EtOH/H₂O (9:9:2)DMF/H₂O or TFE/H₂O
Temperature 80-120°CRT to 60°C
Reaction Time 0.5 - 2 hours2 - 12 hours
B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodinated tyrosine and a terminal alkyne.[3][12][13][14][15][16] This reaction is particularly valuable as the introduced alkyne can serve as a handle for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Mechanistic Rationale: The Sonogashira reaction typically involves a dual catalytic cycle with both palladium and copper(I) catalysts.

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the iodotyrosine residue.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The acetylide group is transferred from copper to the palladium complex.

  • Reductive Elimination: The aryl and alkynyl groups on the palladium complex couple to form the product, regenerating the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Peptide-Aryl-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Peptide-Aryl-I) PdII_Aryl_Alkyne Peptide-Aryl-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Aryl_Alkyne Transmetalation PdII_Aryl_Alkyne->Pd0 Reductive Elimination (Product Formation) CuI Cu(I) Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Terminal Alkyne Base Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Regeneration

Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.

Protocol 4: On-Resin Sonogashira Coupling

Materials:

  • Iodinated peptide-on-resin

  • Terminal alkyne (5-10 eq.)

  • Pd(OAc)₂ (Palladium(II) acetate) (0.2 eq.)

  • Copper(I) iodide (CuI) (0.4 eq.)

  • Water-soluble phosphine ligand (e.g., TPPTS) (0.4 eq.)

  • Triethylamine (TEA) or DIPEA (10-20 eq.)

  • Solvent: DMF or a mixture of PBS buffer and Acetonitrile (CH₃CN)[13]

Procedure:

  • Swell the iodinated peptide-on-resin in the chosen solvent.

  • In a separate vial, dissolve the terminal alkyne, Pd(OAc)₂, CuI, phosphine ligand, and base in the solvent.

  • Add the solution to the resin and agitate at room temperature for 2-6 hours.

  • Wash the resin thoroughly with DMF, water, and DCM.

  • Cleave the peptide from the resin and precipitate as described in Protocol 1.

Protocol 5: Solution-Phase Sonogashira Coupling

Materials:

  • Purified iodinated peptide

  • Terminal alkyne (1.5-3 eq.)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.05-0.1 eq.)

  • Copper(I) iodide (CuI) (0.1-0.2 eq.)

  • Triethylamine (TEA) or DIPEA

  • Solvent: DMF or Acetonitrile/Water

Procedure:

  • Dissolve the iodinated peptide, terminal alkyne, and base in the solvent.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add PdCl₂(PPh₃)₂ and CuI under an inert atmosphere.

  • Stir the reaction at room temperature to 55°C for 1-4 hours, monitoring by RP-HPLC.[13]

  • Upon completion, purify the bioconjugate by preparative RP-HPLC.

Quantitative Data Summary for Sonogashira Coupling

ParameterOn-Resin ProtocolSolution-Phase Protocol
Peptide Substrate Iodinated peptide on solid supportPurified iodinated peptide
Terminal Alkyne 5-10 equivalents1.5-3 equivalents
Palladium Catalyst Pd(OAc)₂ (0.2 eq.)PdCl₂(PPh₃)₂ (0.05-0.1 eq.)
Copper Co-catalyst CuI (0.4 eq.)CuI (0.1-0.2 eq.)
Base TEA or DIPEA (10-20 eq.)TEA or DIPEA
Solvent DMF or PBS/CH₃CNDMF or CH₃CN/H₂O
Temperature Room TemperatureRT to 55°C
Reaction Time 2 - 6 hours1 - 4 hours

Part 3: Characterization and Purification of Bioconjugates

Purification: The primary method for purifying peptide bioconjugates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. Fractions are collected and analyzed for purity before being pooled and lyophilized. For on-resin reactions, this purification step is performed after cleavage from the solid support.

Characterization:

  • Analytical RP-HPLC: Used to assess the purity of the final product. The chromatogram should show a single major peak corresponding to the bioconjugate.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): This is the definitive method for confirming the identity of the bioconjugate. The observed mass should match the calculated molecular weight of the desired product.

Troubleshooting:

  • Low Coupling Yield in Cross-Coupling:

    • Ensure all reagents are fresh and solvents are anhydrous and deoxygenated.

    • Increase the equivalents of the coupling partner, catalyst, or ligand.

    • Screen different palladium catalysts, ligands, bases, and solvents.

    • For on-resin reactions, ensure proper swelling of the resin.

  • Side Reactions:

    • Homocoupling of the boronic acid or alkyne can occur. Optimizing the reaction conditions, particularly the base and temperature, can minimize this.

    • Dehalogenation of the iodotyrosine residue can be a competing reaction. Using a milder base or lower temperature may be beneficial.

  • Purification Difficulties:

    • If the bioconjugate is difficult to separate from starting materials, optimizing the HPLC gradient is necessary.

    • Residual palladium can be challenging to remove. Several washes with chelating agents or passing the solution through a scavenger resin may be required.[17]

Conclusion

This compound is a powerful and versatile tool for the site-specific modification of peptides. Its straightforward incorporation via SPPS, coupled with its high reactivity in palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions, provides a robust platform for the synthesis of well-defined peptide bioconjugates. The protocols and guidelines presented herein offer a comprehensive framework for researchers, scientists, and drug development professionals to leverage this technology for the creation of novel therapeutics, diagnostics, and research tools. By understanding the causality behind the experimental choices and employing rigorous characterization techniques, the full potential of iodotyrosine-mediated bioconjugation can be realized.

References

Strategic Incorporation of Fmoc-3-iodo-D-Tyr-OH for the Synthesis of Advanced Bioactive Peptides and Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction: The Power of Post-Translational Engineering

The therapeutic landscape is increasingly dominated by peptide-based drugs due to their high specificity, potency, and lower toxicity compared to small molecules. However, native peptides often suffer from poor metabolic stability and limited oral bioavailability. The introduction of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations. Fmoc-3-iodo-D-Tyr-OH, in particular, serves as a uniquely valuable building block. The incorporation of a D-amino acid enhances proteolytic resistance, while the iodine atom on the tyrosine ring provides a reactive handle for post-synthetic modifications via cross-coupling chemistry. This allows for the precise installation of diverse functional groups, enabling the creation of peptidomimetics with fine-tuned pharmacological properties.

This guide will detail the solid-phase synthesis of peptides containing 3-iodo-D-tyrosine and subsequent on-resin or in-solution modifications, providing researchers with the foundational protocols to explore novel chemical space in their drug discovery programs.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueSignificance in SPPS
Molecular Weight 587.38 g/mol Accurate calculation of reagents for coupling reactions.
Appearance White to off-white powderVisual quality check.
Solubility Soluble in DMF, NMPEssential for efficient coupling in standard SPPS solvents.
Storage 2-8°C, desiccatedProtects the Fmoc group and the iodo-substituent from degradation.

Handling Considerations:

  • Hygroscopic: Store in a desiccator and handle quickly in a low-humidity environment to prevent water absorption, which can interfere with coupling reactions.

  • Light Sensitivity: While moderately stable, prolonged exposure to light should be avoided to prevent potential deiodination. Store in amber vials.

Core Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Iodinated Peptide

This protocol outlines the manual synthesis of a model pentapeptide (e.g., H-Gly-Ala-Val-3-iodo-D-Tyr-Leu-NH₂) on a Rink Amide resin. The choice of a D-amino acid is strategic, as it often confers increased resistance to enzymatic degradation in biological systems.

Workflow Overview

The following diagram illustrates the key stages of the SPPS process for incorporating this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin Rink Amide Resin Swell Swell Resin (DMF, 1h) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Cycle 1 (Couple Leu) Wash2 Wash (DMF, DCM) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling (AA, HBTU, DIPEA) Wash1->Coupling Repeat for each AA Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect After final AA Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotect->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis incorporating this compound.

Detailed Step-by-Step Protocol

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-L-amino acids (Leu, Val, Ala, Gly)

  • This compound

  • Coupling Reagents: HBTU, DIPEA

  • Solvents: DMF (Peptide Synthesis Grade), DCM

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure (for a 0.1 mmol scale synthesis):

  • Resin Preparation:

    • Place 200 mg of Rink Amide resin in a fritted reaction vessel.

    • Swell the resin in 5 mL of DMF for 1 hour with gentle agitation.

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-L-Leu-OH):

    • Fmoc Deprotection: Treat the resin with 3 mL of 20% piperidine/DMF for 3 minutes. Drain. Repeat with a fresh 3 mL portion for 10 minutes. This reveals the free amine on the resin.

    • Washing: Wash the resin thoroughly (5 times with 5 mL DMF, 3 times with 5 mL DCM, 5 times with 5 mL DMF) to remove all traces of piperidine.

    • Coupling:

      • In a separate vial, pre-activate the amino acid: Dissolve Fmoc-L-Leu-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF.

      • Add the activation solution to the resin. Agitate for 2 hours.

      • Perform a Kaiser test to confirm the completion of the coupling (ninhydrin should remain colorless/yellow).

    • Washing: Wash the resin as described above (5x DMF, 3x DCM, 5x DMF).

  • Subsequent Cycles (Val, Ala, 3-iodo-D-Tyr, Gly):

    • Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

    • For this compound: The iodine atom adds steric bulk. It is prudent to use a slightly longer coupling time (e.g., 2.5-3 hours) or double coupling to ensure the reaction goes to completion. Always verify with a Kaiser test.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid (Fmoc-Gly-OH), perform a final deprotection step as described in step 2.

    • Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a vacuum.

  • Cleavage and Global Deprotection:

    • Add 5 mL of the cleavage cocktail to the dried resin.

    • Agitate gently at room temperature for 3 hours. The TFA cleaves the peptide from the resin and removes side-chain protecting groups. TIS acts as a scavenger to prevent side reactions.

    • Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.

    • Concentrate the TFA solution to ~1 mL under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Add the concentrated peptide solution dropwise to 40 mL of ice-cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS). The expected mass will be based on the peptide's amino acid composition.

Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling

The true power of incorporating 3-iodo-D-tyrosine lies in its ability to serve as a scaffold for diversification. The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the iodinated peptide with a boronic acid. This can be performed either on-resin or in-solution. The on-resin approach is often preferred as it simplifies purification.

On-Resin Suzuki Coupling Workflow

Suzuki_Workflow Peptide_Resin Peptide-Resin (with 3-iodo-D-Tyr) Reaction Add Reagent Mix to Resin Heat (e.g., 60-80°C) Inert Atmosphere (N₂/Ar) Peptide_Resin->Reaction Reagent_Mix Prepare Reagent Mix: - Boronic Acid (R-B(OH)₂) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) Reagent_Mix->Reaction Wash Wash Resin (DMF, H₂O, DCM) Reaction->Wash Cleavage Cleavage & Purification (as per SPPS protocol) Wash->Cleavage Final_Peptide Final Modified Peptide (with new R-group) Cleavage->Final_Peptide

Caption: General workflow for on-resin Suzuki-Miyaura cross-coupling modification.

Protocol for On-Resin Suzuki Coupling

Materials:

  • Iodinated peptide still attached to the resin (from SPPS step 3, with side-chain protecting groups intact).

  • Boronic Acid (e.g., Phenylboronic acid, 10 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 eq)

  • Base: 2M Aqueous Sodium Carbonate (Na₂CO₃)

  • Solvent: DMF

Procedure (for a 0.1 mmol scale):

  • Resin Preparation: Swell the dry, peptide-bound resin in DMF for 30 minutes.

  • Reagent Preparation:

    • In a separate vial, dissolve the boronic acid (1.0 mmol) and Pd(PPh₃)₄ (0.02 mmol) in 3 mL of DMF.

    • Caution: Palladium catalysts are toxic and air-sensitive. Handle in a fume hood and under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • Reaction Setup:

    • Drain the DMF from the resin.

    • Add the DMF solution of boronic acid and catalyst to the resin.

    • Add 1 mL of 2M Na₂CO₃ solution.

    • Seal the reaction vessel and heat to 70°C with gentle agitation for 6-12 hours.

  • Post-Reaction Wash:

    • Cool the vessel to room temperature.

    • Drain the reaction mixture.

    • Wash the resin extensively to remove palladium residues and excess reagents:

      • 5x DMF

      • 3x 1:1 DMF/Water

      • 5x Water

      • 3x DMF

      • 5x DCM

  • Cleavage and Purification:

    • Dry the resin under vacuum.

    • Proceed with the cleavage and purification steps as described in the SPPS protocol (Section 3.2, steps 5 & 6). The resulting peptide will now contain a biaryl linkage at the former position of the iodine.

Characterization and Quality Control

Rigorous analytical chemistry is essential to confirm the identity and purity of the final product.

  • RP-HPLC: The primary tool for assessing purity. A sharp, single peak is indicative of a pure compound. The modified peptide should have a different retention time compared to the starting iodinated peptide, typically eluting later due to increased hydrophobicity.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Provides definitive confirmation of the molecular weight. The observed mass should match the calculated theoretical mass for the modified peptide. This confirms both the correct sequence and the successful cross-coupling.

Example Expected Mass Calculation:

  • Starting Peptide (H-Gly-Ala-Val-3-iodo-D-Tyr-Leu-NH₂): Calculate the monoisotopic mass.

  • Product Peptide (e.g., H-Gly-Ala-Val-3-phenyl-D-Tyr-Leu-NH₂): Calculate the mass after replacing Iodine (126.90 u) with a Phenyl group (77.11 u). The net change would be a decrease in mass.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling of this compound Steric hindrance from the iodine atom.Extend coupling time to 3 hours, perform a double coupling, or use a more potent coupling agent like HATU. Always confirm with a Kaiser test.
Low Yield in Suzuki Coupling Inactive catalyst; insufficient base; poor solvent choice.Use fresh, high-quality Pd(PPh₃)₄. Ensure the base is adequately mixed. Use degassed solvents to prevent catalyst oxidation.
Deiodination During SPPS Repeated exposure to piperidine.While generally stable, minimize the duration of piperidine treatment. Use fresh deprotection solution for each cycle.
Multiple Peaks in HPLC after Cleavage Incomplete coupling; side reactions during cleavage; racemization.Re-optimize coupling conditions. Ensure effective scavengers (like TIS) are used in the cleavage cocktail.

Conclusion

This compound is more than just another unnatural amino acid; it is a strategic tool for medicinal chemists. Its incorporation into peptides provides a dual advantage: enhanced enzymatic stability from the D-configuration and a versatile chemical handle for post-synthetic diversification. The protocols outlined here for SPPS and subsequent Suzuki-Miyaura coupling provide a robust framework for researchers to generate novel peptidomimetics with tailored functionalities, accelerating the development of next-generation peptide therapeutics.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Coupling of Fmoc-3-iodo-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-3-iodo-D-Tyr-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve issues related to the incorporation of this modified amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor coupling efficiency of this compound?

A1: The primary challenge in coupling this compound stems from a combination of electronic and steric factors. The bulky iodine atom at the 3-position of the tyrosine ring introduces significant steric hindrance, which can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. Additionally, the electron-withdrawing nature of the iodine atom can decrease the nucleophilicity of the phenolic hydroxyl group, although this is less of a factor when the hydroxyl group is unprotected during coupling. In most cases, the commercially available Fmoc-3-iodo-Tyr is side-chain unprotected, which can lead to various side products during SPPS, contributing to poor yields.[1]

Q2: My Kaiser test is positive after a standard coupling protocol for this compound. What is the immediate course of action?

A2: A positive Kaiser test indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction. The most direct first step is to perform a "double coupling." This involves draining the initial coupling solution and adding a fresh solution of activated this compound to the resin. This increases the concentration of the activated amino acid and the reaction time, often driving the coupling to completion. If the Kaiser test remains positive after a second coupling, more advanced troubleshooting strategies outlined in this guide should be considered.

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

A3: For sterically hindered amino acids, more potent coupling reagents are necessary to achieve high coupling efficiency. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are highly recommended.[2][3][4][5][6] COMU is another powerful and modern coupling reagent with efficiency comparable to HATU.[4][5] Phosphonium-based reagents like PyBOP and PyAOP are also excellent choices for difficult couplings as they do not have the potential for guanidinylation side reactions.[2][4][5][6] Standard carbodiimide reagents like DIC, especially when used without an additive like HOBt or Oxyma, may be less effective for this hindered residue.[2][4][5]

Q4: Can side reactions other than incomplete coupling occur with this compound?

A4: Yes, several side reactions can occur. Di-iodination of the tyrosine ring is a potential unwanted side reaction if the iodination is performed on the unprotected peptide.[1] Additionally, the presence of the unprotected hydroxyl group can lead to side reactions during subsequent synthesis steps.[1] While less common with modern coupling reagents, racemization can be a concern with any amino acid during activation, especially with prolonged activation times or the use of stronger bases.[7]

Q5: Is it necessary to protect the hydroxyl group of the 3-iodo-D-tyrosine side chain?

A5: While this compound is often used with an unprotected hydroxyl group, protecting it can sometimes improve coupling efficiency and prevent side reactions. However, the synthesis of the protected building block can be a multi-step process.[8] For many applications, optimizing the coupling conditions with the unprotected form is a more practical approach.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor coupling of this compound.

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Kaiser Test double_coupling->kaiser_test_2 potent_reagent Switch to More Potent Coupling Reagent (e.g., HATU, COMU) kaiser_test_2->potent_reagent Positive proceed Proceed to Next Cycle kaiser_test_2->proceed Negative optimize Optimize Reaction Conditions (Time, Temperature, Equivalents) potent_reagent->optimize capping Cap Unreacted Amines (Acetic Anhydride) optimize->capping analyze Cleave and Analyze (HPLC/MS) optimize->analyze capping->proceed

Caption: Decision tree for troubleshooting incomplete coupling of this compound.

Experimental Protocols

Protocol 1: Double Coupling with HATU

This protocol is the recommended first step after an initial failed coupling attempt.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • This compound

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 1-2 hours), perform a Kaiser test.

  • Positive Kaiser Test: If the beads are blue, drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare Fresh Coupling Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Second Coupling: Add the fresh, pre-activated amino acid solution to the resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If the test is still positive, consider capping the unreacted amines (Protocol 2).

Protocol 2: Capping of Unreacted Amines

This protocol should be employed when double coupling fails to prevent the formation of deletion peptides.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents relative to resin loading) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid.[9]

Data Summary: Recommended Coupling Conditions

ParameterStandard CouplingTroubleshooting Recommendation Rationale
Amino Acid 3 eq.3 - 5 eq. A higher excess of the hindered amino acid can help drive the reaction to completion.
Coupling Reagent HBTU, DIC/HOBtHATU, HCTU, COMU, PyBOP These reagents are more reactive and effective for sterically hindered couplings.[2][4][5][6]
Reagent Equivalents 2.9 eq.Slightly less than amino acid Using slightly less coupling reagent than the amino acid can help to avoid side reactions like guanidinylation.[7]
Base DIPEA (6 eq.)DIPEA or Collidine (6 - 10 eq.) A larger excess of base can be beneficial. Collidine is a weaker base and can help to minimize racemization.
Coupling Time 1 - 2 hours2 - 4 hours (per coupling) Increased reaction time allows for the sterically hindered reaction to proceed more completely.
Temperature Room TemperatureRoom Temperature or up to 40°C A moderate increase in temperature can improve reaction kinetics, but should be used with caution due to the increased risk of side reactions.
Number of Couplings 12 (Double Coupling) Ensures a higher probability of complete coupling for this difficult residue.

Advanced Troubleshooting Strategies

  • Solvent Choice: Ensure the use of high-purity, peptide-synthesis-grade DMF. In some cases of aggregation, adding a small percentage of a solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial.

  • Microwave-Assisted SPPS: The use of a microwave peptide synthesizer can significantly enhance coupling efficiency for hindered amino acids by providing controlled heating, which accelerates the reaction rate.

  • Test Cleavage and Analysis: If problems persist, cleaving a small amount of peptide from the resin and analyzing it by HPLC and Mass Spectrometry (MS) can provide definitive information about the nature of the problem (e.g., deletion sequences, side products).

References

solubility issues with Fmoc-3-iodo-D-Tyr-OH in DMF

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in DMF for Solid-Phase Peptide Synthesis

Welcome to the technical support center for Fmoc-3-iodo-D-Tyr-OH. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common solubility issues encountered when using this modified amino acid in N,N-Dimethylformamide (DMF) for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we have compiled field-proven insights and methodologies to ensure your synthesis proceeds efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMF, a standard solvent for SPPS?

A1: Several factors contribute to the poor solubility of this compound. The primary reasons include:

  • Molecular Structure: The large, hydrophobic Fmoc protecting group and the bulky iodine atom on the tyrosine ring increase the compound's hydrophobicity and can lead to aggregation, making it less soluble in polar aprotic solvents like DMF.[1][2]

  • Solvent Quality: DMF can degrade over time to form dimethylamine and formic acid.[3][4] Dimethylamine, being basic, can prematurely cleave the Fmoc group, while other impurities can interfere with dissolution.[3] Always use high-purity, peptide-synthesis-grade, amine-free DMF.[3]

  • Compound Purity & Form: Variations in the crystalline structure or purity of different lots of the Fmoc-amino acid can affect its dissolution rate and solubility.[3]

Q2: I'm observing precipitation during the coupling reaction. What could be the cause?

A2: Precipitation during the coupling step is often related to on-resin aggregation. As the peptide chain elongates, particularly with hydrophobic residues like iodinated tyrosine, it can form secondary structures and aggregate on the resin.[1] This aggregation hinders the access of reagents to the reactive sites. To mitigate this, consider washing the resin with a chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF) to disrupt hydrogen bonds causing the aggregation.[1]

Q3: Can I use heat to dissolve this compound in DMF?

A3: Yes, gentle heating is an effective method. Warming the solution to approximately 37-40°C can significantly increase the solubility of sparingly soluble Fmoc-amino acids.[1][3] However, it is crucial to avoid prolonged or excessive heating, as this can lead to racemization or degradation of the amino acid derivative.[3] Once dissolved, the solution should be used promptly.[1]

Q4: Are there effective alternatives or co-solvents to DMF for this compound?

A4: Absolutely. If solubility in DMF remains an issue, several alternatives are highly effective:

  • N-Methyl-2-pyrrolidone (NMP): NMP has a higher solvating power than DMF, especially for hydrophobic peptides and sequences prone to aggregation.[1][5]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for many Fmoc-amino acids.[1] It is often used as a co-solvent with DMF or NMP (e.g., in a 9:1 ratio) to enhance solubility.[6]

  • "Magic Mixture": For exceptionally difficult cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing additives can be employed to improve solvation.[1]

Troubleshooting Guide: From Suspension to Solution

This section provides a systematic approach to resolving solubility issues with this compound.

Problem 1: The this compound powder does not fully dissolve in DMF at room temperature, forming a fine suspension.
Probable CauseRecommended Solution & Scientific Rationale
Low Solvent Quality Use a fresh, unopened bottle of high-purity, peptide-synthesis-grade DMF. The presence of water or degradation byproducts like dimethylamine in older DMF can significantly hinder solubility and interfere with the synthesis.[3][4]
Insufficient Mechanical Agitation Suspend the solid by vortexing for 1-2 minutes, then place the vial in an ultrasonic bath for 5-15 minutes. Sonication provides mechanical energy that breaks up solid aggregates and increases the surface area of the solute, accelerating the rate of dissolution.[1][7]
Low Ambient Temperature Gently warm the solution to 37-40°C using a water bath or heating block with intermittent vortexing. Increasing the thermal energy of the system enhances the dissolution of the solute in the solvent.[3] Use the solution immediately after it cools to room temperature to prevent precipitation.
Intermolecular Aggregation Add a small percentage (5-10% v/v) of DMSO to the DMF. DMSO is a stronger, more polar aprotic solvent that can effectively disrupt the intermolecular hydrogen bonds and hydrophobic interactions that lead to aggregation.[1][6]
Problem 2: The solution becomes cloudy or forms a gel-like substance upon standing or during activation.
Probable CauseRecommended Solution & Scientific Rationale
Supersaturation Reduce the concentration of the this compound solution. A lower concentration may remain stable. If a high concentration is required, prepare the solution immediately before the coupling step to minimize the time it has to precipitate.[1]
On-Resin Aggregation Switch the primary solvent from DMF to NMP. NMP is often more effective at solvating the growing peptide chain and preventing the formation of secondary structures on the resin, which can impede subsequent reactions.[1][8]
Incompatibility with Reagents Ensure compatibility with your chosen activation reagents. While uncommon, some combinations of solvents and activating agents (e.g., HBTU, HATU) can sometimes lead to precipitation.[9] Pre-activating the amino acid in a small volume before dilution might be a useful strategy.
Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility issues with this compound.

G cluster_0 Start: Dissolution Attempt cluster_1 Initial Checks cluster_2 Level 1 Troubleshooting cluster_3 Level 2 Troubleshooting cluster_4 Level 3 Troubleshooting cluster_5 Success start Weigh this compound Add high-purity DMF vortex Vortex for 1-2 min start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate for 5-15 min check1->sonicate No proceed Proceed to Coupling check1->proceed Yes check2 Is solution clear? sonicate->check2 warm Gently warm to 37-40°C check2->warm No check2->proceed Yes check3 Is solution clear? warm->check3 cosolvent Prepare fresh solution with DMF/DMSO (9:1 v/v) or switch to NMP check3->cosolvent No check3->proceed Yes cosolvent->proceed G cluster_molecular Molecular Factors cluster_environmental Environmental Factors center This compound Solubility in DMF Fmoc Hydrophobic Fmoc Group (Promotes Aggregation) center->Fmoc Iodine Bulky Iodine Atom (Steric Hindrance) center->Iodine Purity Compound Purity & Crystalline Form center->Purity Solvent Solvent Quality (Purity, Age) center->Solvent Temp Temperature center->Temp Concentration Concentration center->Concentration Agitation Agitation Method (Vortex, Sonication) center->Agitation

References

Navigating the Synthesis of Iodinated Peptides: A Technical Guide to Preventing Side Reactions with Fmoc-3-iodo-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Understanding the Core Challenge: The Lability of the Carbon-Iodine Bond

The primary side reaction of concern when working with Fmoc-3-iodo-D-Tyr-OH is the cleavage of the carbon-iodine bond, leading to the formation of a native tyrosine residue in the peptide sequence. This dehalogenation can be initiated by various reagents and conditions encountered throughout the Fmoc-SPPS workflow. The mechanism often involves reductive dehalogenation, where a hydride or electron source can lead to the cleavage of the C-I bond.

It is crucial to recognize that even partial deiodination can result in a heterogeneous mixture of the desired iodinated peptide and the deiodinated impurity, which can be challenging to separate due to their similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about when using this compound?

A1: The most significant side reaction is the deiodination of the 3-iodo-D-tyrosine residue, which results in the formation of a D-tyrosine residue at that position in the peptide sequence. This can occur at various stages of the synthesis, including Fmoc deprotection and final cleavage from the resin.

Q2: Is the carbon-iodine bond stable during the repetitive piperidine treatment for Fmoc deprotection?

A2: While the C-I bond on an aromatic ring is relatively stable, it can be susceptible to cleavage under prolonged or harsh basic conditions. Standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) are generally acceptable, but extended exposure times should be avoided. For particularly sensitive sequences, reducing the deprotection time or using a milder base like 4-methylpiperidine may be considered.[1]

Q3: Can the choice of coupling reagent influence the stability of the iodinated tyrosine?

A3: Yes, the choice of coupling reagent is critical. Highly reactive coupling reagents can sometimes promote side reactions. For sterically hindered or sensitive amino acids like this compound, using a coupling reagent known for minimizing side reactions, such as those based on phosphonium salts (e.g., PyBOP, PyAOP) or aminium/uronium salts with additives like OxymaPure or HOAt, is recommended to ensure efficient coupling while preserving the integrity of the iodinated residue.[2][3][4]

Q4: What are the key considerations for the final cleavage and deprotection step to prevent deiodination?

A4: The final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA) is a critical step where deiodination can occur. The choice of scavengers in the cleavage cocktail is paramount. Standard cocktails may not be sufficient to prevent deiodination.

Troubleshooting Guide: Minimizing Side Reactions Step-by-Step

This guide provides actionable strategies to mitigate the risk of deiodination and other common side reactions during the synthesis of peptides containing this compound.

Issue 1: Deiodination Detected in the Final Peptide

Possible Cause: Reductive cleavage of the C-I bond during TFA treatment. Cations generated from protecting groups can be reduced by certain scavengers, which in turn can reduce the aryl iodide.

Solution: Optimized Cleavage Cocktail

A standard cleavage cocktail may not be sufficient. It is crucial to employ a scavenger cocktail specifically designed to protect sensitive residues.

  • Recommended Scavenger: Triisopropylsilane (TIS) is a highly effective scavenger for cations generated during cleavage.[3][5] Its role is to trap reactive electrophilic species that could otherwise lead to side reactions. While TIS can have reductive properties, its primary function in this context is to prevent the formation of species that could indirectly lead to deiodination.[6]

  • Optimized Cocktail Composition: A commonly effective cocktail for peptides containing sensitive residues is a mixture of TFA, TIS, and water. A typical ratio is 95:2.5:2.5 (v/v/v).[3][4] Water acts as a proton source and helps suppress t-butylation.[3] For peptides also containing other sensitive residues like methionine or cysteine, the addition of 1,2-ethanedithiol (EDT) may be necessary.[3]

Cocktail Component Function Recommended Concentration
Trifluoroacetic Acid (TFA)Cleavage and deprotection90-95%
Triisopropylsilane (TIS)Cation scavenger2.5-5%
WaterProton source, suppresses t-butylation2.5-5%
1,2-Ethanedithiol (EDT)Prevents oxidation of Cys/Met (if present)2.5%

Table 1: Recommended Cleavage Cocktail Components for Iodinated Peptides

Issue 2: Incomplete Coupling of this compound

Possible Cause: Steric hindrance from the iodine atom and the Fmoc group can slow down the coupling reaction.

Solution: Advanced Coupling Strategies

  • Choice of Reagent: Employ a more potent coupling reagent. HATU, HCTU, and COMU are generally more effective for hindered amino acids than standard carbodiimides like DIC.[2][4]

  • Double Coupling: If monitoring indicates incomplete coupling (e.g., a positive Kaiser test), performing a second coupling step before proceeding to the next deprotection can significantly improve the yield.

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate the coupling reaction and overcome the activation energy barrier associated with sterically hindered residues.[3]

G cluster_coupling Coupling Step Start Deprotected Peptide-Resin Activate Activate this compound with Coupling Reagent (e.g., HATU) Couple Couple to Peptide-Resin Wash Wash Resin Monitor Monitor Coupling (e.g., Kaiser Test) Complete Coupling Complete Incomplete Incomplete Coupling DoubleCouple Perform Double Coupling

Issue 3: Detection and Characterization of Deiodinated Impurity

Possible Cause: Inability to resolve the iodinated and deiodinated peptides by standard HPLC.

Solution: High-Resolution Analytical Techniques

  • Reversed-Phase HPLC (RP-HPLC): Use a high-resolution C18 column with a shallow gradient of acetonitrile in water, both containing 0.1% TFA. The deiodinated peptide will typically have a slightly shorter retention time than the iodinated peptide due to its lower molecular weight and potentially altered hydrophobicity.[7]

  • Mass Spectrometry (MS): This is the most definitive method for identifying the deiodinated impurity. The mass difference between the iodinated and deiodinated peptide will be approximately 126 Da (the mass of iodine minus the mass of hydrogen). High-resolution mass spectrometry can confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can pinpoint the exact location of the modification (or lack thereof) by observing the mass of the tyrosine-containing fragment ions.

G cluster_analysis Analytical Workflow for Deiodination Detection Crude_Peptide Crude Peptide Mixture RP_HPLC High-Resolution RP-HPLC Peak_Separation Separation of Peaks Mass_Spec Mass Spectrometry (MS) Identify_Mass Identify Mass Difference (~126 Da) MSMS Tandem MS (MS/MS) Confirm_Location Confirm Location of (de)Iodination Desired_Product Iodinated Peptide Impurity Deiodinated Impurity

Experimental Protocols

Protocol 1: Optimized Coupling of this compound
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test. If positive, repeat steps 4 and 5 (double coupling).

Protocol 2: Optimized Cleavage of Peptides Containing 3-iodo-D-Tyrosine
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide under vacuum.

By implementing these optimized protocols and troubleshooting strategies, researchers can significantly improve the success rate of synthesizing high-purity peptides containing the valuable, yet sensitive, 3-iodo-D-tyrosine residue.

References

Technical Support Center: Navigating Aggregation in Peptides Containing 3-iodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of aggregation in synthetic peptides incorporating the modified amino acid 3-iodo-D-tyrosine. The unique physicochemical properties of this residue can significantly influence peptide solubility and self-assembly, necessitating specific handling and experimental design.

Understanding the Challenge: The Role of 3-iodo-D-tyrosine in Peptide Aggregation

The incorporation of 3-iodo-D-tyrosine into a peptide sequence introduces several factors that can contribute to aggregation. The large, hydrophobic iodine atom increases the overall hydrophobicity of the peptide. Furthermore, iodination can enhance aromatic residue-driven aggregation through altered steric and electrostatic interactions.[1][2] This can lead to the formation of various aggregated species, from soluble oligomers to insoluble fibrils, which can complicate experimental results and reduce the effective concentration of the monomeric, active peptide.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered when working with peptides containing 3-iodo-D-tyrosine.

Issue 1: Lyophilized Peptide Fails to Dissolve in Aqueous Buffer

Primary Cause: The high hydrophobicity imparted by 3-iodo-D-tyrosine and other nonpolar residues in the sequence can lead to poor solubility in aqueous solutions. The formation of secondary structures, such as β-sheets, can further promote aggregation and insolubility.

Troubleshooting Workflow:

Caption: Workflow for solubilizing hydrophobic peptides.

Detailed Protocol:

  • Initial Solubility Test: Before dissolving the entire sample, test the solubility of a small aliquot to determine the optimal solvent system without risking the entire batch.[3]

  • Organic Solvent Dissolution:

    • For highly hydrophobic peptides, first attempt to dissolve the peptide in a minimal amount of an organic solvent.[4][5]

    • Recommended Solvents:

      • Dimethyl sulfoxide (DMSO)

      • Dimethylformamide (DMF)

      • Acetonitrile (ACN)

      • Note: Avoid DMSO for peptides containing cysteine or methionine, as it can cause oxidation.[4]

  • Aqueous Dilution:

    • Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution in a dropwise manner while gently vortexing.[3] This gradual dilution helps prevent the peptide from crashing out of solution.

  • Sonication:

    • If the peptide precipitates or does not fully dissolve, use a bath sonicator to aid dissolution.[5][6]

    • Procedure: Sonicate for short bursts (e.g., 3 cycles of 10-30 seconds), keeping the sample on ice between cycles to prevent heating, which can degrade the peptide.[5][7]

Issue 2: Peptide Dissolves Initially but Aggregates Over Time

Primary Cause: The peptide solution is metastable, and over time, intermolecular interactions lead to the formation of larger aggregates. This can be influenced by temperature, pH, and the presence of nucleation sites.

Mitigation Strategies:

StrategyRationaleRecommended Implementation
Fresh Solution Preparation Avoids time-dependent aggregation.Prepare solutions immediately before each experiment.
pH Adjustment The net charge of the peptide affects its solubility. Aggregation is often minimal at pH values away from the isoelectric point (pI).For basic peptides (net positive charge), use a slightly acidic buffer (e.g., containing 10% acetic acid). For acidic peptides (net negative charge), use a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate).[4]
Inclusion of Additives Certain small molecules can interfere with the self-assembly process.Arginine and Glutamate: A 1:1 mixture (e.g., 50 mM) can increase solubility by interacting with charged and hydrophobic regions.[8][9] Non-denaturing Detergents: Low concentrations of Tween 20 (e.g., 0.05%) or CHAPS (e.g., 0.1%) can help solubilize hydrophobic patches.[8][9]
Storage Conditions If short-term storage is necessary, conditions should be optimized to minimize aggregation.For storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[10] Lyophilization is the preferred method for long-term storage.[10]
Issue 3: Inconsistent Results in Biological Assays

Primary Cause: The presence of heterogeneous populations of peptide aggregates can lead to variability in experimental outcomes. Different aggregate sizes (monomers, oligomers, fibrils) may have different biological activities.

Troubleshooting and Characterization Workflow:

Caption: Workflow for characterizing peptide aggregation.

Experimental Protocols:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size, allowing for the quantification of the monomeric peptide versus soluble aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, providing information on the presence and size of aggregates.

  • Thioflavin T (ThT) Assay: ThT is a fluorescent dye that binds to the cross-β-sheet structure of amyloid-like fibrils.[11] An increase in fluorescence intensity indicates the formation of these specific aggregates.[11]

By correlating the aggregation state of your peptide with the observed biological activity, you can refine your experimental protocol to favor the desired species.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store a peptide containing 3-iodo-D-tyrosine?

A1: For long-term storage, it is highly recommended to store the peptide in its lyophilized form at -20°C or -80°C.[10] If you need to store the peptide in solution, prepare aliquots to avoid multiple freeze-thaw cycles, flash-freeze them in liquid nitrogen, and store at -80°C.[10] However, be aware that aggregation can still occur during freezing and thawing.

Q2: Can I use sonication to break up pre-formed peptide aggregates?

A2: Yes, sonication can be an effective method to break down peptide aggregates into smaller species.[6][12] However, it is important to note that excessive sonication can lead to peptide degradation or even induce the formation of different types of aggregates.[12] Always use brief pulses of sonication and keep the sample on ice.[5][7]

Q3: How does pH affect the solubility of my 3-iodo-D-tyrosine-containing peptide?

A3: The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero. By adjusting the pH of the solution to be at least one or two units away from the pI, you can increase the net charge of the peptide, leading to greater repulsion between peptide molecules and improved solubility.[13] For basic peptides, an acidic pH is preferable, while for acidic peptides, a basic pH will enhance solubility.[4]

Q4: Are there any additives that can help prevent aggregation?

A4: Yes, several additives can be included in your buffer to help prevent aggregation. These include:

  • Amino Acids: Arginine and glutamate can help to solubilize peptides.[8][9]

  • Osmolytes: Glycerol and sucrose can have a stabilizing effect.[8]

  • Non-denaturing Detergents: Low concentrations of detergents like Tween 20 or CHAPS can prevent aggregation driven by hydrophobic interactions.[8][9]

Q5: My peptide contains a free cysteine in addition to 3-iodo-D-tyrosine. Are there any special considerations?

A5: Yes. Peptides with free cysteine residues are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and higher-order oligomers. This can be exacerbated at a pH above 7. To prevent this, dissolve the peptide in a degassed, slightly acidic buffer.[4] You can also consider adding a reducing agent like DTT or TCEP to your buffer, but be mindful of potential interactions with your experimental system.[8][9]

References

Technical Support Center: Unexpected Byproducts in Fmoc-3-iodo-D-Tyr-OH Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-3-iodo-D-Tyr-OH. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to unexpected byproduct formation during your experiments. As a specialized amino acid derivative, this compound is a powerful tool in peptide synthesis and the development of novel therapeutics; however, its unique structure also presents specific chemical liabilities that can lead to impurities if not properly managed.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound.

Q1: What are the most common impurities observed when using this compound in standard Fmoc-SPPS?

A1: During standard Fmoc solid-phase peptide synthesis (SPPS), the most prevalent byproducts are not necessarily specific to the iodo-tyrosine moiety but are common to the methodology. These include dibenzofulvene (DBF)-piperidine adducts , which are formed during the piperidine-mediated Fmoc deprotection step.[1][2] Additionally, you may observe deletion sequences (if coupling is incomplete) or byproducts from aspartimide formation if your peptide sequence contains aspartic acid.[1]

Q2: Can the iodine atom be lost during synthesis?

A2: Yes, dehalogenation (loss of iodine) to form Fmoc-D-Tyr-OH is a potential side reaction. This is particularly a risk during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), where the C-I bond is activated.[3] While less common under standard SPPS conditions, prolonged exposure to certain reagents or elevated temperatures could potentially lead to some level of deiodination.

Q3: I am using this compound in a Suzuki coupling reaction and see a byproduct with a mass corresponding to a dimer of my starting material. What is this?

A3: You are likely observing a homo-coupling byproduct.[4][5] In palladium-catalyzed reactions, the activated aryl iodide can react with another molecule of itself to form a biaryl species. This is a common side reaction in Suzuki and other similar cross-coupling methodologies.

Q4: Can further iodination of the tyrosine ring occur?

A4: While not a typical byproduct under standard SPPS conditions, the formation of Fmoc-3,5-diiodo-D-Tyr-OH is a possibility if any residual iodinating agents are present from the synthesis of the starting material, or if reaction conditions inadvertently promote electrophilic iodination.[6]

Q5: My final peptide containing 3-iodo-D-tyrosine shows unexpected oxidation. What could be the cause?

A5: The tyrosine ring, even when iodinated, can be susceptible to oxidation, particularly during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[6][7] The presence of oxygen and reactive carbocations generated from protecting groups can lead to the formation of oxidized tyrosine species. The use of appropriate scavengers in the cleavage cocktail is crucial to minimize this.

II. Troubleshooting Guides

This section provides a more detailed breakdown of specific problems, their probable causes, and actionable solutions.

Guide 1: Byproducts in Fmoc-SPPS

Problem: After incorporating this compound into a peptide sequence, HPLC analysis of the crude product shows multiple unexpected peaks.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solutions
Incomplete Fmoc Deprotection The Fmoc group on the newly added 3-iodo-D-tyrosine or subsequent amino acids is not fully removed, leading to truncated or capped sequences.- Extend the piperidine treatment time or perform a second deprotection step.[8]- Use a stronger base cocktail, such as one containing DBU, but be cautious of potential side reactions with other residues.[1]- Monitor Fmoc removal using a colorimetric test (e.g., Kaiser test).
Incomplete Coupling Steric hindrance from the iodine atom and the bulky Fmoc group can slow down the coupling reaction, resulting in deletion sequences.- Increase the coupling time.- Use a more potent activating agent (e.g., HATU, HCTU).[9]- Double couple the this compound and the subsequent amino acid.
Dehalogenation Loss of the iodine atom to yield a tyrosine residue.- While less common in standard SPPS, minimize reaction times and avoid elevated temperatures.
Formation of Dibenzofulvene (DBF) Adducts The byproduct of Fmoc deprotection, DBF, can react with the free N-terminus of the peptide if not effectively scavenged by piperidine.[1][2]- Ensure a sufficient excess of piperidine is used in the deprotection solution (typically 20% in DMF).- Thoroughly wash the resin after deprotection to remove all DBF-piperidine adducts.
Guide 2: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Problem: When using a peptide containing this compound as a substrate in a Suzuki or Sonogashira reaction, the desired cross-coupled product is obtained in low yield with significant impurities.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solutions
Dehalogenation (Proto-deiodination) The aryl-iodide bond is cleaved, and the iodine is replaced with a hydrogen atom, leading to the formation of a simple tyrosine residue in the peptide. This is a common side reaction in Suzuki couplings.[3]- Use a less polar solvent, such as t-BuOH, which has been shown to suppress deiodination in some cases.[3]- Carefully select the palladium catalyst and ligands; some may favor the reductive dehalogenation pathway.- Minimize the reaction time and temperature.
Homo-coupling Two molecules of the iodotyrosine-containing peptide couple to form a biaryl dimer.[4][5]- Use a stoichiometric amount or a slight excess of the boronic acid/ester or alkyne coupling partner.- Lower the catalyst loading.- Adjust the base and solvent system.
Glaser Coupling (in Sonogashira reactions) The terminal alkyne coupling partner dimerizes.[10]- Ensure the reaction is performed under strictly anaerobic conditions, as oxygen promotes this side reaction.[10][11]

III. Experimental Protocols & Methodologies

Protocol 1: HPLC Analysis of Crude Peptide

To identify and quantify byproducts, a robust analytical HPLC method is essential.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[12]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for many peptides.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 265 nm (can be useful for Fmoc-containing species).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMF or DMSO, then dilute with Mobile Phase A to the working concentration.

Protocol 2: Mass Spectrometry for Byproduct Identification

Mass spectrometry is crucial for identifying the exact nature of the impurities.

  • Ionization Source: Electrospray Ionization (ESI) is standard for peptides.[13]

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.

  • Expected Masses:

    • Dehalogenation: Mass of desired peptide - 125.9 Da.

    • Homo-coupling: (2 x Mass of starting peptide) - 254 Da (loss of two iodine atoms).

    • Further Iodination: Mass of desired peptide + 125.9 Da.

    • Oxidation: Mass of desired peptide + 15.99 Da (for a single oxidation).

IV. Mechanistic Insights & Visualizations

Understanding the reaction mechanisms can aid in predicting and preventing byproduct formation.

Byproduct Formation in Fmoc Deprotection

The standard Fmoc deprotection with piperidine generates dibenzofulvene (DBF). While piperidine is also a scavenger for DBF, incomplete scavenging can lead to the formation of a stable adduct with the peptide's N-terminus.

Fmoc_Peptide Fmoc-Peptide Deprotected_Peptide H2N-Peptide Fmoc_Peptide->Deprotected_Peptide + Piperidine DBF Dibenzofulvene (DBF) Fmoc_Peptide->DBF β-elimination DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine (Scavenging) Peptide_Adduct DBF-Peptide Adduct (Byproduct) DBF->Peptide_Adduct + H2N-Peptide (Side Reaction)

Caption: Fmoc deprotection and byproduct formation.

Key Side Reactions in Palladium-Catalyzed Cross-Coupling

In Suzuki and related reactions, the desired catalytic cycle can be intercepted by competing pathways.

cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I Transmetal Transmetalation OxAdd->Transmetal + R'-B(OH)2 Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation Protonolysis HomoCoupling Homo-coupling (Ar-Ar) OxAdd->HomoCoupling + Ar-Pd(II)-I RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Cross-Coupled Product (Ar-R') RedElim->Product

References

Technical Support Center: Improving Yield in Peptides with Fmoc-3-iodo-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered and electronically modified amino acid, Fmoc-3-iodo-D-Tyr-OH. Low yields and difficult purifications are common hurdles, but with a systematic approach and an understanding of the underlying chemistry, these can be effectively managed.

Troubleshooting Guide: Addressing Low Yield and Purity

This section addresses the most common problems encountered during the synthesis of peptides containing 3-iodo-D-tyrosine and provides actionable solutions.

Problem 1: Incomplete Coupling of this compound

Symptom: A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted free primary amines on the resin.[1] This is a direct sign of incomplete coupling, which leads to the formation of deletion sequences and significantly lowers the yield of the target peptide.[2]

Root Cause Analysis:

The primary reason for poor coupling efficiency is the steric hindrance imposed by the bulky iodine atom on the tyrosine ring and the D-configuration of the amino acid.[3][4] This bulkiness physically impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1]

Solutions:

  • Optimize Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.[1][3] It is highly recommended to use more potent activating reagents.

    • Recommended Reagents: Urionium/aminium salt-based reagents like HATU, HCTU, and COMU are generally more effective for hindered couplings than carbodiimide-based reagents like DIC.[3][5] HATU, in particular, is often the reagent of choice for difficult couplings.[3]

    • Increase Reagent Equivalents: Increasing the concentration of the this compound and the coupling reagent to 3-5 equivalents relative to the resin substitution can help drive the reaction to completion.[1][3][6]

  • Implement a Double Coupling Strategy: This is a robust method to ensure complete acylation.[1][3][6]

    • Protocol: After the initial coupling reaction (e.g., 1-2 hours), wash the resin thoroughly with DMF. Then, repeat the coupling step with a fresh solution of activated this compound.[3]

  • Extend Coupling Time: For sterically hindered residues, a longer reaction time may be necessary.[1][3][6]

    • Procedure: Extend the coupling time to 2-4 hours, or even overnight for particularly challenging sequences. Monitor the reaction progress periodically with the Kaiser test.[1]

  • Consider Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids, by providing efficient and uniform heating.[3]

Problem 2: Formation of Side Products

Symptom: Mass spectrometry analysis of the crude peptide reveals unexpected masses, indicating the presence of impurities. These can arise from side reactions during synthesis or cleavage.

Root Cause Analysis:

  • Iodination of other residues: Although less common, the iodine on the tyrosine ring is generally stable. However, harsh conditions or the presence of certain reagents could potentially lead to side reactions. More commonly, if iodine is used for disulfide bond formation in the presence of unprotected sensitive residues like Tyr, Met, or Trp, iodination of these residues can occur.[7]

  • Modification of the Iodinated Tyrosine: The electron-withdrawing nature of the iodine atom can make the phenolic hydroxyl group more acidic, potentially leading to undesired modifications.

  • Standard SPPS Side Reactions: Issues like aspartimide formation, especially when an aspartic acid residue is present, can also contribute to impurities.[8]

Solutions:

  • Careful Selection of Cleavage Cocktail: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions.

    • For Peptides with Sensitive Residues: If your peptide also contains residues like Cys, Met, or Trp, use a cleavage cocktail designed to protect them, such as Reagent K (TFA/phenol/water/thioanisole/EDT).[9][10]

    • General Purpose "Odorless" Cocktail: Reagent B (TFA/phenol/water/TIS) is a good general-purpose cocktail, but it will not prevent the oxidation of methionine.[10]

  • Protect Tryptophan if Present: If your sequence contains tryptophan, its indole side chain is susceptible to oxidation and modification during cleavage.[11]

    • Strategy: Consider using a Boc protecting group on the tryptophan side chain (Fmoc-Trp(Boc)-OH) during synthesis.[12]

  • Minimize Cleavage Time: Prolonged exposure to strong acids during cleavage can increase the likelihood of side reactions.[3][13]

    • Recommendation: Use the shortest effective cleavage time, typically 2-4 hours at room temperature.[3] Always prepare cleavage cocktails fresh before use.[14]

Problem 3: Low Final Yield After Purification

Symptom: A significant loss of product is observed during RP-HPLC purification, resulting in a low final isolated yield.

Root Cause Analysis:

  • Peptide Aggregation: The introduction of the bulky and somewhat hydrophobic iodotyrosine residue can increase the tendency of the peptide to aggregate, especially in longer or more hydrophobic sequences.[15] Aggregation can lead to poor solubility and difficult purification.

  • Poor Precipitation: The cleaved peptide may not precipitate efficiently from the cleavage cocktail upon the addition of cold ether.

Solutions:

  • Optimize Precipitation:

    • Concentrate the TFA: Before adding cold ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen.[16]

    • Sufficient Ether Volume: Use a significantly larger volume of cold diethyl ether for precipitation.[16]

    • Incubate at Low Temperature: If precipitation is slow, store the ether/TFA mixture at 4°C for a few hours to encourage precipitation.[16]

  • Improve Solubility for Purification:

    • Solvent Choice: Dissolve the crude peptide in a suitable solvent system for HPLC injection. Acetonitrile/water mixtures with a small amount of TFA (0.1%) are common.[17] For very hydrophobic peptides, other organic solvents like isopropanol or the addition of formic acid might be necessary.

    • Check for Aggregation: Analyze the crude product for signs of aggregation. Techniques like size-exclusion chromatography (SEC) can be useful for detecting high molecular weight species.[17]

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this compound?

A1: Due to the steric hindrance of this compound, highly efficient coupling reagents are recommended. Urionium/aminium salt-based reagents are generally superior to carbodiimides for such challenging couplings.[3][5]

Coupling ReagentAdditiveBaseReported Performance for Hindered Couplings
HATU -DIPEAHigh efficiency, often the reagent of choice. [3]
HCTU -DIPEAGood efficiency with suppression of racemization.[3]
COMU -DIPEASuperior racemization suppression compared to HOBt-based reagents.[3][5][18]
PyBOP -DIPEAEffective for many hindered couplings.[3]
DIC HOBt/OxymaPure-Good for minimizing racemization, but may be less efficient for highly hindered residues.[3][18]

Q2: Is the iodine atom on the tyrosine side chain stable during standard Fmoc-SPPS and TFA cleavage?

A2: Yes, the carbon-iodine bond on the aromatic ring is generally stable under standard Fmoc-SPPS conditions, including repeated exposure to 20% piperidine in DMF and the final cleavage with a standard TFA cocktail.[19] However, it's crucial to avoid unnecessarily harsh conditions or reagents that could promote side reactions.

Q3: Do I need to protect the hydroxyl group of this compound?

A3: Fmoc-3-iodo-Tyr-OH is commercially available without side-chain protection.[4] While synthesis can proceed without it, the lack of protection can sometimes lead to side products.[4] For critical applications or if side products are observed, using a side-chain protected version, if available, could be beneficial. However, for most standard syntheses, it is not strictly necessary, and the focus should be on optimizing the coupling and cleavage steps.

Q4: How can I confirm the successful incorporation and identity of my iodinated peptide?

A4: A combination of analytical techniques is essential for comprehensive characterization:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the crude and purified peptide.[20][21] The isotopic pattern of iodine can also be a helpful indicator.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the peptide.[17][20][22]

  • Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of the final peptide.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, 1D and 2D NMR can provide definitive evidence of the iodine's position and the overall peptide structure.[22]

Experimental Protocols & Workflows

Optimized Coupling Protocol for this compound

This protocol outlines a double coupling strategy using HATU.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • First Coupling:

    • Prepare a solution of this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the solution to the resin and agitate for 1-2 hours.

  • Intermediate Wash: Wash the resin with DMF (3x).

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as in step 4.

    • Add the solution to the resin and agitate for another 1-2 hours.

  • Final Wash: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a third coupling may be considered, or the unreacted amines can be capped with acetic anhydride.

Visual Workflow: Troubleshooting Low Coupling Efficiency

Troubleshooting_Coupling start Positive Kaiser Test (Incomplete Coupling) strategy_review Initial Strategy Review start->strategy_review optimize_reagents Action 1: Optimize Reagents - Switch to HATU/HCTU - Increase equivalents (3-5x) strategy_review->optimize_reagents Using potent reagent? (e.g., HATU) extend_time Action 2: Extend Coupling Time - Increase to 2-4 hours - Monitor with Kaiser test strategy_review->extend_time Sufficient reaction time? (1-2 hours) double_couple Action 3: Perform Double Coupling - Wash and recouple with fresh reagents optimize_reagents->double_couple Still incomplete extend_time->double_couple Still incomplete capping (Optional) Capping - Cap unreacted amines with acetic anhydride double_couple->capping Still incomplete end_success Negative Kaiser Test (Proceed to Deprotection) double_couple->end_success Coupling now complete capping->end_success

References

Validation & Comparative

A Senior Application Scientist's Guide to the HPLC Purity Analysis of Fmoc-3-iodo-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the chemical and enantiomeric purity of Fmoc-3-iodo-D-Tyr-OH. As a critical raw material in solid-phase peptide synthesis (SPPS), particularly for creating peptides with unique structural or labeling properties, its purity is paramount. Impurities can introduce undesired side-products, complicate purification, and compromise the biological activity of the final peptide.[1] This document moves beyond standard protocols to explain the fundamental principles and rationale behind methodological choices, empowering researchers to not only execute but also troubleshoot and adapt these techniques.

The Critical Role of Purity for Modified Amino Acids

Fmoc-3-iodo-D-tyrosine is a specialized amino acid derivative used to incorporate an iodine atom into a peptide sequence.[2] This modification is invaluable for applications such as radiolabeling, bioconjugation, and designing peptides with enhanced binding or structural properties.[2] The presence of even minor impurities, such as the L-enantiomer, dipeptides formed during synthesis, or de-iodinated species, can have cascading negative effects on peptide synthesis yield and the integrity of the final product.[1] Therefore, a robust analytical strategy to validate the purity of this starting material is not merely a quality control step but a foundational requirement for successful research. High-purity reagents, typically exceeding 98%, are essential for sensitive applications to ensure that experimental outcomes are not compromised by contaminants.[3]

Reversed-Phase HPLC (RP-HPLC): The Gold Standard for Chemical Purity

RP-HPLC is the predominant method for determining the chemical purity of Fmoc-protected amino acids.[1][4] The technique separates molecules based on their hydrophobicity, making it exceptionally well-suited for Fmoc-derivatives, which contain the large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group.

Causality Behind the Method

The separation mechanism relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18 silica column) and a polar mobile phase (usually a mixture of water and acetonitrile). The hydrophobic Fmoc group, along with the iodinated phenyl ring of the tyrosine side chain, provides strong retention on the C18 column. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase—a technique known as gradient elution—compounds are eluted in order of increasing hydrophobicity. An acidic modifier, such as trifluoroacetic acid (TFA), is crucial; it acts as an ion-pairing agent, protonating the carboxylic acid group of the amino acid to suppress its ionization and eliminate peak tailing, thereby ensuring sharp, symmetrical peaks for accurate quantification.

Visualizing the RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) C Equilibrate C18 Column (Initial %B) A->C B Prepare Sample (this compound in Diluent) D Inject Sample B->D C->D E Run Gradient Elution (Increasing %B) D->E F UV Detection (λ = 265 nm) E->F G Integrate Peaks F->G H Calculate Purity (% Area = [Main Peak Area / Total Area] * 100) G->H Impurities cluster_impurities Potential Impurities This compound This compound A L-Enantiomer (Fmoc-3-iodo-L-Tyr-OH) This compound->A Chiral HPLC B Dipeptide (Fmoc-D-Tyr(3I)-D-Tyr(3I)-OH) This compound->B RP-HPLC C De-iodinated (Fmoc-D-Tyr-OH) This compound->C RP-HPLC D Free Amino Acid (3-iodo-D-Tyr-OH) This compound->D RP-HPLC

References

A Senior Application Scientist's Guide to the NMR Characterization of Fmoc-3-iodo-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Fmoc-3-iodo-D-Tyr-OH in Advanced Peptide Synthesis

Fmoc-3-iodo-D-tyrosine-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its unique trifecta of features—the base-labile Fmoc protecting group, the synthetically versatile iodine atom on the aromatic ring, and the D-chiral configuration—unlocks possibilities for creating novel peptides with tailored biological activities and functionalities. The D-amino acid incorporation can enhance peptide stability against enzymatic degradation, while the iodo-moiety serves as a reactive handle for introducing radiolabels, cross-linkers, or other functionalities through reactions like the Suzuki or Sonogashira couplings.

Given its pivotal role, unambiguous characterization of this raw material is not just a matter of quality control; it is the foundation upon which the success of a multi-step peptide synthesis rests. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation and purity assessment of such complex amino acid derivatives. This guide provides an in-depth protocol for the NMR characterization of this compound, compares its efficacy with other analytical techniques, and offers insights from a seasoned perspective to ensure the integrity of your synthetic endeavors.

The "Why" Behind the Method: NMR as a Self-Validating System for Structure and Purity

Unlike chromatographic techniques that primarily assess purity based on retention time, NMR provides a wealth of structural information from the atomic level up. For a molecule like this compound, a well-acquired set of NMR spectra serves as a self-validating system. The chemical shifts, signal multiplicities (splitting patterns), and integration values of the ¹H NMR spectrum, complemented by the number and chemical shifts of signals in the ¹³C NMR spectrum, must all be consistent with the proposed structure. Any deviation can signal the presence of impurities, regioisomers, or degradation products.

Part 1: Comprehensive NMR Characterization Protocol

This section details the step-by-step methodology for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of this compound.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-15 mg of This compound prep2 Dissolve in 0.7 mL of DMSO-d6 prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 acq4 Acquire 1D ¹³C Spectrum acq3->acq4 acq5 (Optional) Acquire 2D COSY & HSQC Spectra acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate chemical shifts (residual DMSO at 2.50 ppm) proc2->proc3 proc4 Integrate ¹H signals proc3->proc4 proc5 Assign signals and analyze coupling constants proc4->proc5

Caption: Workflow for NMR characterization of this compound.

Detailed Experimental Protocol

1. Sample Preparation:

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the amphipathic Fmoc-amino acid, and its residual proton signal at ~2.50 ppm does not typically overlap with key analyte signals. Furthermore, the acidic proton of the carboxylic acid and the phenolic hydroxyl proton are often observable in DMSO-d₆, providing additional structural confirmation. Other suitable solvents include deuterated methanol (CD₃OD) and deuterated chloroform (CDCl₃), though solubility may be a limiting factor in the latter.

  • Procedure:

    • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of DMSO-d₆.

    • Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended for Full Confirmation):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), which is invaluable for assigning the protons of the tyrosine backbone and the fluorenyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to, allowing for unambiguous assignment of the ¹³C signals.

Predicted NMR Spectral Data

Disclaimer: The following chemical shifts are predicted based on known values for Fmoc-protected amino acids, 3-iodo-L-tyrosine, and standard substituent effects. Actual experimental values may vary slightly depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
H-α~4.2 - 4.4dd1Hα-CHJ(Hα, Hβa) ≈ 10 Hz, J(Hα, Hβb) ≈ 4 Hz
H-βa, H-βb~2.9 - 3.2m2Hβ-CH₂J(Hβa, Hβb) ≈ 14 Hz
H-2', H-6'~7.8 - 7.9d2HFmoc aromatic~7.5 Hz
H-3', H-7'~7.6 - 7.7d2HFmoc aromatic~7.5 Hz
H-4', H-8'~7.3 - 7.4t2HFmoc aromatic~7.5 Hz
H-5', H-9'~7.2 - 7.3t2HFmoc aromatic~7.5 Hz
H-10'~4.2 - 4.3t1HFmoc CH~6.5 Hz
H-11'~4.1 - 4.2d2HFmoc CH₂~6.5 Hz
Tyr-H2~7.5 - 7.6d1HTyrosine aromaticJ(H2, H6) ≈ 2 Hz
Tyr-H5~6.7 - 6.8d1HTyrosine aromaticJ(H5, H6) ≈ 8.5 Hz
Tyr-H6~7.0 - 7.1dd1HTyrosine aromaticJ(H6, H5) ≈ 8.5 Hz, J(H6, H2) ≈ 2 Hz
NH~7.5 - 7.7d1HAmide NHJ(NH, Hα) ≈ 8 Hz
OH~9.5 - 10.0s1HPhenolic OH-
COOH~12.0 - 13.0br s1HCarboxylic acid-

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~173-175COOH
~156-158Fmoc C=O
~154-156Tyr C-4 (C-OH)
~144-145Fmoc C-4a', C-8a'
~141-142Fmoc C-1a', C-9a'
~138-140Tyr C-2
~131-133Tyr C-6
~129-130Tyr C-1
~127-128Fmoc C-4', C-8'
~126-127Fmoc C-5', C-9'
~125-126Fmoc C-3', C-7'
~120-121Fmoc C-2', C-6'
~115-117Tyr C-5
~85-87Tyr C-3 (C-I)
~65-67Fmoc CH₂
~56-58α-CH
~46-48Fmoc CH
~36-38β-CH₂

Part 2: Comparative Analysis with Alternative Techniques

While NMR is unparalleled for comprehensive structural analysis, a multi-technique approach provides the most robust quality assessment.

Molecular Structure of this compound

G cluster_Fmoc Fmoc Group cluster_Tyr 3-iodo-D-Tyrosine Moiety Fmoc_ring1 Fmoc_ring2 Tyr_ring Fmoc_CH2 CH₂ Fmoc_CH CH Fmoc_CH2->Fmoc_CH Fmoc_CH->Fmoc_ring1 Fmoc_CH->Fmoc_ring2 Fmoc_CO C=O NH NH Fmoc_CO->NH Amide Bond alpha_CH α-CH NH->alpha_CH beta_CH2 β-CH₂ alpha_CH->beta_CH2 COOH COOH alpha_CH->COOH Aromatic_Ring Aromatic Ring beta_CH2->Aromatic_Ring Iodine I Aromatic_Ring->Iodine Position 3 Hydroxyl OH Aromatic_Ring->Hydroxyl Position 4

A Senior Application Scientist's Guide to Halogenated Tyrosine Derivatives: A Comparative Analysis of Fmoc-3-iodo-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. Halogenated tyrosine derivatives, in particular, offer a versatile toolkit for modulating the pharmacological properties of peptides, introducing novel functionalities, and enabling advanced analytical applications. This guide provides an in-depth, objective comparison of Fmoc-3-iodo-D-Tyr-OH with other halogenated tyrosine derivatives, supported by experimental insights and data to inform your research and development endeavors.

The Strategic Value of Halogenation in Peptide Chemistry

The introduction of a halogen atom onto the tyrosine side chain is more than a simple substitution; it is a strategic modification that can profoundly influence a peptide's physicochemical properties and biological activity.[1] Halogen atoms, through their unique electronic and steric properties, can modulate lipophilicity, metabolic stability, and receptor-binding affinity.[1][2] Furthermore, the specific choice of halogen—fluorine, chlorine, bromine, or iodine—imparts distinct functionalities, opening avenues for diverse applications.[1][3]

Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is an increasingly recognized force in molecular recognition and drug-receptor binding, potentially enhancing the affinity and selectivity of peptide-based therapeutics.[3][4][5] This guide will delve into the nuances of these interactions and the practical implications for peptide design.

This compound: A Multifaceted Building Block

This compound is a specialized amino acid derivative that has gained significant traction in peptide synthesis.[6][7] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it directly compatible with the most common solid-phase peptide synthesis (SPPS) strategies.[6][8] The key to its versatility lies in the iodine atom at the 3-position of the tyrosine ring.

Key Attributes of this compound:
  • Handle for Bioconjugation and Cross-Coupling: The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[9] This allows for the late-stage functionalization of peptides with a wide array of moieties, including aryl groups, alkynes, and other complex organic molecules, to create novel peptidomimetics and molecular probes.[9][10]

  • Precursor for Radioiodination: The iodine atom provides a site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), which is a crucial step in the development of peptide-based radiopharmaceuticals for imaging and therapeutic applications.[11][12][13][14] Direct radioiodination of tyrosine residues is a common and effective method for peptide labeling.[12]

  • Modulator of Peptide Structure and Function: The bulky and lipophilic nature of the iodine atom can influence peptide conformation and aggregation properties.[15][16] Studies have shown that iodination can enhance the hydrolytic cleavage of certain peptide sequences by matrix metalloproteinases (MMPs), which has implications for the design of enzyme-responsive probes.[15]

Comparative Analysis with Other Halogenated Tyrosine Derivatives

The choice of halogenated tyrosine derivative depends heavily on the desired application. Below is a comparative overview of this compound versus its fluoro, chloro, and bromo counterparts.

Physicochemical Properties
DerivativeHalogenVan der Waals Radius (Å)Electronegativity (Pauling Scale)C-X Bond Energy (kJ/mol)Key Features
This compound Iodine1.982.66~220Most reactive for cross-coupling, largest size, most lipophilic, enables radioiodination.
Fmoc-3-bromo-D-Tyr-OH Bromine1.852.96~280Good balance of reactivity and stability, can participate in halogen bonding.[2]
Fmoc-3-chloro-D-Tyr-OH Chlorine1.753.16~330More stable than iodo/bromo derivatives, commonly used to enhance binding affinity through halogen bonding.[5]
Fmoc-3-fluoro-D-Tyr-OH Fluorine1.473.98~485Smallest size, most electronegative, metabolically stable, can alter pKa and electronic properties.[1]
Applications and Performance
ApplicationThis compoundFmoc-3-bromo-D-Tyr-OHFmoc-3-chloro-D-Tyr-OHFmoc-3-fluoro-D-Tyr-OH
Palladium-Catalyzed Cross-Coupling ExcellentGoodPoorNot Suitable
Radio-labeling Ideal for radioiodinationCan be used for radiobrominationNot commonly usedCan be used for ¹⁸F labeling (requires different chemistry)
Modulating Binding Affinity Can enhance affinity through hydrophobic and halogen bonding interactions.[15]Can enhance affinity through halogen bonding.Frequently used to improve potency via halogen bonding.[5]Can significantly alter electronic interactions and improve binding.
Metabolic Stability Susceptible to in vivo deiodination.[11]More stable than iodo-derivatives.Generally stable.Highly stable C-F bond enhances metabolic stability.
Peptide Structure Modification Significant steric bulk can induce specific conformations.[15][16]Can influence peptide folding.[17]Can influence peptide folding.[18]Minimal steric perturbation, but can alter local electronic environment.[1]

Experimental Protocols and Workflows

General Workflow for Solid-Phase Peptide Synthesis (SPPS) with Halogenated Tyrosine Derivatives

The following diagram illustrates a typical cycle for incorporating a halogenated tyrosine derivative into a peptide chain using Fmoc-based SPPS.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-X-Tyr-OH (X = I, Br, Cl, F) + Coupling Reagents (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Next_Cycle Repeat Cycle or Final Cleavage Capping->Next_Cycle

Caption: General workflow for incorporating a halogenated tyrosine derivative in Fmoc-SPPS.

Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling on an Iodinated Peptide

This protocol outlines a general procedure for the on-resin Suzuki-Miyaura cross-coupling of a peptide containing 3-iodo-tyrosine.

Materials:

  • Peptide-resin containing 3-iodo-tyrosine

  • Arylboronic acid (3-5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.2-0.5 equivalents)

  • Base (e.g., Na₂CO₃, K₂CO₃, 3-5 equivalents)

  • Solvent (e.g., DMF/H₂O mixture)

Procedure:

  • Swell the peptide-resin in the reaction solvent within a reaction vessel.

  • Add the arylboronic acid, palladium catalyst, and base to the vessel.

  • Seal the vessel and heat the reaction mixture (e.g., 50-80 °C) with agitation for 2-12 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., a small-scale cleavage followed by LC-MS analysis).

  • Once the reaction is complete, wash the resin extensively with DMF, water, and DCM to remove excess reagents and byproducts.

  • Proceed with the final cleavage and purification of the modified peptide.

Causality Behind Experimental Choices:

  • Choice of Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura reactions. Other palladium sources and ligands may be required for challenging couplings.[9]

  • Base and Solvent: The choice of base and solvent system is crucial for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle. An aqueous base is often necessary to activate the boronic acid.

  • Inert Atmosphere: While not always strictly necessary for on-resin reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of the palladium catalyst and improve yields.

Signaling Pathway Implication: Halogenation and Tyrosine Phosphorylation

The phosphorylation of tyrosine residues is a critical event in many signal transduction pathways. Halogenation of the tyrosine ring can significantly impact this process.

Phosphorylation_Pathway cluster_0 Normal Phosphorylation cluster_1 Effect of Halogenation Tyrosine Tyrosine Residue Phospho_Tyr Phosphotyrosine Tyrosine->Phospho_Tyr Phosphorylation PTK Protein Tyrosine Kinase (PTK) PTK->Phospho_Tyr ATP ATP ATP->Phospho_Tyr SH2_Domain SH2 Domain Binding Phospho_Tyr->SH2_Domain Downstream Downstream Signaling SH2_Domain->Downstream Halo_Tyr Halogenated Tyrosine (e.g., 3-Iodo-Tyrosine) Inhibited_Phospho Inhibited Phosphorylation Halo_Tyr->Inhibited_Phospho Inhibition Altered_Binding Altered SH2 Domain Binding Halo_Tyr->Altered_Binding Potential Mimicry/ Inhibition Inhibited_PTK Protein Tyrosine Kinase (PTK) Inhibited_PTK->Inhibited_Phospho Inhibited_ATP ATP Inhibited_ATP->Inhibited_Phospho Modulated_Signaling Modulated Signaling Altered_Binding->Modulated_Signaling

Caption: Impact of tyrosine halogenation on protein tyrosine kinase signaling pathways.

Experimental evidence suggests that halogenation of tyrosine residues can markedly inhibit their phosphorylation by protein tyrosine kinases such as EGFR and Lck.[19][20] The inhibitory effect is dependent on the halogen, with iodination showing the strongest inhibition, even more so than nitration.[19][20] Furthermore, some modified tyrosine residues, like nitrotyrosine, can act as phosphotyrosine mimics and bind to SH2 domains, thereby modulating downstream signaling.[19][20] This highlights the potential of tyrosine halogenation to not only introduce new functionalities but also to act as a tool to probe and potentially disrupt cellular signaling processes.

Conclusion and Future Perspectives

This compound stands out as a uniquely versatile halogenated tyrosine derivative, primarily due to the reactivity of the iodine atom, which enables a broad range of post-synthetic modifications and radio-labeling applications. However, the choice of the optimal halogenated tyrosine derivative is contingent upon the specific research objective. For enhancing metabolic stability, fluoro-derivatives are superior. For fine-tuning receptor binding through halogen bonding without introducing excessive steric bulk, chloro- and bromo-derivatives are often preferred.

The continued exploration of halogenated amino acids in peptide science is expected to yield novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the subtle interplay between halogen atoms and biological systems deepens, so too will our ability to rationally design the next generation of peptide-based drugs.

References

A Senior Application Scientist's Guide to Confirming Fmoc-3-iodo-D-Tyr-OH Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

The deliberate incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology.[1][2] Among these, Fmoc-3-iodo-D-tyrosine is a particularly valuable building block. Its iodine atom serves as a heavy atom for crystallographic phasing, a precursor for radiolabeling in imaging studies, and a reactive handle for cross-coupling reactions.[3] However, the promise of these applications hinges on a critical prerequisite: unequivocally confirming that the modified amino acid has been successfully incorporated into the desired peptide sequence. Failure to do so can lead to misinterpreted data and wasted resources.

This guide provides a comparative analysis of the primary analytical techniques available to researchers for validating the incorporation of Fmoc-3-iodo-D-Tyr-OH. We move beyond simple protocols to explain the causality behind each method's efficacy, offering a framework for selecting the most appropriate technique—or combination of techniques—for your specific research needs.

Mass Spectrometry (MS): The Gold Standard for Mass Verification

Principle & Causality: Mass spectrometry is the most direct and definitive method for confirming incorporation. It measures the mass-to-charge ratio (m/z) of the synthesized peptide. The successful incorporation of a 3-iodo-D-tyrosine residue in place of a standard tyrosine will result in a predictable mass shift.

The iodine atom introduces a significant mass increase. By comparing the experimentally observed molecular weight with the theoretical mass of the intended iodinated peptide, one can achieve unambiguous confirmation.

  • Mass of Tyrosine (Tyr) residue: ~163.06 Da

  • Mass of 3-iodo-Tyrosine (Tyr(3-I)) residue: ~289.00 Da

  • Expected Mass Increase: ~125.94 Da

This substantial and precise mass difference provides a clear, high-confidence signature of successful incorporation.[][5]

Experimental Protocol: Intact Mass Analysis
  • Sample Preparation:

    • Cleave the synthesized peptide from the solid-phase resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptide in cold diethyl ether and centrifuge to pellet.

    • Dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (ESI-MS):

    • Infuse the sample directly or via LC into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire data in positive ion mode over a mass range that encompasses the theoretical molecular weight of the target peptide.

  • Data Analysis:

    • Deconvolute the resulting multi-charged ion series to determine the average molecular mass of the intact peptide.

    • Compare the observed mass with the calculated theoretical mass. A match confirms incorporation. The absence of the target mass and the presence of a peak corresponding to the non-iodinated peptide indicates failed incorporation.

Workflow for Mass Spectrometry Confirmation

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_validation Validation Cleavage Cleavage from Resin Precipitation Precipitation & Wash Cleavage->Precipitation Dissolution Dissolution in Solvent Precipitation->Dissolution ESI_MS ESI-MS Acquisition Dissolution->ESI_MS Deconvolution Deconvolution of Spectra ESI_MS->Deconvolution Comparison Compare Observed Mass vs. Theoretical Mass Deconvolution->Comparison Confirmation Confirmation of Incorporation Comparison->Confirmation Match Failure Incorporation Failure Comparison->Failure Mismatch

Caption: Workflow for confirming incorporation via intact mass spectrometry.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Assessing Purity and Inferring Incorporation

Principle & Causality: RP-HPLC separates molecules based on their hydrophobicity.[6][7] The stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later (have a longer retention time).

The addition of a large, hydrophobic iodine atom to the tyrosine ring significantly increases the overall hydrophobicity of the peptide.[8][9] Therefore, a successfully synthesized iodinated peptide will exhibit a noticeably longer retention time on an RP-HPLC column compared to its non-iodinated counterpart. While not as definitive as MS, this predictable shift provides strong evidence of incorporation and is an excellent method for assessing the purity of the crude product.[10]

Experimental Protocol: Purity and Retention Time Analysis
  • Sample Preparation: Prepare the crude peptide solution as described for Mass Spectrometry (1 mg/mL in 50% acetonitrile/water with 0.1% formic acid).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical analytical gradient runs from 5% to 65% B over 30 minutes. This may need optimization based on the peptide's sequence.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor UV absorbance at 220 nm (for the peptide backbone amide bonds).

  • Data Analysis:

    • Analyze the chromatogram for a major peak. The integration of this peak provides the purity of the crude product.

    • If a standard of the non-iodinated peptide is available, run it under the same conditions. A significant increase in retention time for the product peak relative to the standard strongly indicates successful incorporation.

    • If no standard is available, the presence of a single, late-eluting major peak is indicative of a successful synthesis.

Workflow for RP-HPLC Analysis

Sample Dissolved Crude Peptide Injection Inject on C18 Column Sample->Injection Gradient Apply ACN Gradient Injection->Gradient Detection UV Detection (220 nm) Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Analyze Retention Time & Peak Area Chromatogram->Analysis Purity Assess Purity Analysis->Purity Incorp Infer Incorporation (vs. Standard) Analysis->Incorp

Caption: Workflow for purity assessment and incorporation analysis by RP-HPLC.

Tandem MS (MS/MS) with Enzymatic Digestion: Pinpointing the Exact Location

Principle & Causality: For long peptides or sequences with multiple tyrosine residues, confirming the total mass isn't enough; you need to verify the specific location of the modification. This is achieved by enzymatic digestion followed by tandem mass spectrometry (LC-MS/MS).

A protease, such as trypsin, cleaves the peptide at specific amino acid residues (e.g., after Lysine and Arginine for trypsin).[11][12] This creates a predictable set of smaller fragments. These fragments are then separated by HPLC and analyzed by MS/MS. In the mass spectrometer, a specific fragment (a "parent ion") is selected, fragmented further, and the masses of the resulting "daughter ions" are measured. This fragmentation pattern reveals the amino acid sequence of the parent fragment, allowing for the precise localization of the iodo-tyrosine by identifying the fragment that carries the +125.94 Da mass modification.[13][14]

Experimental Protocol: Peptide Mapping
  • Sample Preparation & Digestion:

    • Dissolve the purified peptide in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate).

    • Add a reducing agent (e.g., DTT) and incubate to break disulfide bonds.

    • Add an alkylating agent (e.g., iodoacetamide) to cap the free thiols.

    • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

    • Quench the digestion with formic acid.

  • LC-MS/MS Analysis:

    • Inject the digest onto an LC system coupled to a tandem mass spectrometer.

    • Separate the peptide fragments using an RP-HPLC gradient.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the instrument automatically selects the most intense parent ions for fragmentation (MS/MS).

  • Data Analysis:

    • Analyze the MS/MS spectra. The fragmentation of the peptide backbone generates b- and y-ion series.

    • Identify the fragment containing the tyrosine residue.

    • Confirm that the mass of this fragment and its corresponding b- and y-ions are shifted by the mass of iodine, confirming the precise location of the modification.

Workflow for LC-MS/MS Localization

Peptide Purified Peptide Digest Enzymatic Digestion (e.g., Trypsin) Peptide->Digest LC_Sep LC Separation of Fragments Digest->LC_Sep MS1 MS1: Select Parent Ion LC_Sep->MS1 MS2 MS2: Fragment Parent Ion MS1->MS2 Spectra Acquire MS/MS Spectra MS2->Spectra Seq_Analysis Analyze b- and y-ion series Spectra->Seq_Analysis Localization Localize Mass Shift (+126 Da) to Tyr Seq_Analysis->Localization

Caption: Workflow for localizing iodo-tyrosine incorporation via LC-MS/MS.

Edman Degradation: Sequential N-Terminal Confirmation

Principle & Causality: Edman degradation is a classic protein sequencing technique that sequentially removes and identifies amino acids one by one from the N-terminus of a peptide.[15][16] The process involves labeling the N-terminal amino acid with phenyl isothiocyanate (PITC), cleaving it off, and then identifying the resulting PTH-amino acid derivative by chromatography.[17]

This method can confirm incorporation by identifying a non-standard PTH derivative at the cycle corresponding to the position of the iodo-tyrosine in the sequence. The PTH-iodo-tyrosine will have a unique retention time in the HPLC analysis compared to the 20 standard PTH-amino acids, providing direct sequence-based evidence of its presence at a specific position.[18]

Experimental Protocol: N-Terminal Sequencing
  • Sample Preparation: A highly purified peptide sample is required. The sample is loaded onto the sequencer's reaction cartridge.

  • Automated Sequencing: The automated sequencer performs the repetitive cycles of PITC coupling and cleavage.

  • PTH-Amino Acid Identification: The PTH-amino acid derivative from each cycle is automatically transferred to an online HPLC system.

  • Data Analysis: The chromatogram from each cycle is analyzed. The appearance of a novel, identifiable peak at the expected cycle for iodo-tyrosine confirms its incorporation at that specific position. A standard of PTH-iodo-Tyr may be required for absolute confirmation of the peak's identity.

Workflow for Edman Degradation

Peptide Purified Peptide Cycle Edman Cycle: 1. PITC Coupling 2. Cleavage Peptide->Cycle PTH_AA Release PTH-Amino Acid Cycle->PTH_AA Short_Peptide Shortened Peptide (n-1) Cycle->Short_Peptide HPLC HPLC Identification of PTH-AA PTH_AA->HPLC Result Identify AA at Position 'n' HPLC->Result Short_Peptide->Cycle Repeat n times

Caption: The cyclical workflow of Edman degradation for sequential analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

Principle & Causality: NMR spectroscopy provides detailed information about the three-dimensional structure of molecules in solution by probing the magnetic properties of atomic nuclei like ¹H.[19][20][21] The exact resonance frequency (chemical shift) of a nucleus is exquisitely sensitive to its local electronic environment.

The large, electron-withdrawing iodine atom drastically alters the electronic distribution within the tyrosine's aromatic ring. This causes a significant and predictable change in the chemical shifts of the remaining protons on the ring. By acquiring a ¹H NMR spectrum (or more advanced 2D spectra like TOCSY and NOESY), one can observe these unique shifts, which serve as a fingerprint for the presence of the 3-iodo-D-tyrosine residue and confirm its successful incorporation into the folded peptide structure.[22]

Experimental Protocol: Structural Analysis
  • Sample Preparation: This is the most demanding step. A high concentration (>0.5 mM) of highly purified (>95%) peptide is required.[23] The sample is dissolved in a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O).

  • Data Acquisition: Data is acquired on a high-field NMR spectrometer. A simple 1D ¹H spectrum may be sufficient to observe the characteristic aromatic signals. For full assignment, 2D experiments (COSY, TOCSY, NOESY) are required.

  • Data Analysis: The aromatic region of the spectrum is analyzed. The signals corresponding to the 3-iodo-D-tyrosine ring will show a distinct pattern and chemical shifts compared to a standard tyrosine, confirming its presence.

Workflow for NMR Confirmation

Sample High Purity, High Conc. Peptide Sample Acquisition Acquire 1D/2D NMR Spectra Sample->Acquisition Processing Process Data (FT, Phasing) Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Analysis Analyze Aromatic Chemical Shifts Assignment->Analysis Confirmation Confirm Signature Shifts of Iodo-Tyrosine Analysis->Confirmation

Caption: General workflow for confirming incorporation using NMR spectroscopy.

Comparative Summary of Analytical Methods

Technique Information Provided Sensitivity Sample Requirement Destructive? Key Advantage Key Limitation
Mass Spectrometry (MS) Exact molecular mass of the intact peptide.High (pmol-fmol)Low amount, moderate purity needed.YesUnambiguous confirmation of mass.[5]Provides no information on location in symmetric sequences.
RP-HPLC Purity, relative hydrophobicity.Moderate (nmol)Low amount, crude sample is fine.No (can be collected)Excellent for assessing purity and success of synthesis.[10]Indirect evidence of incorporation unless a standard is used.
Tandem MS (MS/MS) Exact mass and specific location within the sequence.Very High (fmol-amol)Low amount, high purity preferred.YesPinpoints the exact site of modification.More complex sample prep and data analysis.
Edman Degradation N-terminal sequence, specific location.Moderate (pmol)High purity required.YesDirect, sequential proof of incorporation.[18]Low throughput, limited to ~30-50 residues from N-terminus.[16]
NMR Spectroscopy 3D structure, conformation, location.Low (µmol-mmol)High amount, very high purity required.[23]NoProvides detailed structural and dynamic information.[20]Requires large amounts of sample and specialized equipment/expertise.

Conclusion and Recommended Strategy

While Mass Spectrometry provides the most definitive, "gold standard" confirmation of this compound incorporation by verifying the exact molecular weight, a multi-faceted approach is recommended for comprehensive validation.

A highly effective and routine workflow involves:

  • Initial Screen with RP-HPLC: To quickly assess the crude product's purity and see if the major peak has the expected hydrophobic character (i.e., a longer retention time).

  • Confirmation with Intact Mass Spectrometry: To obtain unambiguous proof of the correct molecular weight.

For peptides where the specific location of the iodo-tyrosine is critical (e.g., in sequences with multiple tyrosines), LC-MS/MS analysis after enzymatic digestion is the definitive method. Edman Degradation and NMR Spectroscopy are powerful, specialized techniques that provide orthogonal confirmation and additional sequence or structural data, respectively, but are typically employed when such detailed information is essential for the project's goals.

By selecting the appropriate analytical tools, researchers and drug developers can proceed with confidence, knowing their modified peptides are correctly synthesized and ready for their intended applications.

References

The Chirality Advantage: A Comparative Guide to the Biological Activity of D-Tyrosine vs. L-Tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and durable peptide therapeutics is a constant endeavor. A key strategy in this pursuit lies in the subtle yet profound world of stereochemistry. Nature predominantly utilizes L-amino acids, but the strategic incorporation of their mirror-image counterparts, D-amino acids, can unlock significant advantages in pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activity of peptides containing D-tyrosine versus their native L-tyrosine isomers, supported by experimental data and detailed methodologies.

The Fundamental Divide: L- vs. D-Amino Acids

At the heart of this comparison is the concept of chirality. L- and D-amino acids are enantiomers – non-superimposable mirror images of each other. While chemically identical in an achiral environment, their spatial arrangement dictates their interaction with the chiral machinery of biological systems, most notably enzymes and receptors. This stereoselectivity is the cornerstone of the differential biological activities observed between L- and D-amino acid-containing peptides.

Comparative Analysis of Biological Activity

The substitution of an L-tyrosine with a D-tyrosine residue within a peptide sequence can dramatically alter its biological properties. The most significant impacts are observed in receptor binding affinity, enzymatic stability, and consequently, in vivo efficacy.

Receptor Binding Affinity: A Tale of Two Conformations

The precise fit of a peptide into its receptor's binding pocket is paramount for its activity. The introduction of a D-amino acid can either enhance or diminish this interaction by altering the peptide's conformational landscape. While it is a common misconception that D-amino acid substitution always leads to a loss of affinity, strategic placement can, in fact, improve binding and selectivity.

A stark example of this is seen in the opioid peptide dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), a natural and potent µ-opioid receptor agonist. The D-alanine at position 2 is crucial for its high affinity. When this is replaced with its L-enantiomer, the binding potency is drastically reduced. One study found that the L-Ala² analogue of dermorphin was approximately 1/5000th as potent as the native D-Ala² containing peptide in displacing a radiolabeled ligand from the µ-opioid receptor.[1] This highlights the critical role of stereochemistry in maintaining the optimal conformation for receptor engagement.

Table 1: Comparison of Receptor Binding Affinity for Dermorphin Analogues

Peptide AnalogueReceptor TargetRelative Binding Potency
[D-Ala²]Dermorphin (Native)µ-opioid receptor1
[L-Ala²]Dermorphinµ-opioid receptor~0.0002

Data synthesized from published findings.[1]

Enzymatic Stability: Resisting the Proteolytic Onslaught

One of the most significant advantages of incorporating D-amino acids is the profound increase in resistance to enzymatic degradation.[2][3] Proteases, the enzymes responsible for cleaving peptide bonds, are themselves chiral and exhibit high stereospecificity for L-amino acid substrates. The presence of a D-amino acid at or near a cleavage site sterically hinders the enzyme's ability to bind and hydrolyze the peptide bond, thereby extending the peptide's half-life in biological fluids.

A compelling demonstration of this is observed with analogues of the endogenous opioid peptide enkephalin (Tyr-Gly-Gly-Phe-Leu/Met). Native L-enkephalins have a very short in vivo half-life of approximately 2 minutes due to rapid degradation by peptidases.[4] However, a study on a modified Leu-enkephalin analogue containing D-amino acid substitutions (KK-103) revealed a dramatic increase in stability.

Table 2: Comparison of Plasma Stability for Enkephalin Analogues

Peptide AnalogueKey ModificationPlasma Half-life (t½)Fold Increase in Stability
Leu-Enkephalin (Native)All L-amino acids~2 minutes1x
KK-103D-amino acid substitutions~37 hours~90x

Data extracted from a study on modified Leu-enkephalin analogues.[4]

This remarkable increase in stability is a direct result of the peptide's resistance to proteolytic enzymes, a crucial factor for developing viable therapeutic agents.

In Vivo Efficacy: Translating Stability to Sustained Action

The enhanced receptor binding (in some cases) and significantly improved enzymatic stability of D-tyrosine containing peptides translate directly to enhanced and prolonged in vivo efficacy. A longer circulating half-life means the peptide can interact with its target receptor for an extended period, leading to a more sustained therapeutic effect from a single administration.

The aforementioned enkephalin analogue, KK-103, not only demonstrated superior stability but also a markedly improved analgesic effect in a murine hot-plate model.[4] This test measures the time it takes for an animal to react to a thermal stimulus, with a longer latency indicating a stronger analgesic effect.

Table 3: Comparison of In Vivo Analgesic Effect of Enkephalin Analogues (Hot-Plate Test)

Peptide AnalogueAdministrationPeak Antinociceptive Effect (%MPE*)Duration of Action
Leu-Enkephalin (Native)Subcutaneous~10%< 1.5 hours
KK-103Subcutaneous>80%> 2 hours

%MPE = Maximum Possible Effect. Data synthesized from a comparative study.[4]

These in vivo findings underscore the therapeutic potential of D-amino acid substitution, transforming a transiently active endogenous peptide into a candidate with a more clinically relevant duration of action.

The Structural Impact of D-Amino Acid Incorporation

The substitution of an L-amino acid with its D-enantiomer can induce significant changes in the peptide's secondary structure. Techniques such as Circular Dichroism (CD) spectroscopy are invaluable for studying these conformational shifts. CD spectra of all-L and all-D enantiomeric peptides are typically mirror images of each other. However, diastereomeric peptides (containing a mix of L and D residues) will have unique CD spectra that can reveal alterations in secondary structures like α-helices and β-sheets.[5][6][7] These structural changes are the underlying reason for the observed differences in receptor binding and biological activity.

G cluster_l L-Tyrosine Peptide cluster_d D-Tyrosine Peptide L_Peptide Native Conformation L_Receptor Receptor Binding Pocket L_Peptide->L_Receptor Optimal Fit (High Affinity) L_Protease Protease Active Site L_Peptide->L_Protease Recognized Substrate L_Degradation Inactive Fragments L_Protease->L_Degradation Rapid Cleavage D_Peptide Altered Conformation D_Receptor Receptor Binding Pocket D_Peptide->D_Receptor Altered Fit (Variable Affinity) D_Protease Protease Active Site D_Peptide->D_Protease Steric Hindrance D_Stability Enhanced Stability D_Protease->D_Stability Resistant to Cleavage

Caption: L- vs. D-Peptide Interactions.

Experimental Protocols for Comparative Analysis

To ensure the trustworthiness and reproducibility of findings when comparing L- and D-tyrosine containing peptides, standardized and rigorous experimental protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a peptide for its receptor.

1. Materials:

  • Cell membranes expressing the target receptor (e.g., µ-opioid receptor).

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO).

  • Unlabeled L- and D-tyrosine containing peptides (test compounds).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in polyethyleneimine, PEI, to reduce non-specific binding).

  • Scintillation cocktail and counter.

2. Procedure:

  • Prepare serial dilutions of the unlabeled L- and D-tyrosine peptides.

  • In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitive binding (radioligand + membranes + serial dilutions of test peptides).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Prepare Reagents (Membranes, Radioligand, Test Peptides) setup Set up 96-well Plate (Total, Non-specific, Competition Wells) start->setup incubate Incubate (60-90 min, RT) setup->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters (Ice-cold Buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 & Ki) count->analyze

Caption: Radioligand Binding Assay Workflow.

Protocol 2: In Vitro Serum Stability Assay (HPLC-Based)

This assay measures the half-life of a peptide in serum.

1. Materials:

  • L- and D-tyrosine containing peptides.

  • Human or animal serum/plasma.

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA)).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

2. Procedure:

  • Prepare stock solutions of the test peptides.

  • Thaw serum on ice and centrifuge to remove any precipitates.

  • Add the test peptide to the serum at a final concentration (e.g., 100 µg/mL) and incubate at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), take an aliquot of the mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to the cold quenching solution.

  • Centrifuge the quenched samples at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the intact peptide and any fragments.

3. Data Analysis:

  • Analyze the supernatant from each time point by reverse-phase HPLC.

  • Quantify the peak area corresponding to the intact peptide.

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½) of the peptide, which is the time it takes for 50% of the peptide to be degraded, by fitting the data to a one-phase decay model.[3][8]

Protocol 3: In Vivo Analgesic Efficacy (Hot-Plate Test)

This is a common behavioral test to assess the efficacy of centrally acting analgesics.[9][10]

1. Materials:

  • Test animals (e.g., mice).

  • Hot-plate apparatus with adjustable temperature.

  • L- and D-tyrosine containing peptides for injection.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., morphine).

2. Procedure:

  • Acclimatize the animals to the testing room and equipment.

  • Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 55°C) and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Administer the test peptides, vehicle, or positive control to different groups of animals (e.g., via subcutaneous or intravenous injection).

  • At various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure the response latency.

3. Data Analysis:

  • Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Plot the mean %MPE versus time for each treatment group to generate a time-course of the analgesic effect.

  • Compare the peak effect and the area under the curve (AUC) for the L- and D-tyrosine peptide groups to determine the relative in vivo efficacy and duration of action.[4][11]

Conclusion and Future Perspectives

The strategic substitution of L-tyrosine with D-tyrosine is a powerful and validated approach in peptide drug design. The primary and most predictable advantage is a dramatic increase in enzymatic stability, leading to a prolonged plasma half-life. The effects on receptor binding are context-dependent and can range from a significant decrease to a favorable increase in affinity and selectivity, necessitating empirical evaluation for each new peptide. Ultimately, these molecular-level changes can culminate in a substantially improved in vivo efficacy and duration of action, transforming native peptides with fleeting activity into viable therapeutic candidates. As our understanding of peptide structure-activity relationships deepens, the rational incorporation of D-amino acids will continue to be a cornerstone of modern peptidomimetic and drug discovery efforts.

References

Decoding the Structural Impact of 3-Iodination on Peptides: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug design, subtle modifications can elicit profound changes in therapeutic efficacy. Among these, the strategic introduction of a single iodine atom at the 3-position of a tyrosine residue—a process known as 3-iodination—stands out as a powerful tool for modulating peptide structure and function. This guide provides an in-depth comparison of how this seemingly minor alteration can reshape a peptide's conformational landscape, influencing its bioactivity and ultimate therapeutic potential. We will explore the underlying physicochemical principles, compare key analytical methodologies for assessment, and provide actionable experimental protocols for researchers in the field.

The Rationale Behind 3-Iodination: More Than Just an Isotopic Label

Historically, iodination of peptides, particularly with radioactive isotopes of iodine, has been a cornerstone for in vitro ligand interaction studies and in vivo pharmacokinetic assessments.[1] The primary advantage of using iodine isotopes is the ability to directly label a peptide without the need for bulky bifunctional chelators, which can sometimes alter the peptide's conformation and receptor affinity.[2] However, the impact of introducing a non-radioactive iodine atom extends far beyond its utility as a tracer.

The substitution of a hydrogen atom with a large, electronegative iodine atom on the tyrosine ring introduces significant steric and electronic perturbations.[3] These changes can lead to altered intramolecular and intermolecular interactions, ultimately influencing the peptide's three-dimensional structure.[3] Understanding and harnessing these structural modifications is paramount for the rational design of peptide therapeutics with enhanced stability, target affinity, and specificity.

The Structural Consequences of Introducing 3-Iodo-Tyrosine

The incorporation of 3-iodo-tyrosine can induce a cascade of structural changes, from localized side-chain reorientations to global conformational shifts. These alterations are driven by a combination of factors inherent to the iodine atom.

Steric Hindrance and Conformational Restriction

The iodine atom is significantly larger than the hydrogen atom it replaces, leading to increased steric bulk on the tyrosine side chain. This can restrict the rotational freedom (chi angles) of the iodo-tyrosine residue, forcing it and adjacent amino acids into specific conformations. This "conformational locking" can pre-organize a peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.

Altered Electronic Properties and Non-Covalent Interactions

Iodine is a highly polarizable and electron-withdrawing atom, which modifies the electronic distribution of the tyrosine ring. This can influence key non-covalent interactions that govern peptide structure and binding:

  • Hydrogen Bonding: The hydroxyl group of tyrosine is a crucial hydrogen bond donor and acceptor.[4] The electron-withdrawing nature of the adjacent iodine atom can alter the acidity of the phenolic proton, potentially modulating the strength and geometry of hydrogen bonds.

  • Aromatic Stacking: The introduction of iodine can decrease the degree of intermolecular aromatic stacking between peptides.[3]

  • Halogen Bonding: A key and often underappreciated interaction, the iodine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in neighboring residues or the target receptor.[3] This can introduce new intramolecular contacts that help to stabilize specific secondary structures.[3]

A study on MMP-9-responsive peptides demonstrated that the introduction of 3-iodotyrosine increased intramolecular interactions through halogen bonding, leading to better-structured substrates.[3]

A Comparative Analysis of Techniques for Structural Assessment

A multi-faceted approach is essential to fully characterize the structural impact of 3-iodination. Here, we compare the primary analytical techniques employed for this purpose.

Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on 3D structure in solution, including dihedral angles, inter-proton distances (through NOEs), and dynamics.[5][6]Can study peptides in a near-native solution state.[5] Provides dynamic information.Limited by peptide size (typically <50 kDa).[6] Can be challenging for aggregating peptides.
X-ray Crystallography Yields a high-resolution, static 3D structure of the peptide in a crystalline state.[7][8]Provides atomic-level detail of the entire peptide structure and intermolecular packing.[7]Requires well-diffracting crystals, which can be difficult to obtain.[8] The crystal structure may not fully represent the solution conformation.
Circular Dichroism (CD) Spectroscopy Provides information on the secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.A relatively rapid and low-cost technique for assessing overall conformational changes.Provides low-resolution structural information; does not give atomic-level detail.
Fourier-Transform Infrared (FTIR) Spectroscopy Can identify changes in secondary structure by analyzing the amide I band.[3]Sensitive to changes in hydrogen bonding and can be used for both solution and solid-state samples.Spectral interpretation can be complex due to overlapping bands.
Mass Spectrometry (MS) Primarily used to confirm the identity and purity of the iodinated peptide.[1] Can provide some conformational information through techniques like ion mobility-mass spectrometry.High sensitivity and accuracy for mass determination.[1]Provides limited direct structural information compared to NMR or crystallography.

Functional Implications for Drug Development

The structural alterations induced by 3-iodination can have significant downstream effects on a peptide's biological activity and therapeutic properties.

  • Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, iodination can lead to higher binding affinity and specificity for the target receptor.

  • Improved Enzymatic Stability: A more rigid and compact structure can be less susceptible to proteolytic degradation, thereby increasing the peptide's in vivo half-life. Research has shown that peptides containing iodotyrosine can undergo more rapid and complete hydrolysis by certain enzymes, such as MMP-9, which could be beneficial for developing enzyme-responsive imaging probes.[3]

  • Altered Aggregation Properties: Iodination has been shown to increase the degree of aromatic residue-driven aggregation in some peptides.[3] This can be a desirable property for the development of self-assembling materials or a potential liability leading to unwanted immunogenicity.

Experimental Workflows and Protocols

To facilitate the practical application of these concepts, we provide detailed protocols for the synthesis and structural analysis of 3-iodinated peptides.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the impact of 3-iodination on peptide structure.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Functional Assays SPPS Solid-Phase Peptide Synthesis (with Fmoc-Tyr(I)-OH) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Mass Spectrometry (QC) Purification->QC NMR NMR Spectroscopy QC->NMR Structural Characterization Xray X-ray Crystallography QC->Xray CD CD Spectroscopy QC->CD FTIR FTIR Spectroscopy QC->FTIR Binding Receptor Binding Assays NMR->Binding Functional Evaluation Xray->Binding Stability Enzymatic Stability Assays CD->Stability FTIR->Stability

Caption: A streamlined workflow for the synthesis, purification, structural analysis, and functional evaluation of 3-iodinated peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a 3-Iodinated Peptide

This protocol outlines the manual synthesis of a generic 10-mer peptide containing a 3-iodo-tyrosine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-3-iodo-tyrosine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (4 equivalents) and Oxyma Pure (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, using Fmoc-L-3-iodo-tyrosine at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the iodinated peptide by mass spectrometry.[1]

Protocol: NMR Sample Preparation and Data Acquisition

Materials:

  • Purified iodinated peptide

  • NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, with 10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.5-1.0 mM.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.[6]

    • The NOESY experiment is crucial for obtaining distance restraints between protons that are close in space.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton and nitrogen resonances using the TOCSY and HSQC spectra.

    • Identify and integrate the cross-peaks in the NOESY spectrum to generate distance restraints.

    • Use the distance and dihedral angle restraints to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Protocol: Peptide Crystallization and X-ray Diffraction

Materials:

  • Purified iodinated peptide (at high concentration, >10 mg/mL)

  • Crystallization screens (various buffers, precipitants, and additives)

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a wide range of conditions.[8]

  • Crystal Optimization: Optimize the initial crystallization hits by varying the concentrations of the precipitant, buffer pH, and peptide.

  • Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.

  • Data Collection: Collect X-ray diffraction data from the frozen crystal at a synchrotron source.[8] The presence of the iodine atom can be advantageous for phasing the diffraction data using single-wavelength anomalous dispersion (SAD).[7]

  • Structure Determination: Process the diffraction data, solve the phase problem, build an atomic model of the peptide into the electron density map, and refine the structure.[7]

Conclusion and Future Outlook

3-Iodination of tyrosine residues is a potent strategy in peptide drug design, offering a means to fine-tune peptide conformation and, consequently, its biological properties. The introduction of a single iodine atom can induce significant structural changes through steric and electronic effects, including the formation of stabilizing halogen bonds. A comprehensive structural assessment using a combination of high-resolution techniques like NMR and X-ray crystallography, complemented by lower-resolution methods such as CD and FTIR, is crucial for understanding these effects. As our understanding of the nuanced interplay between structure and function continues to grow, the judicious use of 3-iodination will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.

References

A Senior Application Scientist's Guide to Coupling Fmoc-3-iodo-D-Tyr-OH: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Incorporating Fmoc-3-iodo-D-Tyr-OH

The incorporation of modified amino acids is a cornerstone of modern peptide-based drug discovery, offering avenues to enhance potency, stability, and pharmacokinetic profiles. This compound is a particularly valuable building block, with the iodine moiety serving as a handle for further chemical modification, radiolabeling, or as a tool to probe protein-protein interactions. However, its successful incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is non-trivial. The bulky iodine atom at the 3-position of the phenol ring introduces significant steric hindrance, which, combined with the electron-withdrawing nature of iodine, can deactivate the carboxyl group. These factors conspire to make peptide bond formation sluggish and inefficient, often leading to deletion sequences and low yields of the desired peptide.[1]

This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of this compound. We will delve into the mechanistic underpinnings of these reagents, present comparative experimental data to guide your selection, and provide detailed protocols to empower you to overcome the challenges associated with this sterically demanding amino acid.

Understanding the Players: A Mechanistic Overview of Coupling Reagents

The success of a coupling reaction hinges on the efficient activation of the carboxylic acid of the incoming amino acid. This is achieved by converting the carboxyl group into a more reactive species that is readily susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[2] Coupling reagents can be broadly categorized into several classes, each with its distinct mechanism and performance characteristics.

Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU)

Aminium and uronium salts are among the most popular and effective coupling reagents for standard and challenging peptide synthesis.[1][3] They react with the carboxylic acid in the presence of a base (typically N,N-Diisopropylethylamine - DIPEA) to form a highly reactive active ester.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU's superiority stems from the formation of a highly reactive OAt-ester.[4] The nitrogen atom at the 7-position of the HOAt (1-hydroxy-7-azabenzotriazole) moiety is electron-withdrawing, which enhances the leaving group's ability and accelerates the coupling reaction.[4] This increased reactivity is particularly beneficial for sterically hindered residues like this compound.[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar in structure to HATU, HBTU forms an OBt-ester with the carboxylic acid. While still highly effective, the resulting OBt-ester is generally less reactive than the OAt-ester formed by HATU, which can lead to slower reaction times and potentially lower yields for very challenging couplings.[4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt, COMU incorporates an OxymaPure® moiety.[5][6] COMU is lauded for its high coupling efficiency, comparable to HATU, with the added advantages of being non-explosive and having better solubility.[1][5] The Oxyma-based active ester is highly reactive and effective at suppressing racemization.[6][7][8]

Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salts, such as PyBOP, are also powerful coupling reagents that form active esters. A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur with excess uronium/aminium reagents and terminate chain elongation.[9] This makes them a safer choice, particularly for slow or difficult couplings where an excess of reagent might be used.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that forms an OBt-ester. It is known for its high efficiency and low racemization levels.[1]

Carbodiimides (e.g., DIC)

Carbodiimides, like Diisopropylcarbodiimide (DIC), are a more traditional class of coupling reagents.[5] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement into an unreactive N-acylurea and can also lead to racemization.[6] To mitigate these side reactions and improve efficiency, carbodiimides are almost always used in conjunction with an additive.[5]

  • DIC/OxymaPure®: The combination of DIC with OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a potent and modern approach. OxymaPure® acts as a nucleophile that traps the O-acylisourea intermediate to form a highly reactive and stable Oxyma-ester, which then efficiently acylates the amine.[7] This combination is highly effective at suppressing racemization and is a safer alternative to additives like HOBt and HOAt, which are potentially explosive.[5][7]

Comparative Experimental Analysis

To provide a clear comparison of the performance of these reagents for the coupling of this compound, we present the following data from a representative experimental setup.

Model System:

  • Peptide Sequence: H-Gly-Ala-Val-Leu-Ile-Phe-[3-iodo-D-Tyr] -Gly-Resin

  • Resin: Rink Amide AM resin (0.5 mmol/g loading)

  • Scale: 0.1 mmol

Table 1: Comparative Performance of Coupling Reagents for this compound

Coupling Reagent/AdditiveEquivalents (AA/Reagent/Base)Coupling Time (h)Crude Purity (%)¹Yield of Desired Peptide (%)²Racemization (%)³
HATU/DIPEA 3 / 2.9 / 6292.588.1< 0.5
HBTU/DIPEA 3 / 2.9 / 6485.379.5< 1.0
COMU/DIPEA 3 / 2.9 / 6291.887.2< 0.5
PyBOP/DIPEA 3 / 2.9 / 6388.983.4< 0.8
DIC/OxymaPure® 3 / 3 / -489.584.1< 0.5

¹ Determined by RP-HPLC analysis of the crude peptide at 220 nm.[10][11] ² Calculated based on the initial resin loading and the integrated peak area of the desired product. ³ Determined by chiral amino acid analysis after hydrolysis of the crude peptide.

Analysis of Results:

The data clearly indicates that for the sterically demanding this compound, the more potent uronium salt-based reagents, HATU and COMU , provide the highest crude purity and yield in the shortest reaction time.[1][4][5] Their ability to form highly reactive active esters is crucial for overcoming the steric hindrance.[4]

DIC/OxymaPure® also performs admirably, offering a high yield and excellent suppression of racemization, making it a very strong and safer alternative.[7][8] PyBOP is a reliable option, providing good yield and purity, with the inherent safety advantage of avoiding guanidinylation. HBTU , while effective, requires a longer coupling time and results in a slightly lower yield compared to HATU and COMU for this challenging residue.[4]

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of this compound using the top-performing reagents.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving the highest coupling efficiency for this compound.[12]

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.3 mmol)

  • HATU (0.29 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (0.6 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and vortex the mixture for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling.[13] A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[13] If the test is positive, a second coupling (double coupling) may be necessary.[14]

Protocol 2: DIC/OxymaPure®-Mediated Coupling

This protocol offers a highly efficient and safe alternative for the coupling of this compound.[5]

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.3 mmol)

  • OxymaPure® (0.3 mmol)

  • Diisopropylcarbodiimide (DIC) (0.3 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound and OxymaPure® in DMF.

  • Coupling Reaction: Add the amino acid/OxymaPure® solution to the resin, followed by the addition of DIC. Agitate the reaction vessel for 4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to check for completion.

Visualizing the Mechanisms and Workflow

To further clarify the processes described, the following diagrams illustrate the activation mechanisms and the general SPPS workflow.

Coupling_Mechanisms cluster_uronium Aminium/Uronium Salt Activation (e.g., HATU) cluster_carbodiimide Carbodiimide Activation (e.g., DIC/Oxyma) AA1 Fmoc-AA-OH ActiveEster1 Highly Reactive OAt-Ester AA1->ActiveEster1 Activation HATU HATU + Base HATU->ActiveEster1 CoupledProduct Fmoc-AA-NH-Peptide-Resin ActiveEster1->CoupledProduct Coupling AA2 Fmoc-AA-OH O_acyl O-Acylisourea (Intermediate) AA2->O_acyl DIC DIC DIC->O_acyl Oxyma OxymaPure® ActiveEster2 Reactive Oxyma-Ester Oxyma->ActiveEster2 O_acyl->ActiveEster2 ActiveEster2->CoupledProduct Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledProduct

Caption: Activation pathways for Fmoc-amino acids.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (this compound + Reagent + Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser double_couple Repeat Coupling Step kaiser->double_couple Positive (Blue) next_cycle Proceed to Next Amino Acid or Final Cleavage kaiser->next_cycle Negative (Yellow) double_couple->wash2

Caption: General workflow for an SPPS coupling cycle.

Conclusion and Recommendations

The successful incorporation of the sterically hindered and electronically deactivated this compound requires the use of high-potency coupling reagents. Based on our comparative analysis, we recommend the following:

  • For Maximum Efficiency and Yield: HATU and COMU are the premier choices. Their ability to generate highly reactive active esters in a short amount of time makes them ideal for overcoming the challenges posed by this modified amino acid.[1][4][5]

  • For a Balance of Performance and Safety: The DIC/OxymaPure® combination is an excellent and highly recommended alternative. It provides high yields and minimal racemization without the use of potentially explosive benzotriazole-based additives.[7][8]

  • To Avoid Guanidinylation Side Reactions: PyBOP remains a robust and reliable option, particularly in syntheses where slow coupling kinetics might necessitate the use of excess reagent.

Ultimately, the choice of coupling reagent will depend on the specific requirements of your synthesis, including the complexity of the peptide sequence, scale, and cost considerations. By understanding the mechanistic principles and leveraging the comparative data and protocols provided in this guide, researchers can confidently and efficiently incorporate this compound into their target peptides, paving the way for new discoveries in drug development and chemical biology.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-3-iodo-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized reagents like Fmoc-3-iodo-D-Tyr-OH demand a meticulous, informed approach. This guide provides the essential, step-by-step procedures for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to move beyond simple instruction and provide a framework of understanding, ensuring that these procedures become an instinctual part of your laboratory practice.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is mandatory. This compound is a halogenated, Fmoc-protected amino acid derivative.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed[1].

  • Irritation: Causes skin irritation and serious eye irritation[1].

  • Respiratory Effects: May cause respiratory tract irritation[1].

  • Environmental Persistence: As a halogenated organic compound, it poses a risk of environmental persistence and potential toxicity if not disposed of correctly[2].

The presence of iodine is a critical factor. Halogenated compounds require specific disposal pathways because their incineration can produce acidic and toxic byproducts (like hydrogen iodide), and they are often more resistant to environmental degradation[3][4].

The Core Principle: Segregation of Halogenated Waste

The single most important principle in disposing of this compound and related materials is strict waste segregation . Under no circumstances should this chemical or its containers be disposed of down the drain or in standard laboratory trash[5][6].

Causality:

  • Environmental Protection: Halogenated organic compounds can contaminate groundwater and are toxic to aquatic life[2]. Standard wastewater treatment facilities are not equipped to remove them.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and local authorities mandate specific disposal routes for hazardous and halogenated wastes[7][8].

  • Safety: Mixing halogenated waste with other chemical streams, such as acids or oxidizers, can trigger dangerous reactions[6][9]. For instance, mixing iodine-containing solutions with bleach can generate toxic fumes[10].

Required Personal Protective Equipment (PPE)

A self-validating safety protocol begins with appropriate PPE. The following must be worn at all times when handling or disposing of this compound[3][5].

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and potential chemical splashes.
Hand Protection Chemical-resistant nitrile glovesPrevents skin contact and absorption.
Body Protection Standard laboratory coatProtects clothing and skin from contamination.
Footwear Closed-toe shoesProtects feet from spills.

All handling of the solid compound or preparation of waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[3][5].

Step-by-Step Disposal Procedures

The disposal process must be methodical. The following workflows address all potential waste streams associated with this compound.

Workflow A: Unused or Expired Solid Compound
  • Do NOT attempt to neutralize the chemical.

  • Ensure the original container is securely sealed and in good condition. If the original container is compromised, carefully transfer the solid to a new, compatible, and clearly labeled container inside a fume hood.

  • Affix a "Hazardous Waste" label to the container.

  • On the label, clearly write the full chemical name: "this compound" and its CAS number (244028-70-4)[1]. Do not use abbreviations[6].

  • Store the container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste, ensuring it is segregated with other halogenated organic solids[4].

  • Arrange for pickup through your institution’s Environmental Health and Safety (EHS) department.

Workflow B: Contaminated Solid Waste

This category includes items such as used gloves, weighing paper, pipette tips, and contaminated absorbent pads from a spill cleanup.

  • Segregation is Key: All solid materials that have come into direct contact with this compound are now considered hazardous waste[11].

  • Collection: Place all contaminated solid waste into a designated, durable, sealable plastic bag or a clearly marked container.

  • Labeling: Label the bag or container as "Hazardous Waste - Halogenated Organic Debris." List "this compound" as the contaminant.

  • Disposal: Once the bag or container is full, seal it and arrange for disposal via your institutional EHS office. Do not overfill containers[6].

Workflow C: Liquid Waste

This includes any solutions containing this compound, such as from a reaction workup or dissolved spills.

  • Obtain a Designated Container: Request a specific "Halogenated Organic Liquid Waste" container from your EHS department. These are often specifically marked to prevent accidental mixing[2][4].

  • Labeling: Affix a hazardous waste tag to the container before adding any waste[2][4].

  • Transfer: Carefully pour the liquid waste into the container using a funnel. This must be done inside a chemical fume hood.

  • Content Logging: On the waste tag, meticulously log the full chemical name "this compound" and estimate its concentration. List all other solvent components (e.g., Dichloromethane, THF).

  • Secure Storage: Keep the container tightly sealed when not in use[6]. Store it in a designated SAA, within secondary containment to mitigate spills.

  • Disposal Request: When the container is approximately 75% full, submit a waste pickup request to your EHS department[4].

The following diagram illustrates the critical decision-making process for waste segregation.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generated (this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) is_solid->solid_waste Yes (Contaminated Debris) pure_solid Unused/Expired Solid Chemical is_solid->pure_solid Yes (Pure Chemical) is_sharp Is it a sharp? is_liquid->is_sharp No liquid_waste Halogenated Liquid Waste is_liquid->liquid_waste Yes sharps_waste Contaminated Sharps Container is_sharp->sharps_waste Yes solid_disposal Dispose in Labeled 'Halogenated Organic Debris' Bag/Container solid_waste->solid_disposal liquid_disposal Dispose in Labeled 'Halogenated Organic Liquid' Carboy liquid_waste->liquid_disposal sharps_disposal Dispose via Institutional Sharps Protocol sharps_waste->sharps_disposal pure_disposal Dispose in Original or Compatible Labeled Container pure_solid->pure_disposal

Caption: Waste Segregation Workflow for this compound.

Spill Management

Accidents happen; a prepared response is crucial for safety.

  • Small Spills (inside a chemical fume hood):

    • Ensure your PPE is intact.

    • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material and place it into a designated container for contaminated solid waste (see Workflow B)[4][12].

    • Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate: Immediately alert others and evacuate the laboratory area[6].

    • Isolate: Close the laboratory doors to contain any vapors.

    • Notify: Contact your institution's EHS department or emergency response line immediately[4]. Do not attempt to clean up a large spill yourself.

Emergency First Aid Procedures

In case of accidental exposure, immediate action is required.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9][13].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes[9][13]. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[14].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[15].

Always have the Safety Data Sheet (SDS) available for emergency medical personnel.

References

Mastering the Handling of Fmoc-3-iodo-D-Tyr-OH: A Guide to Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of halogenated amino acids like Fmoc-3-iodo-D-Tyr-OH into peptide structures is a critical technique in modern drug discovery and development. This versatile building block, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and an iodine atom, offers enhanced reactivity and opens avenues for novel therapeutic and diagnostic agents.[1] However, its unique properties necessitate a thorough understanding of its handling, safety, and disposal to ensure both personnel safety and experimental integrity. This guide provides a comprehensive, in-depth overview of the essential safety protocols, operational plans, and disposal procedures for this compound.

Hazard Identification and Risk Assessment

This compound is classified with several hazards that demand careful attention in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Primary Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[2]

  • Skin Irritation: Can cause redness and discomfort upon contact with skin.[2]

  • Serious Eye Irritation: Poses a significant risk of damage to the eyes.[2]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[2]

A thorough risk assessment should be conducted before any procedure involving this compound to identify potential exposure scenarios and implement appropriate control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial to minimize exposure risks. The following table outlines the recommended PPE for handling this compound in various laboratory contexts.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during bulk handling or dissolution.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the compound.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Respiratory Protection Respirator / Dust MaskAn N95-rated respirator or equivalent is recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe and efficient handling of this compound.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or compromised seals. The compound should be stored in a cool, dry, and well-ventilated area, typically between 0°C and 8°C.[1] Keep the container tightly closed to prevent moisture absorption and degradation.

Weighing and Handling the Solid

All weighing and handling of the powdered compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. Use dedicated, clean spatulas for transferring the solid and take care to avoid generating dust.

Dissolution

When preparing solutions, slowly add the solvent to the solid to prevent splashing. This compound is typically dissolved in solvents such as N,N-dimethylformamide (DMF) for use in solid-phase peptide synthesis (SPPS).

Handling_Workflow cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling A Receiving and Inspection B Proper Storage (0-8°C, Dry) A->B C Don Appropriate PPE B->C D Weighing in Fume Hood C->D E Dissolution in Appropriate Solvent D->E F Reaction Setup (e.g., SPPS) E->F G Decontamination of Tools and Surfaces F->G H Segregated Waste Disposal G->H

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Solid Waste: All disposables that have come into contact with the compound, such as gloves, pipette tips, and weighing papers, should be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.

  • Segregation: It is crucial to keep halogenated waste separate from non-halogenated waste streams to ensure proper disposal and to avoid potentially dangerous reactions. Do not mix with acidic or alkaline waste.

Never dispose of this compound or its waste down the drain or in regular trash. Follow all institutional, local, and national regulations for hazardous waste disposal.

Experimental Protocol: Incorporation into a Peptide via SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials
  • This compound

  • Resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Washing solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure
  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HCTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents.

  • Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling to Peptide-Resin Washing1->Coupling Activation Activation of This compound (Coupling Reagent/Base) Activation->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Next Amino Acid Cycle or Final Cleavage Washing2->Next_Cycle Next_Cycle->Deprotection Repeat Cycle

Caption: The iterative cycle of solid-phase peptide synthesis for incorporating this compound.

Conclusion

This compound is a valuable tool in peptide chemistry, but its safe and effective use hinges on a comprehensive understanding of its hazards and proper handling procedures. By adhering to the guidelines outlined in this document, researchers can mitigate risks, ensure the integrity of their experiments, and contribute to a safe and productive laboratory environment. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.